molecular formula C4H8OS B1296748 Tetrahydro-thiophen-3-OL CAS No. 3334-05-2

Tetrahydro-thiophen-3-OL

Cat. No.: B1296748
CAS No.: 3334-05-2
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-UHFFFAOYSA-N
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Description

Tetrahydro-thiophen-3-OL is a useful research compound. Its molecular formula is C4H8OS and its molecular weight is 104.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3334-05-2
Record name 3334-05-2
Source DTP/NCI
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Record name thiolan-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-thiophen-3-ol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-thiophen-3-ol is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its sulfur-containing five-membered ring structure, along with a hydroxyl functional group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on the (R)-enantiomer, which is a key intermediate in the synthesis of certain antibiotics.

Chemical Structure and Properties

This compound, also known as 3-hydroxy-tetrahydrothiophene, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers. The (3R)-enantiomer is of particular significance in pharmaceutical applications.[1]

Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data primarily corresponds to the racemic mixture or the (R)-enantiomer where specified.

PropertyValueReference
Molecular Formula C4H8OS[2]
Molecular Weight 104.17 g/mol [2]
CAS Number 3334-05-2 (racemate), 100937-75-5 ((R)-enantiomer)[2][3]
IUPAC Name This compound, (3R)-thiolan-3-ol ((R)-enantiomer)[2]
Appearance Light yellow to yellow liquid[4]
Boiling Point 84-85 °C at 7 Torr[4]
Density 1.1762 g/cm³[4]
pKa 14.43 ± 0.20 (Predicted)[4]
XLogP3 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
Exact Mass 104.02958605 Da[2]
Topological Polar Surface Area 45.5 Ų[2]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene protons on the tetrahydrothiophene ring due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, and its chemical shift would be influenced by the solvent. The hydroxyl proton would appear as a broad singlet, and its position is also solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the range of 60-70 ppm. The other three carbon atoms of the tetrahydrothiophene ring will appear at higher field.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[6] Other significant peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching in the 1000-1260 cm⁻¹ region.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 104. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[7][8] Therefore, significant fragments might be observed at m/z 86 (M-H₂O) and other smaller fragments resulting from the cleavage of the tetrahydrothiophene ring.

Experimental Protocols

The synthesis of enantiomerically pure (R)-Tetrahydro-thiophen-3-ol is of significant interest for pharmaceutical applications. Both biocatalytic and chemical methods have been developed for its preparation.

Biocatalytic Synthesis of (R)-Tetrahydro-thiophen-3-ol

A highly enantioselective method for the synthesis of (R)-Tetrahydro-thiophen-3-ol involves the biocatalytic reduction of the precursor, tetrahydrothiophen-3-one, using a ketoreductase (KRED) enzyme.[9]

Experimental Workflow:

G A Preparation of Buffer and Reagents B Biocatalytic Reduction A->B Add Substrate (Tetrahydrothiophen-3-one), Enzymes (KRED, GDH), and Cofactor (NADP+) C Work-up and Extraction B->C Quench Reaction (e.g., with NaHSO3) and Extract with Ethyl Acetate D Purification C->D Solvent Removal E Final Product: (R)-Tetrahydro-thiophen-3-ol D->E

Figure 2: Biocatalytic synthesis workflow.

Detailed Methodology:

  • Reaction Setup: A jacketed reaction vessel is charged with a buffered solution (e.g., triethanolamine·HCl with MgSO₄) and a glucose source for cofactor regeneration. The temperature is controlled, typically starting at a lower temperature (e.g., 15 °C).

  • Addition of Reactants: Tetrahydrothiophen-3-one is added to the reaction mixture, followed by the ketoreductase (KRED), a glucose dehydrogenase (GDH) for cofactor regeneration, and the NADP+ cofactor.

  • Reaction Monitoring: The pH of the reaction is maintained at a constant value (e.g., pH 7.0) by the controlled addition of a base (e.g., NaOH). The progress of the reaction is monitored by analytical techniques such as HPLC to determine the conversion of the ketone to the alcohol.

  • Reaction Completion and Work-up: Once the reaction reaches the desired conversion, it can be quenched. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.[9]

Chemical Synthesis via Reduction with Sodium Borohydride

A more conventional chemical approach to synthesize this compound involves the reduction of tetrahydrothiophen-3-one using a reducing agent such as sodium borohydride (NaBH₄).[10]

Experimental Workflow:

G A Dissolve Substrate B Reduction Reaction A->B Add Sodium Borohydride (NaBH4) portion-wise at controlled temperature C Quenching and Work-up B->C Add water or dilute acid to quench excess NaBH4 D Purification C->D Extract with organic solvent and remove solvent E Final Product: This compound D->E

Figure 3: Chemical synthesis workflow.

Detailed Methodology:

  • Reaction Setup: Tetrahydrothiophen-3-one is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, in a reaction flask equipped with a stirrer and under a controlled temperature, often an ice bath (0 °C) to manage the exothermic reaction.[9]

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution of the ketone. The addition rate is controlled to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting ketone.

  • Quenching and Work-up: After the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or column chromatography.[10]

Applications in Drug Development

This compound, particularly the (R)-enantiomer, serves as a crucial building block in the synthesis of complex pharmaceutical molecules.

  • Antibiotics: (R)-Tetrahydro-thiophen-3-ol is a key precursor in the synthesis of certain carbapenem antibiotics.[1] These antibiotics are effective against a broad spectrum of bacteria.

  • Medicinal Chemistry: The unique structure of this compound, with its chiral center and functional groups, makes it a valuable intermediate for creating libraries of novel compounds for drug discovery programs.[1] Its derivatives may interact with various biological targets.

While direct biological activity data for this compound is limited in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13][14][15][16]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, allowing for further chemical modifications. The tetrahydrothiophene ring is generally stable but can be oxidized at the sulfur atom under strong oxidizing conditions. Information on its degradation pathways is not extensively documented in the literature.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. The ability to produce the enantiomerically pure (R)-form through efficient biocatalytic methods has enhanced its utility as a key building block for complex chiral molecules. Further research into the direct biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Tetrahydro-thiophen-3-OL, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the synthesis of therapeutic agents.

Chemical Identity and Synonyms

This compound is a saturated, five-membered sulfur-containing heterocyclic alcohol. It exists as a racemic mixture or as individual enantiomers, each with distinct CAS numbers.

Table 1: Chemical Identification of this compound and its Enantiomers

IdentifierRacemic this compound(R)-Tetrahydrothiophen-3-ol(S)-Tetrahydrothiophen-3-ol
CAS Number 3334-05-2100937-75-579107-75-8
Molecular Formula C₄H₈OSC₄H₈OSC₄H₈OS
IUPAC Name Tetrahydrothiophen-3-ol(3R)-tetrahydrothiophen-3-ol(3S)-tetrahydrothiophen-3-ol
Synonyms THIOPHENE-3-OL, TETRAHYDRO-; Tetrahydro-3-thiopheneol(R)-3-Hydroxytetrahydrothiophene; (3R)-thiolan-3-ol(S)-3-Hydroxytetrahydrothiophene; (3S)-thiolan-3-ol

Physicochemical and Toxicological Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for the (R)-enantiomer, which is a common intermediate in pharmaceutical synthesis.

Table 2: Physicochemical Properties of (R)-Tetrahydrothiophen-3-ol

PropertyValueSource
Molecular Weight 104.17 g/mol PubChem[1]
Exact Mass 104.02958605 DaPubChem[1]
Boiling Point 175 °C (for the related ketone)ChemicalBook[2]
Flash Point 78 °C (for the related ketone)ChemicalBook[2]
Density 1.194 g/cm³ (for the related ketone)ChemicalBook[2]
Topological Polar Surface Area 45.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Table 3: Toxicological Information for (R)-Tetrahydrothiophen-3-ol

Hazard StatementGHS ClassificationSource
Causes skin irritationH315PubChem[1]
Causes serious eye irritationH319PubChem[1]
May cause respiratory irritationH335PubChem[1]

Experimental Protocols: Synthesis of (R)-Tetrahydrothiophen-3-ol

The enantiomerically pure forms of this compound are valuable chiral building blocks. A highly efficient biocatalytic method for the synthesis of (R)-Tetrahydrothiophen-3-ol has been developed, offering high conversion and enantiomeric excess.[3]

Biocatalytic Reduction of Tetrahydrothiophen-3-one

This protocol describes the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one, to the corresponding (R)-alcohol using an immobilized ketoreductase enzyme.

Materials and Reagents:

  • Tetrahydrothiophen-3-one

  • Immobilized ketoreductase (e.g., apKRED-9 derived from Acetobacter pasteurianus)[3]

  • Isopropanol (as a co-substrate for cofactor regeneration)

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Packed bed reactor (for continuous flow) or batch reactor

Procedure (Continuous Flow): [3]

  • Prepare a substrate solution of tetrahydrothiophen-3-one in an aqueous-isopropanol mixture.

  • Pack a column with the immobilized ketoreductase to create a packed bed reactor.

  • Pump the substrate solution through the packed bed reactor at a controlled flow rate and temperature.

  • The enzyme catalyzes the reduction of the ketone to the alcohol, with isopropanol being oxidized to acetone to regenerate the NADPH cofactor.

  • Collect the eluent from the reactor.

  • Monitor the reaction conversion and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • A space-time yield of 729 g L⁻¹ d⁻¹ with a conversion of >99.0% and an enantiomeric excess of >99.5% has been reported for this continuous process.[3]

Procedure (Batch): [3]

  • In a temperature-controlled reactor, suspend the immobilized ketoreductase in an aqueous buffer.

  • Add the substrate, tetrahydrothiophen-3-one, and the co-substrate, isopropanol.

  • Agitate the mixture to ensure good mixing.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

  • Isolate the product, (R)-Tetrahydrothiophen-3-ol, from the reaction mixture. A pilot-scale batch process yielded 118.0 g of the product with a GC purity of 99.9% and an enantiomeric excess of 99.9%.[3]

Role in Drug Development and Biological Relevance

While this compound itself is not known to have direct therapeutic activity, it is a crucial intermediate in the synthesis of complex pharmaceutical compounds.

Synthesis of Sulopenem

(R)-Tetrahydrothiophen-3-ol is a key starting material for the synthesis of the side chain of sulopenem, a broad-spectrum antibacterial agent. The following diagram illustrates the workflow for the synthesis of a key trithiocarbonate intermediate of sulopenem.

Sulopenem_Synthesis_Workflow THT_ol (R)-Tetrahydrothiophen-3-ol Intermediate_A Intermediate Thiol THT_ol->Intermediate_A Activation & Nucleophilic Substitution Trithiocarbonate Trithiocarbonate Intermediate Intermediate_A->Trithiocarbonate Reaction with CS2 & Azetidinone Core CS2 Carbon Disulfide CS2->Trithiocarbonate Azetidinone Azetidinone Core Azetidinone->Trithiocarbonate Sulopenem Sulopenem Trithiocarbonate->Sulopenem Further Cyclization & Deprotection

Caption: Workflow for the synthesis of a sulopenem intermediate.

Metabolism of Thiophene-Containing Compounds

Thiophene rings, the core structure of this compound, are present in numerous drugs. The metabolism of these compounds is of significant toxicological interest. The thiophene moiety can be oxidized by cytochrome P450 (CYP) enzymes to form reactive metabolites, such as thiophene-S-oxides and epoxides.[4][5][6] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[7][8]

Thiophene_Metabolism Thiophene_Drug Thiophene-Containing Drug S_Oxide Thiophene-S-oxide (Reactive Metabolite) Thiophene_Drug->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) Thiophene_Drug->Epoxide Epoxidation CYP450 Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) CYP450->S_Oxide CYP450->Epoxide Covalent_Adducts Covalent Adducts with Cellular Macromolecules S_Oxide->Covalent_Adducts Epoxide->Covalent_Adducts Toxicity Potential Cellular Toxicity Covalent_Adducts->Toxicity

Caption: Metabolic activation of thiophene-containing compounds.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of chiral drugs like sulopenem. While it does not possess inherent therapeutic properties, its role as a building block is critical. Understanding its synthesis, particularly through efficient biocatalytic methods, and the metabolic fate of the thiophene core is essential for researchers and professionals in drug development and chemical synthesis. The information presented in this guide provides a solid foundation for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to (R)- and (S)-Tetrahydro-thiophen-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-thiophen-3-ol, a chiral sulfur-containing heterocyclic compound, exists as two enantiomers: (R)-Tetrahydro-thiophen-3-ol and (S)-Tetrahydro-thiophen-3-ol. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms, which can lead to significant differences in their biological activities and applications. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of both enantiomers, with a particular focus on their relevance in pharmaceutical research and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of (R)- and (S)-Tetrahydro-thiophen-3-ol are crucial for their handling, characterization, and application in various chemical processes. While experimentally determined data for the (S)-enantiomer is less readily available in the public domain, the properties of the racemic mixture and the (R)-enantiomer provide valuable insights.

Property(R)-Tetrahydro-thiophen-3-ol(S)-Tetrahydro-thiophen-3-olRacemic this compound
Molecular Formula C4H8OS[1]C4H8OS[2]C4H8OS[3]
Molecular Weight 104.17 g/mol [1]104.17 g/mol [2]104.17 g/mol [3]
CAS Number 100937-75-5[1]79107-75-8[2]3334-05-2[3]
Appearance Light yellow to yellow liquid[4]Not specifiedLight yellow to yellow liquid[4]
Boiling Point 84-85 °C (at 7 Torr)[4]Not specified84-85 °C (at 7 Torr)[3][4]
Density Not specifiedNot specified1.1762 g/cm³[3][4]
Storage Temperature 2-8°C[4]2-8°C[2]2-8°C[3][4]

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application in pharmaceuticals. The primary route involves the reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Enantioselective Synthesis of (R)-Tetrahydro-thiophen-3-ol

The (R)-enantiomer is of significant industrial importance as a key intermediate in the synthesis of the antibiotic sulopenem. Biocatalysis has emerged as a highly efficient and environmentally friendly method for its production.

Experimental Protocol: Biocatalytic Reduction of Tetrahydrothiophen-3-one to (R)-Tetrahydro-thiophen-3-ol

This protocol is based on the use of an engineered ketoreductase (KRED) for the asymmetric reduction of tetrahydrothiophen-3-one.

  • Materials:

    • Tetrahydrothiophen-3-one

    • Engineered Ketoreductase (KRED) with (R)-selectivity

    • Co-factor (e.g., NADPH or a regeneration system with isopropanol)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

    • Organic co-solvent (e.g., isopropanol)

    • Quenching agent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Prepare a buffered solution of the substrate, tetrahydrothiophen-3-one, with an appropriate concentration of an organic co-solvent like isopropanol to ensure solubility.

    • Add the engineered ketoreductase enzyme and the co-factor (or the co-factor regeneration system components) to the reaction mixture.

    • Maintain the reaction at a controlled temperature (e.g., 25-30°C) and pH with gentle agitation.

    • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion (typically >99% conversion), quench the reaction by adding an organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude (R)-Tetrahydro-thiophen-3-ol.

    • Purify the product by distillation or column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.

G Biocatalytic Synthesis of (R)-Tetrahydro-thiophen-3-ol cluster_0 Reaction Setup cluster_1 Work-up & Purification A Tetrahydrothiophen-3-one E Reaction Mixture A->E B Engineered (R)-selective KRED B->E C NADPH (or regeneration system) C->E D Buffer (e.g., K-Phosphate) D->E F Quenching (Ethyl Acetate) E->F G Extraction & Drying F->G H Solvent Removal G->H I Purification (Distillation/Chromatography) H->I J (R)-Tetrahydro-thiophen-3-ol I->J >99.5% ee

Workflow for the biocatalytic synthesis of (R)-Tetrahydro-thiophen-3-ol.
Synthesis of (S)-Tetrahydro-thiophen-3-ol

The synthesis of the (S)-enantiomer can be achieved through various asymmetric synthesis strategies. One common approach is the use of a chiral reducing agent that preferentially delivers a hydride to one face of the prochiral ketone. Alternatively, a ketoreductase with (S)-selectivity could be employed in a similar biocatalytic process as described for the (R)-enantiomer.

Conceptual Protocol: Asymmetric Chemical Reduction

  • Materials:

    • Tetrahydrothiophen-3-one

    • Chiral reducing agent (e.g., (S)-CBS reagent - Corey-Bakshi-Shibata catalyst with borane)

    • Aprotic solvent (e.g., Tetrahydrofuran - THF)

    • Quenching solution (e.g., methanol, dilute HCl)

    • Extraction solvent (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Dissolve the (S)-CBS catalyst in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add a solution of borane-dimethyl sulfide complex.

    • Add a solution of tetrahydrothiophen-3-one in THF dropwise to the reaction mixture.

    • Stir the reaction at the low temperature for a specified period, monitoring for completion by TLC or GC.

    • Carefully quench the reaction by the slow addition of methanol, followed by dilute aqueous HCl.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (S)-Tetrahydro-thiophen-3-ol by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Chiral Separation of Enantiomers

For obtaining both enantiomers from a racemic mixture, or for the analytical determination of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

    • Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape and resolution.

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation into two distinct peaks.

    • The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

G Chiral HPLC Separation Workflow cluster_0 Sample & System Preparation cluster_1 Analysis & Results A Racemic this compound D HPLC System A->D B Mobile Phase (Hexane/IPA) B->D C Chiral HPLC Column C->D E Injection & Elution D->E F UV Detection E->F G Chromatogram F->G H Peak Integration & ee Calculation G->H I I H->I (R)-Enantiomer J J H->J (S)-Enantiomer

General workflow for chiral HPLC separation of enantiomers.

Applications in Drug Development

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

(R)-Tetrahydro-thiophen-3-ol

The primary and most well-documented application of (R)-Tetrahydro-thiophen-3-ol is as a crucial building block in the synthesis of carbapenem antibiotics, most notably sulopenem. Its specific chirality is essential for the desired biological activity of the final drug molecule. The hydroxyl group and the sulfur-containing ring provide key functionalities for further chemical modifications in the synthesis of these complex antibiotics.

(S)-Tetrahydro-thiophen-3-ol

Specific applications for the (S)-enantiomer are not as widely reported in the literature. However, it serves as an important tool for researchers in several ways:

  • Comparative Biological Studies: The availability of the (S)-enantiomer allows for direct comparison with the (R)-enantiomer in biological assays. This can help in elucidating the structure-activity relationship (SAR) and understanding the specific interactions of the chiral center with biological targets.

  • Asymmetric Synthesis Research: It can be used as a target molecule for the development of new asymmetric synthesis methodologies.

  • Chiral Ligand Development: The tetrahydrothiophene scaffold can be incorporated into chiral ligands for asymmetric catalysis.

Biological Activity

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the individual enantiomers of this compound are primarily understood in the context of their role as pharmaceutical intermediates.

The biological significance of (R)-Tetrahydro-thiophen-3-ol is intrinsically linked to the activity of the final antibiotic products derived from it, such as sulopenem. The correct stereochemistry at this position is critical for the antibiotic's ability to inhibit bacterial cell wall synthesis.

The distinct biological profile of (S)-Tetrahydro-thiophen-3-ol is less characterized. It is plausible that it may exhibit different, or even opposing, biological effects compared to its (R)-counterpart. Further research is needed to fully explore the pharmacological potential of the (S)-enantiomer.

G Enantiomer-Specific Applications cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer A This compound Enantiomers B Key Intermediate A->B E Research Tool A->E C Sulopenem Synthesis B->C D Carbapenem Antibiotics C->D F Comparative Biological Studies E->F G Asymmetric Synthesis Development E->G

Divergent applications of the (R) and (S) enantiomers.

Conclusion

(R)- and (S)-Tetrahydro-thiophen-3-ol are valuable chiral building blocks with distinct roles in the chemical and pharmaceutical sciences. While the (R)-enantiomer has a well-established and critical application in the synthesis of important antibiotics, the (S)-enantiomer remains a valuable tool for research and development, particularly in the exploration of stereospecific biological activities and the advancement of asymmetric synthesis. The continued development of efficient and selective synthetic routes to both enantiomers will undoubtedly facilitate further discoveries in drug development and other areas of chemical research. This guide provides a foundational understanding of these important molecules, highlighting the critical role of chirality in modern chemistry and medicine.

References

An In-depth Technical Guide to Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Tetrahydro-thiophen-3-OL, a crucial heterocyclic compound in medicinal chemistry.

Core Molecular Data

This compound is a saturated heterocyclic compound containing a sulfur atom within a five-membered ring, with a hydroxyl group at the 3-position. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
IUPAC Name Tetrahydrothiophen-3-ol
CAS Number 3334-05-2

Role in Drug Development

The chiral enantiomer, (R)-Tetrahydrothiophen-3-ol, is a key building block in the synthesis of advanced antibacterial agents.[1] Notably, it serves as a precursor for the synthesis of sulopenem, a broad-spectrum penem antibiotic.[1] Sulopenem is effective against a wide range of Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other antibiotics.[2]

Sulopenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2][3] This process is critical for maintaining the structural integrity of the bacterial cell, especially during growth and division.

The diagram below illustrates the mechanism of action of sulopenem.

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Sulopenem UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion Lipid_I Lipid I UDP_NAM->Lipid_I Addition of pentapeptide Peptide Pentapeptide Chain Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan->PBP Substrate for cross-linking PBP->Peptidoglycan Catalyzes cross-linking Inactive_PBP Inactive PBP PBP->Inactive_PBP Forms covalent adduct Sulopenem Sulopenem Sulopenem->PBP Binds to active site

Caption: Mechanism of action of sulopenem in bacterial cell wall synthesis inhibition.

Sulopenem, derived from (R)-Tetrahydrothiophen-3-ol, acts as a time-dependent inhibitor of bacterial cell wall synthesis.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3][4] By forming a covalent adduct with the serine residues in the active site of PBPs, sulopenem inactivates these enzymes.[1][4] This inactivation prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[2][3]

Experimental Protocols

A common synthetic route to this compound involves the reduction of its corresponding ketone, Tetrahydrothiophen-3-one. For stereospecific synthesis of the chiral alcohol, enzymatic reduction is a preferred method.

General Protocol for Biocatalytic Reduction:

  • Substrate Preparation: Dissolve Tetrahydrothiophen-3-one in a suitable buffer solution.

  • Enzyme and Cofactor: Introduce a ketoreductase (KRED) enzyme and a cofactor, typically NADPH or NADH. A cofactor regeneration system is often employed for economic viability.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the chosen enzyme, with gentle agitation.

  • Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.

The workflow for a typical biocatalytic reduction is depicted below.

G cluster_workflow Biocatalytic Reduction Workflow Start Start Substrate Prepare Substrate Solution (Tetrahydrothiophen-3-one in buffer) Start->Substrate Enzyme Add Ketoreductase and Cofactor (NAD(P)H) Substrate->Enzyme Reaction Incubate under Optimal Conditions (Temperature, pH, Agitation) Enzyme->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Quench Reaction and Extract with Organic Solvent Completion->Workup Yes Purification Purify by Column Chromatography Workup->Purification Product This compound Purification->Product End End Product->End

Caption: A generalized workflow for the biocatalytic synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound. A ¹H NMR spectrum would typically show signals corresponding to the protons on the thiophene ring and the hydroxyl group. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the molecular structure.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for its analysis. Detection is typically achieved using a UV detector.

References

Unraveling the Sulfur Heterocycle: A Technical Guide to the Discovery and History of Tetrahydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of tetrahydrothiophene and its derivatives, from their initial discovery to their impactful applications in medicinal chemistry and beyond. We delve into the historical milestones of their synthesis, examine key derivatives that have shaped the field, and provide a comprehensive look at their mechanisms of action, supported by detailed experimental protocols and quantitative data.

The Genesis of a Versatile Scaffold: Discovery and Early Synthesis

The story of tetrahydrothiophene is intrinsically linked to its aromatic counterpart, thiophene. While thiophene was first identified by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar, the saturated tetrahydrothiophene ring system's deliberate synthesis and characterization came later. One of the earliest documented syntheses of tetrahydrothiophene was reported in 1910 by von Braun and Trümpler. Their method involved the reaction of 1,4-diiodobutane with potassium sulfide, laying the groundwork for future explorations into this heterocyclic scaffold.

Over the years, various synthetic routes have been developed to access the tetrahydrothiophene core. These early methods were crucial in making this versatile building block more accessible for further investigation.

Table 1: Pioneering Syntheses of Tetrahydrothiophene

YearResearchersPrecursorsReagentsKey ConditionsReference
1910von Braun & Trümpler1,4-DiiodobutanePotassium sulfideNot specified in readily available abstracts[von Braun, Trümpler (1910)]
VariousNot specified1,4-Dihalobutanes (Cl, Br)Sodium sulfideHigh temperature[General knowledge from search results]
VariousNot specifiedTetrahydrofuranHydrogen sulfideAlumina catalyst, high temperature[General knowledge from search results]
VariousNot specified1,4-ButanediolHydrogen sulfideAlumina catalyst, high temperature[General knowledge from search results]
Detailed Experimental Protocol: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane

A well-documented and reliable method for the laboratory-scale synthesis of tetrahydrothiophene was published in Organic Syntheses. This procedure, a modification of earlier methods, utilizes the reaction of 1,4-dichlorobutane with sodium sulfide.

Experimental Workflow: Synthesis of Tetrahydrothiophene

reagents 1,4-Dichlorobutane Sodium Sulfide reaction Reaction at Reflux reagents->reaction solvent Dimethylformamide (DMF) solvent->reaction workup Distillation & Aqueous Workup reaction->workup purification Drying & Fractional Distillation workup->purification product Tetrahydrothiophene purification->product

Caption: A generalized workflow for the synthesis of tetrahydrothiophene.

Procedure:

  • A solution of sodium sulfide in water is prepared.

  • 1,4-Dichlorobutane and the sodium sulfide solution are added simultaneously to a reaction flask containing dimethylformamide (DMF) at reflux.

  • The reaction mixture is heated at reflux for several hours.

  • The product is isolated by distillation from the reaction mixture.

  • The distillate is subjected to an aqueous workup to remove impurities.

  • The organic layer is dried and purified by fractional distillation to yield pure tetrahydrothiophene.

The Rise of a Biologically Significant Derivative: Biotin

Perhaps the most famous and biologically important tetrahydrothiophene derivative is biotin (Vitamin B7). Its discovery and the elucidation of its structure were major milestones in biochemistry and nutrition.

In the early 20th century, a mysterious "egg white injury" was observed in animals fed a diet rich in raw egg whites. This condition was characterized by dermatitis, hair loss, and neurological symptoms. It was later discovered that a factor in egg yolk and liver could cure this ailment. This curative substance was eventually isolated and named biotin.

The complex structure of biotin, featuring a fused tetrahydrothiophene and ureido ring system, was determined in the 1940s. Its vital role as a coenzyme for carboxylase enzymes, which are crucial for fatty acid synthesis, gluconeogenesis, and amino acid metabolism, cemented its importance in biological systems.

Biotin's Mechanism of Action: A Simplified Overview

Biotin acts as a covalent cofactor for a class of enzymes called biotin-dependent carboxylases. The tetrahydrothiophene ring itself is not directly involved in the catalytic activity but is a crucial part of the molecule's overall structure, which allows for its recognition and binding by both the enzymes that attach it to the carboxylases (holo-carboxylase synthetases) and the carboxylase enzymes themselves.

Synthetic Tetrahydrothiophene Derivatives in Medicine: An Emerging Field

While biotin is a natural product, the synthetic exploration of tetrahydrothiophene derivatives for medicinal purposes has yielded a diverse range of bioactive compounds. Although a comprehensive historical timeline of the very first synthetic derivatives is challenging to construct from readily available literature, research in the mid to late 20th century and into the 21st century has seen the development of numerous compounds with therapeutic potential.

Anti-inflammatory Agents

A notable area of investigation has been the development of anti-inflammatory drugs. For instance, Tenidap , a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), contains a fused tetrahydrothiophene (specifically, a tetrahydrobenzo[b]thiophene) core. While its clinical development was halted, it represents a significant effort in leveraging the tetrahydrothiophene scaffold for anti-inflammatory drug design. The rationale behind targeting both COX and 5-LOX pathways was to provide broader anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that only inhibit COX.

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by Tenidap

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Tenidap Tenidap Tenidap->COX inhibits Tenidap->LOX inhibits

Caption: Tenidap inhibits both COX and 5-LOX pathways of arachidonic acid metabolism.

Other Therapeutic Areas

The versatility of the tetrahydrothiophene scaffold has led to its incorporation into molecules targeting a wide array of diseases. These include antibacterial, antifungal, and anticancer agents. The development of these derivatives often involves modifying the core tetrahydrothiophene ring with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Bioactive Synthetic Tetrahydrothiophene Derivatives (Primarily from more recent studies)

Compound ClassExample Structure/NameBiological ActivityQuantitative Data (Example)Reference
Anti-inflammatoryTenidapDual COX/5-LOX inhibitorIC50 values in the low micromolar range for both enzymes (specific historical data not readily available in searches)[General knowledge of Tenidap]
AntibacterialNovel Tetrasubstituted ThiophenesAntibacterial against P. aeruginosaGrowth inhibition of 18.2 ± 0.77 (compared to Gentamicin at 17.3 ± 0.1)[Recent study on tetrasubstituted thiophenes]
AnticancerNovel Thiophene AnaloguesCytotoxicity against cancer cell linesIC50 values in the micromolar range against various cell lines[Recent studies on anticancer thiophenes]

Conclusion and Future Perspectives

The journey of tetrahydrothiophene derivatives, from the early synthetic explorations of the parent molecule to the discovery of the vital natural product biotin and the subsequent development of synthetic analogs with diverse therapeutic potential, highlights the enduring importance of this sulfur-containing heterocycle in science. The ability to readily synthesize and modify the tetrahydrothiophene core continues to make it an attractive scaffold for medicinal chemists. Future research will undoubtedly uncover new derivatives with novel mechanisms of action, further solidifying the legacy of this versatile and historically significant molecule. The ongoing exploration of its derivatives in areas such as materials science and catalysis also promises exciting new applications beyond the realm of medicine.

An In-depth Technical Guide to the Safe Handling of Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahydro-thiophen-3-OL, a chemical requiring careful management in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining a controlled research environment, and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C4H8OS[1]
Molecular Weight 104.17 g/mol [1]
Appearance Pale yellow clear liquid (estimated)[2]
Boiling Point 119 °C (246 °F)[3]
Flash Point 12 °C (55 °F)[4][5]
Density 0.9987 g/cm³ at 20 °C[5]
Solubility Insoluble in water; soluble in organic solvents[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)
alt text
WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
alt text
WarningH335: May cause respiratory irritation[1]
Flammable Liquids (Category 2)
alt text
DangerH225: Highly flammable liquid and vapor[3][6]
Acute Toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed[3][6]
Acute Toxicity, Dermal (Category 4)
alt text
WarningH312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation (Category 4)
alt text
WarningH332: Harmful if inhaled[3]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3)None-H412: Harmful to aquatic life with long lasting effects[3][6]

Due to its offensive smell, characteristic of thiols, it can be detected by the human nose at very low concentrations and may cause nuisance complaints.[7] The odor can also cause headaches and nausea.[7]

Experimental Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound.

Appropriate PPE must be worn at all times when handling this chemical.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[8]
Hand Protection Solvent-resistant gloves (e.g., nitrile rubber for intermittent contact).[4][9] Gloves must be inspected prior to use.[10]
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[11] For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.[12]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[11] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

Handling:

  • Before beginning work, inform colleagues in the vicinity that you will be using a thiol-containing compound.[7]

  • All manipulations of this compound must be performed within a certified chemical fume hood to control the potent odor and prevent inhalation exposure.[11][14]

  • Use a closed or isolated system for reactions whenever possible.[14]

  • Avoid pouring or pipetting openly; use syringes or cannulas for transfers.[15]

  • Keep all containers tightly closed when not in use.[3][6]

  • Ground and bond containers and receiving equipment to prevent static discharge, as the vapor can form explosive mixtures with air.[3][16]

  • Use only non-sparking tools.[3][16]

  • Do not eat, drink, or smoke in the laboratory area.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][17]

  • Store in a designated "flammables" cabinet, away from heat, sparks, open flames, and other sources of ignition.[3][4]

  • Segregate from strong oxidizing agents.[4][17]

  • It is best practice to store stench chemicals in a dedicated fume hood cabinet.[11]

  • Immediate Action: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Wear the appropriate PPE as outlined in section 3.1.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[17][18]

  • Neutralization: Treat the spill area and absorbent material with a 1:1 bleach and water solution to oxidize the thiol and neutralize the odor.[14][18]

  • Collection: Collect the neutralized absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[18]

  • Decontamination: Decontaminate the spill area again with a bleach solution, followed by a water rinse.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EH&S) department immediately.[18]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Solid Waste: All contaminated solid waste (e.g., gloves, paper towels, absorbent pads) should be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[15][18]

  • Glassware Decontamination: All glassware that has come into contact with this compound should be immediately submerged in a bleach bath (a 1:1 mixture of bleach and water) and allowed to soak overnight (at least 14 hours) in a fume hood.[14] After soaking, rinse the glassware thoroughly with water before normal washing.[14]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][19]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][8][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][16][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16][19]

Visual Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Standard_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep1 Don Appropriate PPE Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Prepare Bleach Bath Prep2->Prep3 Handling1 Use Closed System Prep3->Handling1 Handling2 Transfer with Syringe/Cannula Handling1->Handling2 Handling3 Keep Containers Closed Handling2->Handling3 Cleanup1 Decontaminate Glassware in Bleach Bath Handling3->Cleanup1 Cleanup2 Seal Solid Waste Cleanup1->Cleanup2 Cleanup3 Dispose of as Hazardous Waste Cleanup2->Cleanup3 Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate ContactEHS For Large Spills: Evacuate and Contact EH&S Spill->ContactEHS DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Neutralize Apply Bleach Solution to Spill and Absorbent Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

Physical properties of "Tetrahydro-thiophen-3-OL" (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined physical properties of Tetrahydro-thiophen-3-OL (CAS No: 3334-05-2), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The data presented herein is crucial for its application in synthesis, formulation, and quality control.

Core Physical Properties

The primary physical characteristics of this compound have been determined and are summarized for clarity and rapid assessment.

Data Presentation
Physical PropertyValueConditionsSource
Boiling Point 84-85 °Cat 7 Torr[1]
Density 1.1762 g/cm³Not Specified[1]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly detailed, a generalized workflow for such characterizations is outlined below. This serves as a standard procedural guide for the validation of the compound's physical constants.

The determination of boiling point and density for a liquid sample like this compound typically follows established laboratory protocols. The boiling point at reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point, necessitating vacuum distillation for accurate measurement. The density is likely measured using a pycnometer or a digital density meter at a standard temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of a chemical compound such as this compound.

G cluster_0 General Workflow for Physical Property Determination A Compound Synthesis and Purification B Purity Analysis (e.g., GC-MS, NMR) A->B C Boiling Point Determination (Vacuum Distillation) B->C D Density Measurement (Pycnometry or Digital Density Meter) B->D E Data Recording and Analysis C->E D->E

A generalized workflow for determining the physical properties of a chemical compound.

References

Navigating the Solubility Landscape of Tetrahydro-thiophen-3-OL in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-thiophen-3-OL is a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research domains. Understanding its solubility in a range of organic solvents is fundamental for its application in synthesis, formulation, and purification processes. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of presenting pre-existing data, this document provides a comprehensive framework for researchers to systematically determine and tabulate the solubility of this compound. It outlines detailed experimental protocols for common and reliable solubility determination methods and establishes a standardized format for data presentation to facilitate comparison and interpretation.

Introduction

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For drug development professionals and researchers, solubility data is indispensable for tasks ranging from reaction solvent selection and optimization of crystallization processes to the development of stable formulations.

Currently, a thorough search of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While some sources provide qualitative descriptions of its solubility as part of synthetic procedures, precise numerical data remains unpublished. This guide is therefore designed to empower researchers by providing the necessary methodologies to generate this crucial data in a consistent and reproducible manner.

The following sections will detail established experimental protocols for solubility determination, provide a template for the systematic presentation of results, and illustrate the general experimental workflow.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound in a liquid solvent involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration in that solution. The "gold standard" for this is the saturation shake-flask method.[1][2]

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining equilibrium solubility.[2] It involves equilibrating an excess of the solid solute with the solvent until the solution is saturated.

Materials and Apparatus:

  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

  • Add a known volume or mass of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2][3] The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. Filtration should be performed at the same temperature as the equilibration to avoid changes in solubility.[5]

  • Analyze the concentration of this compound in the filtrate using a validated analytical method.

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of this compound and the solvent.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of organic compounds.[2] It is particularly useful for its ability to separate the analyte from any potential impurities.[2]

  • Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be an effective method for quantification.

  • UV-Vis Spectroscopy: If this compound possesses a chromophore, its concentration in solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[6]

  • Gravimetric Method: This is a simpler, though potentially less precise, method.[4][7] It involves taking a known volume or mass of the saturated filtrate, evaporating the solvent completely, and then weighing the remaining solid residue.[4]

Data Presentation

To ensure clarity and facilitate comparison across different studies, it is crucial to present solubility data in a structured and consistent manner. The following table provides a template for reporting the solubility of this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

Organic SolventSolubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol[Experimental Value][Calculated Value]e.g., HPLC
Ethanol[Experimental Value][Calculated Value]e.g., HPLC
Acetone[Experimental Value][Calculated Value]e.g., HPLC
Isopropanol[Experimental Value][Calculated Value]e.g., HPLC
Ethyl Acetate[Experimental Value][Calculated Value]e.g., HPLC
Dichloromethane[Experimental Value][Calculated Value]e.g., HPLC
Toluene[Experimental Value][Calculated Value]e.g., HPLC
[Other Solvents][Experimental Value][Calculated Value]e.g., HPLC

Note: It is imperative to specify the temperature at which the solubility was determined, as solubility is temperature-dependent.[8][9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Data Reporting A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Analyze filtrate for concentration (e.g., HPLC) G->H I Calculate solubility (g/100mL, mol/L) H->I J Tabulate results I->J

Caption: General workflow for determining the solubility of this compound.

Conclusion

References

The Versatile Chiral Synthon: A Technical Guide to Tetrahydro-thiophen-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, chemists, and pharmaceutical professionals on the strategic use of (R)- and (S)-Tetrahydro-thiophen-3-ol as a pivotal chiral building block in the synthesis of complex, high-value molecules. This document outlines key synthetic and resolution methodologies, provides detailed experimental protocols, and showcases its application in the development of therapeutic agents.

The five-membered sulfur-containing heterocycle, Tetrahydro-thiophen-3-ol, represents a critical chiral synthon for the introduction of stereocenters in medicinal and process chemistry. Its enantiomerically pure forms, (R)- and (S)-Tetrahydro-thiophen-3-ol, are particularly valuable for constructing the core of various biologically active compounds, enabling precise control over molecular architecture and, consequently, pharmacological activity. This guide details the primary methods for obtaining enantiopure this compound: asymmetric biocatalytic reduction and enzymatic kinetic resolution of the racemic mixture.

Methods for Obtaining Enantiopure this compound

Two principal strategies have emerged for the efficient production of enantiomerically pure this compound:

  • Asymmetric Biocatalytic Reduction: This highly efficient method utilizes an engineered ketoreductase (KRED) to directly reduce the prochiral ketone, tetrahydrothiophene-3-one, to the desired chiral alcohol. This approach is notable for its exceptional enantioselectivity and high yields, making it suitable for large-scale industrial production.[1]

  • Enzymatic Kinetic Resolution (EKR): This classic and robust method employs lipases, such as Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of racemic this compound.[1][2] This process yields one enantiomer as an ester and the other as the unreacted alcohol, both in high enantiomeric purity. EKR is a versatile technique widely used for the resolution of various secondary alcohols.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative outcomes for the asymmetric reduction and a representative enzymatic kinetic resolution process.

Table 1: Asymmetric Biocatalytic Reduction of Tetrahydrothiophene-3-one

ParameterValueReference
EnzymeEngineered Ketoreductase (KRED)[1]
SubstrateTetrahydrothiophene-3-one[1]
Product(R)-Tetrahydrothiophene-3-ol[1]
Enantiomeric Excess (ee)>99%[1]
Yield85-88%[1]
ScaleUp to 100 kg[1]

Table 2: Representative Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

ParameterValueReference
EnzymeCandida antarctica Lipase B (CAL-B)[1][2]
SubstrateRacemic Secondary Alcohol[1][2][3][4]
Acyl DonorVinyl Acetate[5][6]
Products(R)-Ester and (S)-Alcohol[5]
Enantiomeric Excess (ee)>99%[7]
Conversion~50%[1]

Experimental Protocols

Protocol 1: Asymmetric Biocatalytic Reduction of Tetrahydrothiophene-3-one to (R)-Tetrahydrothiophene-3-ol[1]

This protocol is adapted from a scaled-up industrial process.

Materials:

  • Tetrahydrothiophene-3-one

  • Engineered Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP-Na (cofactor)

  • Potassium phosphate buffer (pH 7.0)

  • Glucose

  • 8 N NaOH

  • Ethyl acetate (EtOAc)

  • Sodium bisulfite (NaHSO₃)

  • Celite 545

Procedure:

  • To a temperature-controlled reactor, add potassium phosphate buffer and glucose. Stir until the glucose is dissolved.

  • Adjust the temperature to 15 °C.

  • Add Tetrahydrothiophene-3-one to the mixture.

  • Sequentially add the KRED enzyme, GDH enzyme, and NADP-Na cofactor.

  • Maintain the pH of the reaction at 7.0 by the controlled addition of 8 N NaOH.

  • Allow the reaction to proceed at 15 °C for approximately 16 hours, monitoring for ~90% conversion.

  • Increase the temperature to 25 °C and continue the reaction for another 7 hours to achieve >99% conversion.

  • Upon completion, add a 5 mol % solution of NaHSO₃ to quench any remaining unreacted ketone.

  • Extract the product from the aqueous phase with ethyl acetate (EtOAc).

  • Filter the organic extract through a pad of Celite 545.

  • Remove the solvent under reduced pressure to yield (R)-Tetrahydrothiophene-3-ol.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of Racemic this compound[1]

This is a generalized protocol based on the common use of lipases for resolving secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, 1.5-3 equivalents)

  • Anhydrous organic solvent (e.g., hexane, diisopropyl ether)

Procedure:

  • To a dry reaction vessel, add racemic this compound and the immobilized lipase (typically 10-50 mg of lipase per 100 mg of substrate).

  • Add the anhydrous organic solvent.

  • Add the acyl donor to initiate the reaction.

  • Seal the vessel and agitate the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC. The ideal reaction endpoint is at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting mixture of the acylated product (e.g., (R)-Tetrahydro-thiophen-3-yl acetate) and the unreacted alcohol (e.g., (S)-Tetrahydro-thiophen-3-ol) using silica gel column chromatography.

Application in Pharmaceutical Synthesis: The Sulopenem Core

(R)-Tetrahydrothiophene-3-ol is a crucial chiral intermediate for the synthesis of Sulopenem, a potent penem-based antibacterial agent.[8] The defined stereochemistry of the hydroxyl group is essential for the biological activity of the final drug molecule. The synthetic route leverages the chiral alcohol to construct the complex side chain of the antibiotic.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic processes described.

Asymmetric_Synthesis Asymmetric Synthesis of (R)-Tetrahydro-thiophen-3-ol sub Tetrahydrothiophene-3-one kred Engineered Ketoreductase (KRED) + Cofactor (NADPH) sub->kred Biocatalytic Reduction prod (R)-Tetrahydro-thiophen-3-ol (>99% ee) kred->prod

Asymmetric synthesis of (R)-Tetrahydro-thiophen-3-ol.

Kinetic_Resolution Enzymatic Kinetic Resolution Workflow cluster_products Products at ~50% Conversion racemate Racemic This compound ((R/S)-Alcohol) lipase Lipase (e.g., CAL-B) + Acyl Donor racemate->lipase separation Chromatographic Separation lipase->separation Mixture of Ester & Alcohol ester (R)-Ester (High ee) alcohol (S)-Alcohol (High ee, unreacted) separation->ester separation->alcohol

Workflow for enzymatic kinetic resolution.

Sulopenem_Synthesis Application in Bioactive Molecule Synthesis r_tht_ol (R)-Tetrahydro- thiophen-3-ol steps Multi-step Chemical Synthesis r_tht_ol->steps Chiral Building Block sulopenem Sulopenem (Antibiotic) steps->sulopenem

Role of (R)-Tetrahydro-thiophen-3-ol in Sulopenem synthesis.

References

Methodological & Application

Catalytic Synthesis of Tetrahydro-thiophen-3-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Tetrahydro-thiophen-3-ol is a valuable chiral building block in medicinal chemistry, particularly as a key intermediate in the synthesis of penem and carbapenem antibiotics. Its stereochemistry is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, with a focus on methods that offer high stereoselectivity and efficiency. The protocols are intended for researchers, scientists, and professionals in drug development.

Two primary catalytic strategies are detailed: a highly enantioselective biocatalytic reduction of tetrahydrothiophene-3-one and a chemo-catalytic asymmetric transfer hydrogenation. These methods provide access to the desired (R)- or (S)-enantiomers of this compound in high purity.

Biocatalytic Synthesis via Ketoreductase (KRED)

Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols. The enzymatic reduction of the prochiral ketone, tetrahydrothiophene-3-one, using an engineered ketoreductase (KRED) is a well-established method for producing enantiomerically pure (R)-Tetrahydro-thiophen-3-ol.[1] This process has been successfully scaled for industrial production.

Reaction Principle

The synthesis relies on the stereospecific reduction of the carbonyl group of tetrahydrothiophene-3-one by a ketoreductase. These enzymes are dependent on a nicotinamide cofactor, typically NADPH, which provides the hydride for the reduction. To make the process economically viable, a cofactor regeneration system is employed. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, thereby regenerating the NADPH consumed in the primary reaction. Alternatively, a sacrificial alcohol like isopropanol can be used in excess to drive the regeneration of the cofactor.[1]

Experimental Protocol: KRED-mediated synthesis of (R)-Tetrahydro-thiophen-3-ol

Materials:

  • Tetrahydrothiophene-3-one

  • Engineered Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Addition of Reagents: To the buffer, add D-glucose (e.g., 1.1 equivalents), NADP+ (e.g., 0.01 equivalents), Glucose Dehydrogenase (GDH), and the engineered Ketoreductase (KRED).

  • Substrate Addition: Add tetrahydrothiophene-3-one to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Work-up: Upon completion, saturate the aqueous phase with sodium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x reaction volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Tetrahydro-thiophen-3-ol.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
SubstrateTetrahydrothiophene-3-one[1]
CatalystEngineered KRED[1]
Cofactor RegenerationGDH/Glucose[1]
Enantiomeric Excess (ee)>99% for (R)-enantiomer[1]
Conversion>99%[1]
ScaleSuccessfully scaled to 100+ kg batches[1]

Chemo-catalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation using chiral ruthenium catalysts, pioneered by Noyori, is a powerful method for the enantioselective reduction of ketones.[2] This approach offers an alternative to biocatalysis and can be advantageous in certain contexts. The reaction typically employs a hydrogen donor like a mixture of formic acid and triethylamine or isopropanol.

Reaction Principle

The catalyst, a chiral ruthenium complex, facilitates the transfer of hydrogen from a donor molecule to the ketone substrate in a stereoselective manner. The chirality of the ligand coordinated to the ruthenium center dictates the stereochemical outcome of the reduction, allowing for the synthesis of either the (R)- or (S)-enantiomer of the alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Tetrahydrothiophene-3-one

Materials:

  • Tetrahydrothiophene-3-one

  • [RuCl(p-cymene)((S,S)-Ts-DPEN)] (or the (R,R)-enantiomer for the opposite product)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation (if not commercially available): The chiral ruthenium catalyst can be prepared from [RuCl2(p-cymene)]2 and the corresponding chiral ligand, (S,S)- or (R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ruthenium catalyst in the anhydrous solvent.

  • Addition of Reagents: Add the formic acid/triethylamine azeotrope to the catalyst solution.

  • Substrate Addition: Add tetrahydrothiophene-3-one to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data (Representative)

While a specific protocol for tetrahydrothiophene-3-one is not widely published with detailed quantitative data in peer-reviewed literature, the following table provides typical performance for Noyori-type asymmetric transfer hydrogenations of ketones.

ParameterTypical ValueReference
SubstrateProchiral Ketone[2]
Catalyst[RuCl(p-cymene)(Ts-DPEN)][2]
Hydrogen DonorHCOOH/NEt3[2]
Enantiomeric Excess (ee)90-99%[2]
YieldHigh to quantitative[2]
Catalyst Loading0.1 - 1 mol%[2]

Synthesis of the Starting Material: Tetrahydrothiophene-3-one

A common precursor for the synthesis of this compound is tetrahydrothiophene-3-one. One synthetic route involves the following steps:

  • Friedel-Crafts Acylation: Reaction of chloroacetyl chloride with ethylene in the presence of aluminum chloride to yield 1,4-dichlorobutan-2-one.

  • Ketal Protection: Protection of the ketone functionality of 1,4-dichlorobutan-2-one using ethylene glycol.

  • Cyclization: Reaction with sodium sulfide to form the tetrahydrothiophene ring.

  • Deprotection: Removal of the ketal protecting group under acidic conditions to yield tetrahydrothiophene-3-one.

Visualization of Methodologies

Biocatalytic Reduction Workflow

Biocatalytic_Reduction cluster_main Biocatalytic Reduction cluster_regen Cofactor Regeneration Tetrahydrothiophene_3_one Tetrahydrothiophene-3-one KRED_NADP KRED-NADP+ Tetrahydrothiophene_3_one->KRED_NADP Substrate Binding R_THT_ol (R)-Tetrahydro- thiophen-3-ol KRED_NADP->R_THT_ol Reduction NADPH NADPH KRED_NADP->NADPH Regeneration Glucose Glucose GDH GDH Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->GDH

Caption: Biocatalytic reduction of tetrahydrothiophene-3-one with cofactor regeneration.

Chemo-catalytic Asymmetric Transfer Hydrogenation Cycle

Asymmetric_Transfer_Hydrogenation Ru_catalyst [Ru]-H Transition_State Transition State Ru_catalyst->Transition_State Ketone Ketone (Tetrahydro- thiophen-3-one) Ketone->Transition_State Alcohol Alcohol (Tetrahydro- thiophen-3-ol) Transition_State->Alcohol Ru_complex [Ru] Transition_State->Ru_complex Ru_complex->Ru_catalyst Regeneration H_donor H-Donor (HCOOH/NEt3) H_donor->Ru_catalyst

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

These detailed notes and protocols provide a solid foundation for researchers to undertake the synthesis of the pharmaceutically important intermediate, this compound, using state-of-the-art catalytic methods. The choice between the biocatalytic and chemo-catalytic route will depend on factors such as substrate availability, desired enantiomer, and available laboratory infrastructure.

References

Application Notes and Protocols: Tetrahydro-thiophen-3-OL as a Precursor for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the utilization of Tetrahydro-thiophen-3-OL and its derivatives as key precursors in the synthesis of complex antibiotics. The focus is on the strategic application of this versatile building block in the construction of the core structures of sulopenem and intermediates for biotin.

Application in Sulopenem Synthesis

(R)-Tetrahydrothiophen-3-ol is a crucial chiral starting material for the synthesis of the side chain of sulopenem, a potent penem antibacterial agent. The synthesis involves the stereospecific introduction of a thiol functional group with inversion of configuration at the C3 position of the tetrahydrothiophene ring. This is efficiently achieved through a Mitsunobu reaction, followed by further transformations to yield the key thiol intermediate for coupling with the penem core.

Signaling Pathway Diagram: Synthesis of Sulopenem Side Chain

Sulopenem_Side_Chain_Synthesis A (R)-Tetrahydro- thiophen-3-OL B (S)-Tetrahydrothiophen- 3-yl ethanethioate A->B Mitsunobu Reaction (Thioacetic acid, PPh3, DIAD) C (S)-Tetrahydrothiophen- 3-thiol B->C Hydrolysis (e.g., NaOMe) D Oxidation C->D E (1R,3S)-1-Oxido- tetrahydrothiophen-3-thiol (Sulopenem Side Chain) D->E

Caption: Synthetic pathway from (R)-Tetrahydro-thiophen-3-OL to the sulopenem side chain.

Experimental Workflow: Mitsunobu Reaction and Hydrolysis

Mitsunobu_Workflow cluster_mitsunobu Mitsunobu Reaction cluster_hydrolysis Hydrolysis A Dissolve (R)-Tetrahydro-thiophen-3-OL, PPh3, and Thioacetic Acid in THF B Cool solution to 0 °C A->B C Add DIAD dropwise B->C D Warm to RT and stir for 12-24h C->D E Work-up and Purification D->E F Dissolve thioacetate in Methanol E->F Product from Mitsunobu G Add Sodium Methoxide F->G H Stir at RT G->H I Acidic Work-up and Extraction H->I

Caption: Workflow for the synthesis of (S)-Tetrahydrothiophen-3-thiol.

Key Experimental Protocols

Protocol 1: Synthesis of (S)-Tetrahydrothiophen-3-yl ethanethioate via Mitsunobu Reaction

This protocol describes the inversion of stereochemistry at the C3 position of (R)-Tetrahydro-thiophen-3-OL to introduce a thioacetate group.

  • Materials:

    • (R)-Tetrahydro-thiophen-3-OL

    • Triphenylphosphine (PPh₃)

    • Thioacetic acid (CH₃COSH)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (R)-Tetrahydro-thiophen-3-OL (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add thioacetic acid (1.2 eq) at room temperature under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain (S)-Tetrahydrothiophen-3-yl ethanethioate.

Protocol 2: Synthesis of (S)-Tetrahydrothiophen-3-thiol

This protocol details the hydrolysis of the thioacetate to the free thiol.

  • Materials:

    • (S)-Tetrahydrothiophen-3-yl ethanethioate

    • Anhydrous Methanol

    • Sodium methoxide (NaOMe)

    • 1 M Hydrochloric acid

    • Dichloromethane

  • Procedure:

    • Dissolve (S)-Tetrahydrothiophen-3-yl ethanethioate (1.0 eq) in anhydrous methanol under an inert atmosphere.

    • Add a solution of sodium methoxide in methanol (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with 1 M HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (S)-Tetrahydrothiophen-3-thiol.

Quantitative Data
Reaction StepReactantsProductTypical Yield (%)Reference
Mitsunobu Reaction(R)-Tetrahydro-thiophen-3-OL, PPh₃, Thioacetic acid, DIAD(S)-Tetrahydrothiophen-3-yl ethanethioate70-85General Mitsunobu Protocols
Hydrolysis(S)-Tetrahydrothiophen-3-yl ethanethioate, NaOMe(S)-Tetrahydrothiophen-3-thiol85-95General Hydrolysis Protocols
Oxidation to Sulopenem Side Chain(S)-Tetrahydrothiophen-3-thiol(1R,3S)-1-Oxido-tetrahydrothiophen-3-thiolVariable[1]

Potential Application in Biotin Synthesis

While not a direct precursor in established industrial syntheses of biotin, this compound presents a potential starting point for the synthesis of key biotin intermediates, such as the thiolactone core. A hypothetical pathway involves the oxidation of the 3-hydroxyl group to a ketone, followed by a Baeyer-Villiger oxidation to form the corresponding thiolactone.

Logical Relationship Diagram: Proposed Pathway to Biotin Intermediate

Biotin_Intermediate_Pathway A This compound B Tetrahydro-thiophen-3-one A->B Oxidation (e.g., PCC, Swern) C Thiolactone Intermediate B->C Baeyer-Villiger Oxidation (e.g., m-CPBA) D Further steps to Biotin C->D

Caption: A proposed synthetic route from this compound to a biotin intermediate.

Key Experimental Protocols (Hypothetical)

Protocol 3: Oxidation to Tetrahydro-thiophen-3-one

This protocol outlines the oxidation of the secondary alcohol to a ketone.

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

    • Dichloromethane

    • Silica gel

  • Procedure (using PCC):

    • To a suspension of PCC (1.5 eq) and silica gel in dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield Tetrahydro-thiophen-3-one.

Protocol 4: Baeyer-Villiger Oxidation to Thiolactone

This protocol describes the rearrangement of the cyclic ketone to a thiolactone.

  • Materials:

    • Tetrahydro-thiophen-3-one

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve Tetrahydro-thiophen-3-one (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench excess peracid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by chromatography to obtain the thiolactone.

Quantitative Data (Estimated)
Reaction StepReactantsProductEstimated Yield (%)Reference
OxidationThis compound, PCCTetrahydro-thiophen-3-one80-90General Oxidation Protocols
Baeyer-Villiger OxidationTetrahydro-thiophen-3-one, m-CPBAThiolactone60-75General Baeyer-Villiger Protocols

Disclaimer: The protocols and data provided for the Biotin synthesis pathway are based on established chemical principles and require experimental validation for specific substrates. Researchers should conduct their own optimization and safety assessments.

References

Application Notes and Protocols: The Use of Tetrahydro-thiophen-3-OL in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-thiophen-3-ol and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry, serving as key building blocks in the design and synthesis of a diverse range of biologically active compounds. The thiophene ring, a sulfur-containing five-membered heterocycle, offers unique physicochemical properties, including the ability to engage in various non-covalent interactions with biological targets. The hydroxyl group at the 3-position provides a crucial anchor for further chemical modification and can act as a hydrogen bond donor or acceptor, contributing to ligand-receptor binding. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the development of therapeutic agents targeting key proteins such as atypical Protein Kinase C (aPKC), A3 Adenosine Receptor (A3AR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

I. Synthesis of this compound

The synthesis of enantiomerically pure (R)-Tetrahydro-thiophen-3-ol can be efficiently achieved through a biocatalytic reduction of the corresponding ketone, Tetrahydro-thiophen-3-one. This method offers high stereoselectivity and yield.

Protocol: Biocatalytic Synthesis of (R)-Tetrahydro-thiophen-3-ol[1]

1. Materials:

  • Tetrahydro-thiophen-3-one (substrate)
  • Immobilized ketoreductase (KRED)[1]
  • Isopropanol (IPA)
  • Nicotinamide adenine dinucleotide (NAD+)
  • Phosphate buffer (0.1 M, pH 7.0)

2. Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Tetrahydro-thiophen-3-one (0.1 g) in isopropanol (0.5 mL).[1]
  • Cofactor Addition: Add NAD+ (1 mg) dissolved in phosphate buffer (0.1 M, 0.1 mL).[1]
  • Enzyme Addition: Make up the total reaction volume to 1 mL with 0.1 M phosphate buffer (pH 7.0) and add the immobilized KRED (300 mg).[1]
  • Incubation: Maintain the reaction pH between 7.0 and 7.3 and incubate at 30°C for 18 hours with mixing.[1]
  • Work-up and Purification: Following the reaction, the product can be extracted using a suitable organic solvent and purified by column chromatography to yield (R)-Tetrahydro-thiophen-3-ol.

II. Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into inhibitors of several important drug targets.

Atypical Protein Kinase C (aPKC) Inhibitors

Biological Role: Atypical protein kinase C (aPKC) isoforms are implicated in various cellular processes, including cell polarity, proliferation, and survival. Their dysregulation is associated with cancer and inflammatory diseases.

Inhibitor Design: The this compound moiety can be incorporated into azaquinazoline and other heterocyclic systems to generate potent and selective aPKC inhibitors.

Quantitative Data:

Compound IDTargetAssay TypeIC50 (nM)Reference
Example 1PKCiIMAP< 100--INVALID-LINK--
Example 36PKCiIMAP< 100--INVALID-LINK--
Example 71PKCiIMAP100 - 1,000--INVALID-LINK--
A3 Adenosine Receptor (A3AR) Modulators

Biological Role: The A3 adenosine receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cancer, and cardiac function.

Modulator Design: Nucleoside analogues incorporating the this compound scaffold in place of the ribose sugar have been developed as potent and selective A3AR agonists and antagonists.

Quantitative Data:

Compound IDTargetAssay TypeKi (nM)Functional ActivityReference
6cHuman A3ARRadioligand Binding2.40Not specified--INVALID-LINK--
9bHuman A3ARRadioligand Binding1.66Antagonist--INVALID-LINK--
15Human A3ARRadioligand Binding0.024Full Agonist--INVALID-LINK--
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Biological Role: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

Inhibitor Design: The this compound moiety has been incorporated into various heterocyclic scaffolds to produce potent VEGFR-2 inhibitors.

Quantitative Data:

Compound IDTargetAssay TypeIC50 (nM)Reference
32VEGFR-2Kinase Assay800--INVALID-LINK--
33VEGFR-2Kinase Assay570--INVALID-LINK--
14dVEGFR-2Kinase Assay191.1--INVALID-LINK--

III. Experimental Protocols for Biological Evaluation

aPKC Inhibition Assay (IMAP Protocol)

This protocol describes a generic IMAP (Immobilized Metal Affinity for Phosphochemicals) assay to measure the activity of aPKC and the inhibitory potential of test compounds.

1. Materials:

  • Recombinant aPKC enzyme
  • Fluorescently labeled peptide substrate
  • ATP
  • IMAP Binding Solution
  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
  • Test compounds containing the this compound scaffold
  • 384-well microplate
  • Fluorescence polarization plate reader

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
  • Reaction Mixture Preparation: Prepare a master mix containing the aPKC enzyme and the fluorescently labeled substrate in the assay buffer.
  • Reaction Initiation: Add the test compound solution to the wells of the microplate, followed by the enzyme/substrate master mix. Initiate the kinase reaction by adding ATP.
  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Reaction Termination and Binding: Stop the reaction by adding the IMAP Binding Solution. This solution contains nanoparticles that bind to the phosphorylated substrate.
  • Detection: Incubate for the recommended time to allow for binding, and then measure the fluorescence polarization. An increase in polarization indicates phosphorylation of the substrate.
  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

A3 Adenosine Receptor Binding Assay (Radioligand Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the A3AR.

1. Materials:

  • Cell membranes expressing the human A3AR
  • Radioligand (e.g., [125I]AB-MECA)
  • Non-specific binding control (e.g., a high concentration of an unlabeled A3AR ligand)
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
  • Test compounds containing the this compound scaffold
  • Glass fiber filters
  • Scintillation counter

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the binding buffer.
  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound at various concentrations.
  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

VEGFR-2 Kinase Assay Protocol

This protocol outlines a generic in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.

1. Materials:

  • Recombinant human VEGFR-2 (GST-tagged)
  • Kinase buffer (e.g., 5x Kinase Buffer 1)
  • ATP
  • Substrate (e.g., Poly (Glu:Tyr, 4:1))
  • Test compounds containing the this compound scaffold
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
  • White 96-well plate
  • Luminometer

2. Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and substrate.
  • Plate Setup: Add the master mixture to each well of the 96-well plate.
  • Compound Addition: Add the diluted test compounds to the respective wells. For the positive control (no inhibitor), add buffer with the same DMSO concentration. For the blank (no enzyme), add buffer.
  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.
  • Luminescence Detection: Add the Kinase-Glo® reagent to each well, incubate at room temperature for 10 minutes, and then read the luminescence using a microplate reader.
  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by compounds containing the this compound scaffold.

aPKC_Signaling_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 aPKC aPKC PDK1->aPKC Activates Downstream Downstream Effectors (e.g., NF-κB, Polarity Proteins) aPKC->Downstream Response Cellular Responses (Proliferation, Survival, Polarity) Downstream->Response Inhibitor This compound based Inhibitor Inhibitor->aPKC

Caption: aPKC Signaling Pathway and Point of Inhibition.

A3AR_Signaling_Pathway Ligand Adenosine Analogue (agonist/antagonist) A3AR A3 Adenosine Receptor Ligand->A3AR Gi Gi Protein A3AR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., anti-inflammatory) cAMP->Response Modulator This compound based Modulator Modulator->A3AR

Caption: A3 Adenosine Receptor Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS->Proliferation Survival Cell Survival AKT->Survival Inhibitor This compound based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel inhibitors based on the this compound scaffold.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Kinase Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Cell-based Assay) Hit_Identification->Secondary_Assay Lead_Selection Lead Selection (Active & Selective) Secondary_Assay->Lead_Selection Optimization Lead Optimization (SAR Studies) Lead_Selection->Optimization Optimization->Synthesis

Caption: Drug Discovery Workflow for Novel Inhibitors.

References

Synthetic Routes to Functionalized Tetrahydrothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiophene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The development of efficient and stereocontrolled methods for the synthesis of functionalized tetrahydrothiophenes is therefore of significant interest. These application notes provide an overview of key synthetic strategies, accompanied by detailed experimental protocols and comparative data to guide researchers in this field.

Organocatalytic Asymmetric Domino Reactions

Organocatalytic domino (or cascade) reactions have emerged as a powerful tool for the one-pot synthesis of complex, enantiomerically enriched tetrahydrothiophenes from simple acyclic precursors. These reactions, often proceeding through a sequence of Michael and aldol additions, allow for the formation of multiple stereocenters with high levels of control.

A prominent strategy involves the reaction of α,β-unsaturated aldehydes or ketones with a sulfur-based nucleophile. The choice of organocatalyst, typically a chiral amine, and additives can influence the reaction pathway and the stereochemical outcome.[1][2] For instance, the use of specific additives can control regioselectivity, leading to different constitutional isomers from the same set of starting materials.[1][3]

Key Advantages:
  • High Enantioselectivity: Enables the synthesis of optically active tetrahydrothiophenes.

  • Stereocontrol: Formation of multiple contiguous stereocenters in a predictable manner.[4]

  • Atom Economy: Multiple bonds are formed in a single operation, reducing waste.

  • Mild Reaction Conditions: Often performed at room temperature.

Logical Workflow for Organocatalytic Domino Reaction

Start Starting Materials (e.g., Enal + Thiol) Michael Michael Addition (C-S Bond Formation) Start->Michael Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Michael Catalyzes Intermediate Enamine/Iminium Intermediate Michael->Intermediate Aldol Intramolecular Aldol Reaction (C-C Bond Formation) Intermediate->Aldol Product Functionalized Tetrahydrothiophene Aldol->Product

Caption: General workflow for organocatalytic domino synthesis of tetrahydrothiophenes.

Quantitative Data Summary: Organocatalytic Syntheses
EntryMichael AcceptorSulfur NucleophileCatalyst (mol%)ConditionsYield (%)d.r.ee (%)Reference
1CinnamaldehydeEthyl 3-mercapto-2-oxopropanoate(S)-Di(3,5-dimethylphenyl)prolinol TMS ether (10)Toluene, rt, 24h59>20:197
2(E)-4-Methylpent-2-enal2-Mercapto-1-phenylethanone(S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine (20)Toluene, rt, 24h78>20:196[3]
3trans-β-Nitrostyrene1,4-Dithiane-2,5-diolQuinine-derived squaramide (10)Toluene, -20 °C, 48h92>95:598[5]
4trans-α-Cyano-α,β-unsaturated ketonetrans-tert-Butyl 4-mercapto-2-butenoateAmino thiourea (10)CH2Cl2, rt, 12h9591:998[4]
Experimental Protocol: Organocatalytic Michael-Aldol Cascade

This protocol is a representative example based on the work of Wang et al.

Materials:

  • Cinnamaldehyde derivative (1.0 equiv)

  • Ethyl 3-mercapto-2-oxopropanoate (1.0 equiv)

  • (S)-Di(3,5-dimethylphenyl)prolinol TMS ether (0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a stirred solution of the cinnamaldehyde derivative (0.135 mmol, 1.0 equiv) and the organocatalyst (10 mol%) in toluene (0.5 mL) at room temperature, add benzoic acid (0.1 equiv).

  • Add ethyl 3-mercapto-2-oxopropanoate (0.135 mmol, 1.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the functionalized tetrahydrothiophene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral stationary phase HPLC analysis, often after reduction of the aldehyde functionality to the corresponding alcohol for better separation.

Acid-Promoted Condensation of Mercapto Allylic Alcohols

A stereocontrolled synthesis of 3-acyltetrahydrothiophenes can be achieved through the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones.[6][7] This method is particularly useful for preparing products with cis stereochemistry between substituents at the C2 and C5 positions. The reaction proceeds via the formation of a 5-alkenyl oxathiolane intermediate, which then undergoes a rearrangement to the tetrahydrothiophene product.[6]

Key Advantages:
  • High Stereoselectivity: Particularly effective for cis-2,5-disubstituted products.

  • Convergent Synthesis: Joins two fragments (mercapto allylic alcohol and carbonyl compound) in a single step.

  • Access to 3-Acyltetrahydrothiophenes: A common structural motif in bioactive molecules.

Reaction Pathway for Acid-Promoted Synthesis

Reactants Mercapto Allylic Alcohol + Aldehyde/Ketone Intermediate 5-Alkenyl Oxathiolane (Intermediate) Reactants->Intermediate Acid Lewis Acid (e.g., BF3·OEt2) Acid->Intermediate Promotes Rearrangement Acid-Promoted Rearrangement Intermediate->Rearrangement Product 3-Acyltetrahydrothiophene Rearrangement->Product

Caption: Pathway for acid-promoted synthesis of 3-acyltetrahydrothiophenes.

Quantitative Data Summary: Acid-Promoted Syntheses
EntryMercapto Allylic AlcoholCarbonyl CompoundAcid PromoterConditionsYield (%)d.r.Reference
11-Mercapto-3-buten-2-olIsovaleraldehydeBF₃·OEt₂CH₂Cl₂, -20 °C68>98:2 (cis:trans)[6]
21-Mercapto-3-buten-2-oltrans-CinnamaldehydeBF₃·OEt₂CH₂Cl₂, -20 °C66>98:2 (cis:trans)[6]
31-Mercapto-2-methyl-3-buten-2-olBenzaldehydeBF₃·OEt₂CH₂Cl₂, -20 °C7095:5[7]
4(3:2 mixture of epimers)trans-CinnamaldehydeBF₃·OEt₂CH₂Cl₂, -20 °C4897:3[6]
Experimental Protocol: Acid-Promoted Condensation

This protocol is a representative example based on the work of Rychnovsky and Kim.[6]

Materials:

  • Mercapto allylic alcohol (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Magnesium sulfate (MgSO₄), anhydrous (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the mercapto allylic alcohol (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous CH₂Cl₂ at -20 °C (ice/salt bath), add anhydrous MgSO₄ (2.0 equiv).

  • Slowly add BF₃·OEt₂ (1.1 equiv) to the stirred suspension.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted 3-acyltetrahydrothiophene.

  • Characterize the product and determine the stereochemistry using NMR spectroscopy (e.g., NOE experiments).

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions offer a convergent and often stereospecific route to five-membered rings, including tetrahydrothiophenes. One such approach involves the reaction of donor-acceptor (D-A) cyclopropanes with thionoesters.[8] This method allows for the construction of highly substituted tetrahydrothiophene rings.

Key Advantages:
  • High Convergence: Two complex fragments are joined to form the heterocyclic core.

  • Access to Polysubstituted Systems: Enables the synthesis of tetrahydrothiophenes with diverse substitution patterns.

  • Potential for Stereocontrol: The stereochemistry of the starting materials can be transferred to the product.

General Scheme for [3+2] Cycloaddition

Reactants Donor-Acceptor Cyclopropane + Thionoester Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Promoter Promoter (e.g., HFIP) Promoter->Cycloaddition Promotes Product Substituted Tetrahydrothiophene Cycloaddition->Product

References

Application Notes and Protocols for the Reactivity of Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of Tetrahydro-thiophen-3-ol with electrophiles and nucleophiles, offering insights into its synthetic utility. It includes key application notes, detailed experimental protocols for common transformations, and quantitative data summaries to support laboratory research and drug development endeavors.

I. Introduction: Reactivity Profile

This compound is a versatile heterocyclic building block possessing two primary reactive sites: the nucleophilic hydroxyl group and the nucleophilic sulfur atom. This dual reactivity allows for a range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

  • Reactions at the Hydroxyl Group (Nucleophilic): The secondary alcohol functionality can act as a nucleophile, readily undergoing reactions such as etherification and esterification with various electrophiles. These transformations are fundamental for introducing diverse functionalities and modulating the physicochemical properties of the parent molecule.

  • Reactions at the Sulfur Atom (Nucleophilic): The sulfur atom, with its lone pairs of electrons, behaves as a soft nucleophile. It is susceptible to oxidation by electrophilic oxidizing agents, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit altered polarity, solubility, and hydrogen bonding capabilities, which are often explored in medicinal chemistry to fine-tune drug-like properties.

II. Reactions with Electrophiles

This section details the reactions of this compound where its inherent nucleophilicity is exploited to react with various electrophiles.

A. O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which then acts as a potent nucleophile to displace a halide or other suitable leaving group from an alkylating agent. This S(_N)2 reaction is a classic and effective method for forming ethers.

Table 1: Summary of O-Alkylation Reaction Parameters

ParameterDescription
Reaction Type Williamson Ether Synthesis
Alcohol This compound
Base Sodium Hydride (NaH)
Alkylating Agent Alkyl Halide (e.g., Benzyl Bromide)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Typical Yield 70-90%

Experimental Protocol: Synthesis of 3-Benzyloxy-tetrahydrothiophene

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved through reaction with an acyl chloride in the presence of a base or by coupling with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Table 2: Summary of O-Acylation Reaction Parameters

ParameterMethod A: Acyl ChlorideMethod B: DCC Coupling
Reaction Type EsterificationSteglich Esterification
Alcohol This compoundThis compound
Acylating Agent Acetyl ChlorideAcetic Acid
Base/Coupling Agent PyridineDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 85-95%75-90%

Experimental Protocol: Synthesis of Tetrahydro-thiophen-3-yl Acetate (Acyl Chloride Method)

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and add pyridine (1.5 eq.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.

C. Oxidation of the Sulfur Atom

The sulfur atom of this compound can be selectively oxidized to either the sulfoxide or the sulfone using appropriate oxidizing agents and reaction conditions.

  • Selective Oxidation to Sulfoxide: The use of one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures allows for the selective formation of the sulfoxide.

  • Oxidation to Sulfone: Employing an excess of a stronger oxidizing agent, like hydrogen peroxide in an acidic medium, leads to the full oxidation of the sulfur to the sulfone.

Table 3: Summary of Sulfur Oxidation Reaction Parameters

ParameterSelective Oxidation to SulfoxideOxidation to Sulfone
Product This compound 1-oxideThis compound 1,1-dioxide
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)Hydrogen Peroxide (30%) in Formic Acid
Stoichiometry ~1.1 equivalents> 2 equivalents
Solvent Dichloromethane (DCM)Formic Acid
Temperature 0 °C to room temperatureRoom temperature
Typical Yield 80-95%70-85%

Experimental Protocol: Selective Oxidation to this compound 1-oxide

  • Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C. Add a solution of m-CPBA (~77%, 1.1 eq.) in DCM portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography.

Experimental Protocol: Oxidation to this compound 1,1-dioxide

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in 88% formic acid.

  • Oxidation: Cool the solution in an ice bath. Add 30% hydrogen peroxide (3.0 eq.) dropwise, ensuring the temperature remains controlled.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24-48 hours.

  • Work-up: Decompose the excess hydrogen peroxide by the careful addition of a reducing agent (e.g., sodium sulfite or a small amount of iron(II) sulfate). Remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization or column chromatography to yield the pure sulfone.

III. Reactions with Nucleophiles

The reactivity of this compound with nucleophiles typically requires prior modification of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). This transforms the carbon atom at the 3-position into an electrophilic center, susceptible to attack by a variety of nucleophiles.

Table 4: Summary of Nucleophilic Substitution Parameters

ParameterDescription
Reaction Type Nucleophilic Substitution (S(_N)2)
Substrate Tetrahydro-thiophen-3-yl tosylate (prepared from this compound)
Nucleophile e.g., Sodium Azide, Sodium Cyanide, Amines
Solvent Polar aprotic (e.g., DMF, DMSO)
Temperature Room temperature to elevated temperatures
Typical Yield 60-85%

Experimental Protocol: Two-Step Synthesis of 3-Azido-tetrahydrothiophene

Step 1: Tosylation of this compound

  • Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Azide

  • Preparation: Dissolve the crude Tetrahydro-thiophen-3-yl tosylate (1.0 eq.) in dimethylformamide (DMF).

  • Substitution: Add sodium azide (1.5 eq.) to the solution and heat the mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the tosylate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The crude azide can be purified by column chromatography.

IV. Visualizations

Diagrams of Reaction Pathways and Workflows

Reaction_Pathways Reactivity of this compound THT_OH This compound Alkoxide Alkoxide Intermediate THT_OH->Alkoxide Base (e.g., NaH) Ester 3-Acyloxy-tetrahydrothiophene (Ester) THT_OH->Ester Acyl Chloride/Pyridine or RCOOH/DCC, DMAP Sulfoxide This compound 1-oxide (Sulfoxide) THT_OH->Sulfoxide m-CPBA (1 eq.) Sulfone This compound 1,1-dioxide (Sulfone) THT_OH->Sulfone H2O2 / HCOOH Tosylate Tetrahydro-thiophen-3-yl Tosylate THT_OH->Tosylate TsCl, Base Ether 3-Alkoxy-tetrahydrothiophene (Ether) Alkoxide->Ether R-X (Alkyl Halide) Sulfoxide->Sulfone m-CPBA (>1 eq.) Substituted_THT 3-Substituted-tetrahydrothiophene Tosylate->Substituted_THT Nucleophile (e.g., N3-, CN-)

Caption: Reaction pathways of this compound.

Experimental_Workflow General Workflow for O-Alkylation step1 Step 1: Deprotonation Add this compound to a suspension of NaH in anhydrous THF at 0 °C. step2 Step 2: Alkylation Add alkyl halide (e.g., Benzyl Bromide) at 0 °C and stir overnight at room temperature. step1->step2 step3 Step 3: Quenching & Extraction Cautiously add water. Extract with an organic solvent like ethyl acetate. step2->step3 step4 Step 4: Washing & Drying Wash the combined organic layers with brine and dry over anhydrous Na2SO4. step3->step4 step5 Step 5: Purification Concentrate the solvent and purify the crude product by flash column chromatography. step4->step5 product Pure 3-Alkoxy-tetrahydrothiophene step5->product

Caption: Experimental workflow for O-alkylation.

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chiral Tetrahydro-thiophen-3-ol, a key intermediate in the development of various pharmaceuticals, including potent antibiotics like sulopenem.[1] The biocatalytic reduction of the prochiral ketone, tetrahydro-thiophen-3-one, using ketoreductases (KREDs) offers a highly efficient and stereoselective route to both (R)- and (S)-enantiomers, overcoming the limitations of traditional chemical methods.

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical industry. The asymmetric reduction of prochiral ketones, catalyzed by ketoreductases, has emerged as a powerful and green alternative to chemical synthesis.[1] This biocatalytic approach offers high enantioselectivity and yields under mild reaction conditions. Engineered ketoreductases, in particular, have demonstrated exceptional performance in the synthesis of enantiomerically pure (R)- and (S)-tetrahydro-thiophen-3-ol. To overcome the cost limitations associated with the stoichiometric use of the nicotinamide cofactor (NADPH), a cofactor regeneration system is typically employed, often utilizing glucose and glucose dehydrogenase (GDH).[2]

Biocatalytic Reduction Workflow

The general workflow for the biocatalytic reduction of tetrahydro-thiophen-3-one involves the use of a ketoreductase to stereoselectively reduce the ketone to the corresponding chiral alcohol. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is used to continuously regenerate the NADPH consumed in the reaction.

Biocatalytic_Reduction_Workflow cluster_main Biocatalytic Reduction Cycle cluster_regen Cofactor Regeneration THT_one Tetrahydro-thiophen-3-one KRED_NADPH KRED-NADPH THT_one->KRED_NADPH Substrate Binding KRED_NADP KRED-NADP+ THT_ol Chiral This compound KRED_NADP->THT_ol Product Release GDH GDH KRED_NADP->GDH NADP+ KRED_NADPH->KRED_NADP Reduction Glucose Glucose Glucose->GDH GDH->KRED_NADPH NADPH Gluconolactone Gluconolactone GDH->Gluconolactone

Caption: Biocatalytic cycle for chiral alcohol synthesis.

Quantitative Data Summary

The following table summarizes the performance of various ketoreductases in the synthesis of chiral this compound.

EnzymeSubstrateProduct EnantiomerConversion (%)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
Wild-type KREDTetrahydro-thiophen-3-one(R)-63-[1]
Engineered KREDTetrahydro-thiophen-3-one(R)>9999.385-88
KRED from L. kefirTetrahydro-thiophen-3-one(R)---[1]
KRED1001Tetrahydro-thiophen-3-one(R)->99.582[1]
apKRED-9 (immobilized)3-ketotetrahydrothiophene(R)-99.976

Experimental Protocols

Protocol 1: Batch Synthesis of (R)-Tetrahydro-thiophen-3-ol

This protocol describes a typical batch process for the synthesis of (R)-tetrahydro-thiophen-3-ol using an engineered ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Tetrahydro-thiophen-3-one

  • Engineered Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP+

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Celite 545

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (0.1 M, pH 7.0).

  • Reagent Addition: Add D-glucose, NADP+, GDH, and the engineered KRED to the buffer. Stir until all components are dissolved.

  • Substrate Addition: Add tetrahydro-thiophen-3-one to the reaction mixture.

  • Reaction: Maintain the reaction at 15°C for 16 hours, followed by an increase to 25°C for 7 hours to ensure complete conversion (>99%).

  • Quenching: At the end of the reaction, add 5 mol % of NaHSO₃ to sequester any unreacted ketone.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter through a pad of Celite 545.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Expected Outcome:

  • Yield: 85-88%

  • Enantiomeric Excess (e.e.): >99% for the (R)-enantiomer

Protocol 2: Continuous Flow Synthesis of (R)-Tetrahydro-thiophen-3-ol using Immobilized Enzymes

This protocol outlines a continuous flow process using co-immobilized KRED and GDH for enhanced stability and reusability.

Materials:

  • Amino-functionalized polymer beads (e.g., LX1000 HA)

  • Glutaraldehyde solution

  • Engineered Ketoreductase (KRED) with a His-tag

  • Glucose Dehydrogenase (GDH) with a His-tag

  • Potassium phosphate buffer (pH 7.0 and pH 8.0)

  • Substrate solution: Tetrahydro-thiophen-3-one and D-glucose in potassium phosphate buffer (pH 7.0)

Procedure:

  • Enzyme Co-immobilization:

    • Activate the amino-functionalized beads with a glutaraldehyde solution.

    • Wash the activated beads with potassium phosphate buffer (pH 7.0).

    • Incubate the activated beads with a solution containing both His-tagged KRED and GDH in a buffer that facilitates binding (e.g., pH 7.7 for nickel-charged agarose).

  • Packed-Bed Reactor Setup: Pack a column with the co-immobilized enzymes to create a packed-bed reactor (PBR).

  • Continuous Flow Reaction:

    • Continuously pump the substrate solution through the PBR at a defined flow rate.

    • Maintain the reactor at the optimal temperature (e.g., 25°C).

  • Product Collection: Collect the effluent from the reactor, which contains the chiral product.

  • Analysis: Analyze the product stream for conversion and enantiomeric excess using an appropriate analytical method (e.g., chiral HPLC).

Expected Outcome:

  • High productivity with space-time yields (STY) reported up to 729 g L⁻¹ d⁻¹.

  • Excellent enantioselectivity (>99.9% e.e.).

Protocol 3: General Protocol for the Synthesis of (S)-Tetrahydro-thiophen-3-ol

The synthesis of the (S)-enantiomer follows the same principles as the (R)-enantiomer, with the critical difference being the selection of a ketoreductase that exhibits the opposite stereoselectivity. Several commercial KRED screening kits are available that contain enzymes with varying stereopreferences.

Procedure:

  • Enzyme Screening: Screen a library of ketoreductases to identify an enzyme that preferentially produces (S)-tetrahydro-thiophen-3-ol from tetrahydro-thiophen-3-one.

  • Reaction Optimization: Once a suitable (S)-selective KRED is identified, optimize the reaction conditions (e.g., pH, temperature, substrate concentration, and cofactor regeneration system) following the general principles outlined in Protocol 1.

  • Synthesis and Analysis: Perform the synthesis and product analysis as described for the (R)-enantiomer.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric excess of this compound can be determined by chiral HPLC.

  • Column: A chiral stationary phase column, such as Chiralpak® AD-H or Chiralpak® IB-3, is typically used.[3][4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chromatography.[3] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in developing a biocatalytic process for chiral this compound synthesis.

Logical_Process_Development Start Define Target: Chiral this compound ((R) or (S)) Screening KRED Library Screening Start->Screening Optimization Reaction Condition Optimization Screening->Optimization Immobilization Enzyme Immobilization (for continuous flow) Optimization->Immobilization ScaleUp Process Scale-Up (Batch or Continuous Flow) Optimization->ScaleUp Immobilization->ScaleUp Analysis Product Analysis (Yield, e.e.) ScaleUp->Analysis FinalProduct Pure Chiral This compound Analysis->FinalProduct

Caption: Process development for biocatalytic synthesis.

References

Application Notes and Protocols: The Role of Tetrahydro-thiophen-3-OL in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-thiophen-3-ol is a versatile heterocyclic building block crucial in the synthesis of a variety of sulfur-containing molecules. Its unique structure, featuring a saturated five-membered thiophane ring and a secondary alcohol functional group, allows for diverse chemical transformations. This makes it a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] Notably, it serves as a key precursor in the total synthesis of D-(+)-Biotin (Vitamin H), a vital human nutrient.[2][3] Furthermore, chiral derivatives of the tetrahydrothiophene scaffold, accessible from this compound, are utilized in the development of novel chiral ligands for asymmetric synthesis.[1]

These application notes provide an overview of the utility of this compound in synthetic organic chemistry, with a focus on detailed experimental protocols and quantitative data for the synthesis of key intermediates.

Application Note 1: Synthesis of Biotin and its Precursors

This compound is a foundational starting material in several synthetic routes to Biotin. The core strategy involves the functionalization of the tetrahydrothiophene ring to install the necessary stereocenters and the valeric acid side chain. A common approach involves the conversion of the 3-hydroxyl group to a ketone, followed by subsequent modifications to build the fused imidazolidinone ring system.

Logical Workflow for Biotin Synthesis from a Tetrahydrothiophene Precursor

The following diagram illustrates a generalized workflow for the synthesis of Biotin starting from a functionalized tetrahydrothiophene aldehyde, which itself can be derived from precursors related to this compound.

G cluster_0 Core Synthesis cluster_1 Starting Material Preparation A Tetrahydrothiophene Aldehyde (Formula E) B Wittig Olefination A->B (3-methoxycarbonyl- 2-propenylidene) triphenylphosphorane C Deconjugated Ester/Acid (Formula G) B->C Base (LDA, NaOMe, etc.) D Catalytic Hydrogenation C->D H2, Pd(OH)2 (Pearlman's catalyst) E Protected Biotin Intermediate (Formula H) D->E F Deprotection E->F Conventional Methods G D-(+)-Biotin (Formula I) F->G H Hydantoin Derivative (Formula A) I Cyclisation & Functionalization H->I I->A Leads to Aldehyde

Caption: Generalized synthetic pathway for D-(+)-Biotin.[4]

Key Transformations and Quantitative Data

The synthesis of Biotin involves several high-yielding steps. The following table summarizes quantitative data for key transformations starting from a protected diamino-thiophene derivative, which is conceptually related to the this compound scaffold in building the final saturated ring.

Step No.ReactionReagents & ConditionsYield (%)Reference
1Wittig Reaction2-formyl-3,4-diaminothiophene deriv. + carboxypropylidene-phosphoraneHigh[2]
2DeconjugationLDA, KOBut, NaOMe, NaOH, or KOH97%[4]
3Catalytic HydrogenationH₂, Pearlman's catalyst (Pd(OH)₂) or 10% Pd/CHigh[2][4]
4Deprotection & CyclizationSaponification or hydrogenolysis, followed by phosgene-[2]
Experimental Protocol: Deconjugation of Biotin Intermediate (Formula F to G)

This protocol is adapted from a patented Biotin synthesis and details the base-catalyzed deconjugation of the α,β-unsaturated ester intermediate.[4]

Objective: To isomerize the conjugated double bond of the valeric acid side chain to a non-conjugated position, setting the stereochemistry for the subsequent hydrogenation.

Materials:

  • Compound of Formula F (1 part)

  • Methanol (MeOH) (10 parts)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting ester (Compound F, 1 part) in methanol (10 parts) in a round-bottom flask.

  • Add 10% aqueous NaOH to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (5 parts) to the residue, followed by acidification with 1N HCl.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deconjugated acid (Compound G).

  • The reported yield for this transformation is approximately 97%.[4]

Application Note 2: Synthesis of Chiral 3-Aminotetrahydrothiophens (3-ATTs)

This compound serves as a precursor for chiral 3-aminotetrahydrothiophens (3-ATTs). These amino derivatives are valuable as chiral ligands in asymmetric synthesis, particularly in organometallic catalysis.[1] The synthesis involves the conversion of the hydroxyl group into an amino group, often via an intermediate tosylate or mesylate followed by nucleophilic substitution with an amine or azide.

General Synthetic Scheme

The diagram below outlines the conversion of this compound to a generic 3-aminotetrahydrothiophene derivative.

G A This compound B Activation of Hydroxyl Group A->B TsCl, Pyridine C Activated Intermediate (e.g., O-Tosyl) B->C D Nucleophilic Substitution C->D Amine (R2NH) or Azide (N3-) E 3-Aminotetrahydrothiophene Derivative D->E

Caption: Pathway for synthesizing 3-aminotetrahydrothiophenes.

Experimental Protocol: General Procedure for Tosylation of this compound

This protocol describes a general method for activating the hydroxyl group of this compound, a common first step before nucleophilic substitution.

Objective: To convert the hydroxyl group into a better leaving group (tosylate) to facilitate subsequent substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise or as a solution in the same solvent.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product.

  • Purify the product by column chromatography on silica gel as needed.

This activated intermediate can then be used in subsequent steps to react with various nucleophiles, such as amines or sodium azide (followed by reduction), to furnish the desired 3-aminotetrahydrothiophene derivatives.[1]

References

Application Notes & Protocols: Protecting Group Strategies for Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydro-thiophen-3-ol is a heterocyclic compound featuring a secondary alcohol and a thioether moiety. In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the hydroxyl group's reactivity often necessitates protection to prevent unwanted side reactions.[1][2] A successful protecting group strategy must be robust, high-yielding, and compatible with the thioether functionality. The protecting group should be easy to install and remove under conditions that do not affect other parts of the molecule.[1][3] This document outlines key protecting group strategies for the hydroxyl group of this compound, providing detailed protocols and comparative data.

Overview of Protecting Group Strategies

The primary consideration for protecting this compound is the selective masking of the secondary hydroxyl group. The thioether is generally stable under many conditions, but its potential for oxidation to sulfoxides or sulfones under harsh oxidizing conditions should be noted. The ideal protecting group should be stable to a wide range of reaction conditions and be removable selectively.[3][4] Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability, and mild deprotection methods.[5][6]

Logical Workflow for a Protection-Deprotection Sequence

The following diagram illustrates the general workflow involved in utilizing a protecting group in a synthetic route.

G cluster_workflow General Synthetic Workflow Start This compound (Starting Material) Protect Step 1: Protect -OH Group Start->Protect Protected_Molecule Protected Intermediate Protect->Protected_Molecule Reaction Step 2: Perform Desired Reaction(s) Protected_Molecule->Reaction Post_Reaction Modified Intermediate Reaction->Post_Reaction Deprotect Step 3: Deprotect -OH Group Post_Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for protecting group utilization in synthesis.

Comparison of Common Hydroxyl Protecting Groups

The choice of protecting group is critical and depends on the planned subsequent reaction conditions. Silyl ethers are particularly useful due to their tunable stability based on the steric bulk of the silicon substituents.[5][7]

Data Summary: Silyl Ether Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability & Notes
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., CSA, PPTS) in MeOH/DCM.[5]Robust, stable to chromatography, mild basic conditions, and many organometallic reagents. Widely used.[5]
TriethylsilylTESTES-Cl, Pyridine or Et3N, DCMMild acid (e.g., 1% HCl in EtOH); more labile to acid than TBDMS.[7]Less sterically hindered than TBDMS, useful for selective protection/deprotection.[7]
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; more stable to acid than TBDMS.Very bulky, providing high stability. Often used to protect primary alcohols selectively over secondary ones, or when high stability is needed.[5]
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF; more stable to acid than TBDMS/TIPS.Offers high stability, particularly towards acidic conditions.[5]
Data Summary: Other Common Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability & Notes
AcetylAcAc₂O, Pyridine or Et₃N, DMAPBase (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl, H₂O).[8]Easy to introduce but not stable to strong nucleophiles or basic/acidic hydrolysis.[9]
BenzylBnBnBr, NaH, THFHydrogenolysis (H₂, Pd/C).[10]Very stable to acidic and basic conditions. Removal by hydrogenolysis is clean, but may not be compatible with other reducible groups.
TetrahydropyranylTHPDHP, p-TsOH (cat.), DCMAcidic hydrolysis (e.g., aq. AcOH or PPTS).[6][8]Forms a new stereocenter. Stable to bases, organometallics, and reducing agents. Sensitive to acid.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of this compound as a tert-Butyldimethylsilyl (TBDMS) ether and its subsequent deprotection.

Protocol 1: Protection of this compound with TBDMS-Cl

This protocol follows the widely used Corey procedure for the silylation of alcohols.[5]

Reaction Scheme:

G cluster_reaction TBDMS Protection Reaction struct1 This compound reagents + TBDMS-Cl + Imidazole -----------------> DMF, RT struct2 TBDMS-Protected Product

Caption: Protection of this compound using TBDMS-Cl.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the substrate).

  • Add TBDMS-Cl (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected ether.

Protocol 2: Deprotection of TBDMS-protected this compound

This protocol uses Tetra-n-butylammonium fluoride (TBAF), the most common reagent for cleaving silyl ethers.[6][7]

Reaction Scheme:

G cluster_reaction TBDMS Deprotection Reaction struct1 TBDMS-Protected Product reagents + TBAF -----------------> THF, RT struct2 This compound

Caption: Deprotection of TBDMS ether using TBAF.

Materials:

  • TBDMS-protected this compound (1.0 eq)

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the TBDMS-protected starting material (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected this compound.

Orthogonal Protection Strategies

In more complex syntheses, a molecule may contain multiple functional groups that require protection. Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[3][4] For a derivative of this compound, one might have a TBDMS-protected alcohol and a Boc-protected amine elsewhere in the molecule. The TBDMS group can be removed with fluoride (TBAF) without affecting the Boc group, while the Boc group can be removed with acid (TFA) without affecting the TBDMS group.

Concept of Orthogonal Deprotection

G cluster_ortho Orthogonal Deprotection Concept cluster_path1 Path 1 cluster_path2 Path 2 Start Molecule-PG1-PG2 Deprotect1 Deprotection Condition 1 Start->Deprotect1 Deprotect2 Deprotection Condition 2 Start->Deprotect2 Intermediate1 Molecule-OH-PG2 Deprotect1->Intermediate1 Intermediate2 Molecule-PG1-NH2 Deprotect1->Intermediate2 No Reaction Deprotect2->Intermediate1 No Reaction Deprotect2->Intermediate2

Caption: Selective removal of one protecting group without affecting another.

This principle is fundamental in the synthesis of complex molecules, allowing for precise, stepwise modifications at different sites within a molecule. For derivatives of this compound, employing an orthogonal strategy is key to efficient and successful synthetic outcomes.

References

Application Notes and Protocols for the Scale-Up Synthesis of Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis, quality control, and pharmaceutical applications of Tetrahydro-thiophen-3-OL. The protocols detailed below are intended to guide researchers in the efficient and controlled production of this key pharmaceutical intermediate.

Introduction

This compound is a sulfur-containing heterocyclic compound that serves as a vital building block in the synthesis of various pharmaceutical agents. Its chiral nature, particularly the (R)-enantiomer, is of significant interest in drug development. Notably, (R)-Tetrahydro-thiophen-3-ol is a key intermediate in the synthesis of sulopenem, a potent broad-spectrum antibacterial agent that functions by inhibiting bacterial cell wall synthesis[1]. The scalable and cost-effective synthesis of high-purity this compound is therefore critical for the pharmaceutical industry.

Scale-Up Synthesis of this compound

The most common and industrially viable route for the synthesis of this compound is the reduction of its corresponding ketone precursor, tetrahydrothiophen-3-one. For pharmaceutical applications requiring high enantiopurity, biocatalytic reduction methods are also employed[1]. This section details a scalable chemical synthesis protocol.

Synthesis Workflow

The synthesis proceeds in two main stages: the synthesis of the precursor tetrahydrothiophen-3-one, followed by its reduction to this compound.

Synthesis_Workflow cluster_0 Synthesis of Tetrahydrothiophen-3-one cluster_1 Reduction to this compound Start Starting Materials Reaction1 Cyclization Reaction Start->Reaction1 Purification1 Purification Reaction1->Purification1 Precursor Tetrahydrothiophen-3-one Purification1->Precursor Precursor_ref Tetrahydrothiophen-3-one Reaction2 Reduction Precursor_ref->Reaction2 Workup Aqueous Work-up Reaction2->Workup Purification2 Purification Workup->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Tetrahydrothiophen-3-one

This protocol is adapted from a patented industrial method and is designed for a 1 kg scale production.

Materials:

  • 1,4-dichloro-2-butanone

  • Sodium sulfide (Na₂S)

  • Methanol

  • Water

  • Toluene

  • 5 M Hydrochloric acid

Equipment:

  • 10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnels

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 1,4-dichloro-2-butanone (1.5 kg, 10.6 mol) and methanol (5 L).

  • Sulfide Addition: Prepare a solution of sodium sulfide (0.9 kg, 11.5 mol) in water (2 L). Add this solution dropwise to the reactor over 2 hours while maintaining the temperature at 20-25°C.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove methanol. Add toluene (4 L) and water (4 L) to the residue. Separate the organic layer.

  • Hydrolysis: Add 5 M HCl (1 L) to the organic layer and heat the mixture to 60°C for 4 hours to facilitate the hydrolysis of any ketal byproducts.

  • Purification: Cool the mixture, separate the organic layer, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate. Remove the toluene by rotary evaporation. Purify the crude product by vacuum distillation.

Protocol 2: Reduction of Tetrahydrothiophen-3-one to this compound

This protocol describes the reduction of the ketone precursor using sodium borohydride, a common and scalable reducing agent[2].

Materials:

  • Tetrahydrothiophen-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 10 L glass reactor with overhead stirrer, addition funnel, and temperature probe

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve tetrahydrothiophen-3-one (1.0 kg, 9.79 mol) in methanol (5 L) in the 10 L reactor. Cool the solution to 0-5°C using a cooling bath.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (0.45 kg, 11.9 mol) in deionized water (1 L). Add the NaBH₄ solution dropwise to the ketone solution over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (2 L) while keeping the temperature below 15°C.

  • Extraction: Allow the mixture to warm to room temperature and then add ethyl acetate (5 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 3 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Further purify the crude product by vacuum distillation to obtain high-purity this compound.

Quantitative Data Summary
ParameterSynthesis of Tetrahydrothiophen-3-oneReduction to this compound
Scale 1.0 kg (precursor)1.0 kg (product)
Typical Yield 85 - 90%90 - 95%
Purity (by GC) >98%>99%
Reaction Time 12 hours4 hours
Reaction Temp. 20-25°C0-10°C

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. The following are standard analytical methods for quality control.

Analytical Methods Workflow

QC_Workflow Sample This compound Sample Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity NMR NMR Spectroscopy Identity->NMR GCMS GC-MS Analysis Identity->GCMS Mass Spectrum Purity->GCMS Chromatogram HPLC HPLC Analysis Purity->HPLC Structure Structural Elucidation NMR->Structure

Caption: Workflow for the quality control of this compound.

Analytical Protocols

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-300 m/z.

Sample Preparation:

  • Dissolve 10 mg of this compound in 1 mL of methanol.

Data Analysis:

  • The purity is determined by the area percentage of the main peak. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the mobile phase.

Data Analysis:

  • Purity is calculated based on the area percentage of the product peak in the chromatogram.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

Expected ¹H NMR Data (in CDCl₃):

  • Chemical shifts and coupling patterns consistent with the structure of this compound. The spectrum will show multiplets for the methylene protons and a signal for the hydroxyl proton.

Expected ¹³C NMR Data (in CDCl₃):

  • Four distinct signals corresponding to the four carbon atoms in the molecule.

Pharmaceutical Application and Logical Relationship

As previously mentioned, (R)-Tetrahydro-thiophen-3-OL is a crucial chiral building block for the synthesis of sulopenem, a thio-penem antibiotic. The logical relationship is a direct precursor-product relationship in a multi-step pharmaceutical synthesis.

Pharmaceutical_Application THT_OL (R)-Tetrahydro-thiophen-3-OL Intermediate Key Chiral Intermediate THT_OL->Intermediate Sulopenem_Synthesis Multi-step Synthesis Intermediate->Sulopenem_Synthesis Sulopenem Sulopenem (Antibiotic) Sulopenem_Synthesis->Sulopenem Inhibition Inhibition Sulopenem->Inhibition Target Bacterial Cell Wall Synthesis Inhibition->Target

Caption: Role of (R)-Tetrahydro-thiophen-3-OL in antibiotic synthesis.

This relationship highlights the importance of producing enantiomerically pure (R)-Tetrahydro-thiophen-3-OL for the efficacy of the final active pharmaceutical ingredient (API). The stereochemistry at the 3-position is critical for the biological activity of sulopenem. While a specific signaling pathway for this compound itself is not applicable as it is an intermediate, its role is integral to the mechanism of action of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "Tetrahydro-thiophen-3-ol" by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "Tetrahydro-thiophen-3-ol" by chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of "this compound".

Problem Potential Cause Recommended Solution
Poor separation of "this compound" from impurities. Inappropriate stationary phase or mobile phase composition.Normal Phase: Increase the polarity of the mobile phase. Consider a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol). HILIC: Adjust the water content in the mobile phase. A higher water concentration will decrease retention.
"this compound" elutes too quickly (low retention). The mobile phase is too polar for the selected stationary phase.Normal Phase: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. Reversed-Phase: This is expected due to the high polarity of the compound. Consider switching to Normal Phase or HILIC.
"this compound" does not elute from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Normal Phase: Increase the polarity of the mobile phase significantly. A step gradient to a highly polar solvent like methanol may be necessary. Ensure the compound is not degrading on the column.
Significant peak tailing is observed. Secondary interactions between the hydroxyl group of the analyte and active sites on the silica gel. The thiol group may also contribute to interactions.Add a small amount of a polar modifier to the mobile phase, such as acetic acid (0.1-1%), to saturate the active sites on the silica gel. For basic impurities, adding a small amount of triethylamine (0.1-1%) can improve peak shape. Consider using an end-capped reversed-phase column if using that technique.
Suspected on-column degradation of "this compound". The silica gel may be too acidic, causing degradation of the thiol. Oxidation of the thiol group is also a possibility.Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). To minimize oxidation, consider de-gassing solvents and running the chromatography under an inert atmosphere (e.g., nitrogen or argon).[1]
Low recovery of the purified compound. Irreversible adsorption to the stationary phase or co-elution with an unseen impurity.Perform a mass balance to determine if the compound is retained on the column. If so, try a stronger elution solvent. If co-elution is suspected, adjust the mobile phase composition or try a different stationary phase to alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for purifying crude "this compound"?

Given the polar nature of "this compound" (XLogP3 ≈ 0.4), Normal Phase Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are generally the most suitable techniques.[2] Reversed-phase chromatography is likely to result in poor retention.

Q2: What is a good starting point for developing a normal phase chromatography method?

A good starting point for normal phase chromatography on a silica gel column is a mobile phase of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For highly polar impurities, a gradient including methanol may be necessary.[3]

Q3: How can I effectively apply a crude sample that is not very soluble in the initial mobile phase?

If your crude "this compound" is not soluble in the initial non-polar mobile phase, you can use a technique called "dry loading". Dissolve your sample in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.

Q4: What are the advantages of using HILIC for this purification?

HILIC is well-suited for very polar compounds and uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[4][5] This can provide good retention and separation for "this compound" and allows for the use of less water in the mobile phase, which can simplify fraction evaporation.[2]

Q5: How can I monitor the fractions during column chromatography?

Since "this compound" does not have a strong UV chromophore, Thin Layer Chromatography (TLC) with a suitable staining method is recommended for monitoring fractions. A potassium permanganate stain is a good choice as it will react with the hydroxyl and thiol groups, appearing as a yellow or brown spot on a purple background.

Experimental Protocols

Protocol 1: Normal Phase Flash Column Chromatography

This protocol provides a general procedure for the purification of gram-scale quantities of crude "this compound".

1. Materials:

  • Crude "this compound"
  • Silica gel (60 Å, 40-63 µm particle size)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Methanol (HPLC grade)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
  • Potassium permanganate stain

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., 20%, 40%, 60% ethyl acetate in hexane) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.

3. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC.
  • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
  • Add a thin layer of sand on top of the silica bed.

4. Sample Loading:

  • Dissolve the crude "this compound" in a minimal amount of a strong solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the column.
  • Alternatively, use the dry loading method described in the FAQs.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • Collect fractions of a suitable volume.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate or by introducing methanol.

6. Fraction Analysis:

  • Spot a small amount of each fraction onto a TLC plate.
  • Develop the TLC plate and visualize the spots using a potassium permanganate stain.
  • Combine the fractions containing the pure "this compound".

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a method suitable for analytical or small-scale preparative purification.

1. Materials:

  • Crude "this compound"
  • HILIC column (e.g., silica, diol, or amide-bonded phase)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for pH adjustment)

2. Method Development:

  • Dissolve the crude sample in the initial mobile phase composition.
  • Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of water (e.g., 5%). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
  • Perform an initial scouting gradient to determine the approximate elution conditions for "this compound". A typical gradient might be from 95% to 60% acetonitrile over 15-20 minutes.

3. Purification:

  • Equilibrate the HILIC column with the initial mobile phase until a stable baseline is achieved.
  • Inject the dissolved crude sample.
  • Run the optimized gradient and collect fractions corresponding to the peak of interest.

4. Post-Purification:

  • Analyze the collected fractions for purity (e.g., by analytical HPLC-MS).
  • Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation (note that removing water/acetonitrile mixtures can be time-consuming).

Quantitative Data Summary

The following tables provide typical parameters for the chromatographic purification of polar compounds like "this compound". Actual values will vary depending on the specific conditions and the purity of the crude material.

Table 1: Typical Normal Phase Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å)
Mobile Phase Hexane / Ethyl Acetate (Gradient)
Initial Eluent 90:10 (Hexane:Ethyl Acetate)
Final Eluent 50:50 (Hexane:Ethyl Acetate)
Typical Loading 1-5% of silica gel weight
Expected Purity >95%

Table 2: Typical HILIC Parameters

ParameterValue
Stationary Phase Silica or Amide-bonded Silica
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 20 min
Flow Rate 1 mL/min (for analytical scale)
Expected Purity >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude Crude Tetrahydro- thiophen-3-OL dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Tetrahydro- thiophen-3-OL evaporate->pure_product troubleshooting_logic cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues start Poor Separation? low_retention Low Retention (Elutes too fast) start->low_retention Yes high_retention High Retention (Doesn't elute) start->high_retention Yes tailing Peak Tailing start->tailing Yes low_recovery Low Recovery start->low_recovery Yes sol_less_polar Decrease Mobile Phase Polarity low_retention->sol_less_polar Solution sol_more_polar Increase Mobile Phase Polarity high_retention->sol_more_polar Solution add_modifier Add Mobile Phase Modifier (e.g., Acid) tailing->add_modifier Solution change_phase Change Stationary/ Mobile Phase low_recovery->change_phase Solution

References

Technical Support Center: Synthesis of Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydro-thiophen-3-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of Tetrahydrothiophen-3-one

This is one of the most common methods for synthesizing this compound. The primary reaction involves the reduction of the ketone functionality to a secondary alcohol.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or GC-MS analysis shows a significant amount of remaining tetrahydrothiophen-3-one starting material after the expected reaction time.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reducing Agent While theoretically, 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, in practice, a molar excess of the reducing agent (typically 1.5 to 2 equivalents) is recommended to ensure complete conversion.[1]
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-4 hours) can drive it to completion.
Poor Quality Reducing Agent Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or test its activity on a simple ketone as a control.
Solvent Effects The reaction is typically performed in alcoholic solvents like methanol or ethanol.[2] Ensure the solvent is of appropriate quality and anhydrous if required by specific protocols.

Issue 2: Formation of Side Products

  • Symptom: TLC or GC-MS analysis reveals the presence of unexpected peaks in the crude reaction mixture.

  • Possible Causes & Solutions:

Side ProductPotential CauseMitigation Strategy
Over-reduction Products While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the thioether. This is generally not an issue with standard borohydride reductions.Use a mild and selective reducing agent like sodium borohydride.[2][3]
Sulfur Oxidation Products If oxidative conditions are inadvertently introduced during workup or purification, the thioether could be oxidized to the corresponding sulfoxide or sulfone.Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup, especially if heating is involved.
Byproducts from Precursor Synthesis Impurities from the synthesis of tetrahydrothiophen-3-one can be carried over. For example, if prepared from 1,4-dichloro-3-butanone, residual chlorinated species might be present.Purify the tetrahydrothiophen-3-one precursor by distillation or chromatography before the reduction step.
Route 2: Cyclization Methods (e.g., from Dihalopropanol Derivatives)

This approach involves the formation of the tetrahydrothiophene ring from an acyclic precursor. A common conceptual route is the reaction of a dihalopropanol derivative with a sulfur nucleophile.

Issue 1: Low Yield of this compound

  • Symptom: The isolated yield of the desired product is significantly lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Solution
Intermolecular Reactions/Polymerization The bifunctional nature of the starting materials can lead to the formation of oligomers or polymers instead of the desired intramolecular cyclization.
Formation of Isomeric Byproducts Depending on the starting material and reaction conditions, the formation of isomeric products, such as 1,3-dithiane-5-ol, could be possible.
Elimination Reactions Under strongly basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when synthesizing this compound via the reduction of tetrahydrothiophen-3-one?

A1: The most common "side product" is often unreacted starting material (tetrahydrothiophen-3-one) due to incomplete reaction. Other potential byproducts can arise from impurities in the starting ketone or oxidation of the sulfur atom to the corresponding sulfoxide if exposed to oxidizing conditions during workup or purification.

Q2: How can I best purify crude this compound?

A2: Vacuum distillation is a common and effective method for purifying this compound, as it is a liquid at room temperature. For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel can also be employed. The choice of eluent will depend on the polarity of the impurities, but a mixture of ethyl acetate and hexanes is a good starting point.

Q3: My reaction to reduce tetrahydrothiophen-3-one with NaBH₄ seems to have stalled. What should I do?

A3: First, confirm the stall by analyzing a sample of the reaction mixture by TLC or GC-MS. If the reaction has indeed stalled, you can try adding an additional portion of sodium borohydride. Gently warming the reaction mixture may also help to drive the reaction to completion. Ensure that your reagents are of good quality and that the solvent has not been contaminated.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes. Many sulfur-containing compounds have unpleasant odors and may be toxic. It is recommended to perform all manipulations in a well-ventilated fume hood. Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[4] Therefore, quenching of the reaction should be done carefully and in a controlled manner, typically by the slow addition of an acid or a saturated aqueous solution of ammonium chloride. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Tetrahydrothiophen-3-one

This protocol is a representative chemical synthesis method.

Materials:

  • Tetrahydrothiophen-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrothiophen-3-one (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~5-6) and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Biocatalytic Reduction of Tetrahydrothiophen-3-one
BiocatalystSubstrate LoadingYield of (R)-Tetrahydro-thiophen-3-olOptical Purity (% ee)Reference
Aspergillus ochraceus ATCC18500Not specified39%81%
Alcohol Dehydrogenase (ADH) from Lactobacillus kefir130 kg87% (crude)>99% (small scale)
Immobilized apKRED-9Not specified76.3%99.9%[5]

Note: The yields and purities reported are from specific biocatalytic processes and may not be directly comparable to chemical synthesis methods.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Ketone_Reduction Reduction of Tetrahydrothiophen-3-one Start->Ketone_Reduction Cyclization Cyclization Route Start->Cyclization Purification Purification (Distillation/Chromatography) Ketone_Reduction->Purification Cyclization->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Reduction Incomplete_Reaction Incomplete Reaction (Ketone Remains) Insufficient_Reagent Insufficient NaBH4 Incomplete_Reaction->Insufficient_Reagent Check Low_Temperature Reaction Temp Too Low Incomplete_Reaction->Low_Temperature Check Poor_Reagent_Quality Degraded NaBH4 Incomplete_Reaction->Poor_Reagent_Quality Check Add_More_Reagent Add More NaBH4 Insufficient_Reagent->Add_More_Reagent Solution Increase_Temp Warm to RT / Stir Longer Low_Temperature->Increase_Temp Solution Use_Fresh_Reagent Use Fresh NaBH4 Poor_Reagent_Quality->Use_Fresh_Reagent Solution Side_Reactions_Cyclization Desired_Product This compound Polymerization Oligomers/Polymers Polymerization->Desired_Product Competes with Isomer_Formation Isomeric Byproducts Isomer_Formation->Desired_Product Competes with Elimination Unsaturated Byproducts Elimination->Desired_Product Competes with

References

How to improve the yield of "Tetrahydro-thiophen-3-OL" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Tetrahydro-thiophen-3-OL" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common and practical laboratory method for synthesizing this compound is the reduction of its corresponding ketone precursor, tetrahydro-thiophen-3-one. The primary methods for this reduction include:

  • Chemical Reduction: Utilizing hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Biocatalytic Reduction: Employing enzymes, such as ketoreductases (KREDs), to achieve a highly selective reduction. This method is particularly advantageous for producing specific stereoisomers (e.g., (R)-tetrahydrothiophen-3-ol) with high enantiomeric excess.[1]

Q2: Which synthesis method generally provides a higher yield?

Biocatalytic methods have been reported to achieve high yields, with some processes reaching up to 84%.[1] However, the optimal method and resulting yield can be influenced by factors such as the desired stereochemistry, available laboratory equipment, and cost considerations. Chemical reductions with agents like NaBH₄ are also widely used and can provide good to excellent yields when optimized.

Q3: What are the main challenges in the synthesis of this compound?

Common challenges include:

  • Low Yield: Can be caused by incomplete reaction, side reactions, or degradation of the product.

  • Impurity Formation: Over-reduction to a diol or the presence of unreacted starting material can complicate purification.

  • Stereocontrol (for chiral synthesis): Achieving high enantiomeric excess when a specific stereoisomer is desired.

  • Workup and Purification: Separating the product from the reaction mixture and byproducts.

Q4: How can I monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (tetrahydro-thiophen-3-one), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Insufficient Reducing Agent - Increase the molar equivalents of the reducing agent (e.g., 1.5 to 2.0 equivalents of NaBH₄).- For biocatalytic reactions, ensure the enzyme loading and cofactor regeneration system are optimal.
Deactivated Reducing Agent or Enzyme - Use a fresh, properly stored batch of the reducing agent.- For biocatalysis, verify the activity of the enzyme and ensure proper storage and handling.
Low Reaction Temperature - While initial addition of the reducing agent may be done at 0°C to control the reaction rate, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Suboptimal Solvent - For NaBH₄ reductions, methanol or ethanol are commonly used. Ensure the solvent is anhydrous if using a water-sensitive reducing agent like LiAlH₄.- For biocatalysis, ensure the buffer system and any co-solvents are compatible with the enzyme and provide good substrate solubility.
Short Reaction Time - Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed.
Guide 2: Presence of Impurities
Potential Cause Troubleshooting Steps
Unreacted Starting Material (Tetrahydro-thiophen-3-one) - See "Incomplete Reaction" in the Low Yield troubleshooting guide.- Consider a more reactive reducing agent if the ketone is particularly hindered, though this is not typical for tetrahydro-thiophen-3-one.
Formation of a Diol (Over-reduction) - Use a milder reducing agent (NaBH₄ is generally preferred over LiAlH₄ for this reason).- Control the reaction temperature; perform the reaction at a lower temperature (e.g., 0°C).- Reduce the amount of reducing agent used.
Side Products from Reaction with Solvent - In biocatalytic reactions, some enzymes may have side activities. Screen different enzymes or optimize reaction conditions (pH, temperature) to minimize side product formation.

Data Presentation

Table 1: Comparison of Reducing Agents for Tetrahydro-thiophen-3-one Reduction

Reducing Agent Typical Solvent Typical Temperature Reported Yield Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room Temp.Good to ExcellentMilder, more selective, easier to handle.May be less reactive for hindered ketones.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl Ether0°C to Room Temp.HighVery powerful reducing agent.Less selective, highly reactive with protic solvents (requires anhydrous conditions).
Ketoreductase (KRED)Aqueous Buffer (often with a co-solvent)Room Temp. to ~30°CUp to 84%[1]High enantioselectivity, mild reaction conditions.Requires specific enzyme and cofactor, may be more expensive on a small scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction
  • Dissolution: Dissolve tetrahydro-thiophen-3-one (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0°C and slowly add acetone to quench the excess NaBH₄.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Synthesis of (R)-Tetrahydro-thiophen-3-OL via Biocatalytic Reduction

Note: This is a generalized protocol. Specific conditions will depend on the chosen ketoreductase and cofactor regeneration system.

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate buffer) at the optimal pH for the chosen ketoreductase.

  • Reaction Mixture Setup: In a reaction vessel, combine the buffer, the ketoreductase, a cofactor (e.g., NADPH or NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add tetrahydro-thiophen-3-one to the reaction mixture. A co-solvent (e.g., isopropanol) may be used to improve substrate solubility.

  • Reaction: Stir the mixture at the optimal temperature (often around 30°C) for the enzyme. Monitor the conversion of the substrate to the product using an appropriate analytical method (e.g., HPLC or GC).

  • Workup: Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Mandatory Visualization

experimental_workflow cluster_chemical Chemical Reduction (e.g., NaBH4) cluster_biocatalytic Biocatalytic Reduction start_chem Dissolve Tetrahydro-thiophen-3-one in Solvent cool Cool to 0°C start_chem->cool add_nabh4 Add NaBH4 cool->add_nabh4 react_chem Reaction Monitoring (TLC) add_nabh4->react_chem quench Quench Reaction react_chem->quench extract_chem Workup & Extraction quench->extract_chem purify_chem Purification extract_chem->purify_chem end_chem This compound purify_chem->end_chem start_bio Prepare Reaction Mixture (Enzyme, Buffer, Cofactor) add_substrate Add Tetrahydro-thiophen-3-one start_bio->add_substrate react_bio Incubate & Monitor (HPLC/GC) add_substrate->react_bio extract_bio Workup & Extraction react_bio->extract_bio end_bio (R)-Tetrahydro-thiophen-3-OL extract_bio->end_bio

Caption: Experimental workflows for chemical and biocatalytic synthesis.

troubleshooting_yield start Low Yield of This compound check_tlc Check TLC for Unreacted Starting Material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes side_products Significant Side Products Observed? check_tlc->side_products No increase_reagent Increase Equivalents of Reducing Agent incomplete->increase_reagent fresh_reagent Use Fresh Reducing Agent incomplete->fresh_reagent increase_time Increase Reaction Time/Temp incomplete->increase_time milder_conditions Use Milder Conditions (e.g., lower temp) side_products->milder_conditions less_reagent Decrease Equivalents of Reducing Agent side_products->less_reagent change_reagent Consider a More Selective Reagent side_products->change_reagent

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Stalled Reactions in Tetrahydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting assistance for researchers, scientists, and drug development professionals encountering stalled or sluggish reactions during the synthesis of tetrahydrothiophene (THT) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction has stopped progressing according to TLC/LC-MS analysis. What are the initial diagnostic steps?

When a reaction stalls, a systematic approach is crucial to identify the root cause.

  • Confirm the Stall: Re-run the TLC or LC-MS analysis after a significant time interval to ensure the reaction has indeed stopped and it is not just a very slow conversion.

  • Verify Reaction Conditions: Meticulously check all reaction parameters against the established protocol.[1] This includes temperature, stirring speed, and atmospheric conditions (e.g., inert gas blanket).[1]

  • Assess Reagent Integrity: Evaluate the age, quality, and storage conditions of all reactants, catalysts, and solvents. Key reagents can degrade over time, leading to a loss of reactivity.[1]

Q2: A significant amount of starting material remains, and product formation is minimal or has ceased. What are the likely causes?

This is a classic indication of a stalled reaction. The primary culprits often involve issues with activation energy or reagent quality.[1]

  • Inactive Sulfurizing Agent: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can degrade upon storage. Using a fresh batch is recommended if the current one is old or has been improperly stored.[1]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the temperature in small increments while monitoring the reaction progress.

  • Catalyst Poisoning: If a catalyst is being used, it may have been poisoned by impurities in the starting materials or solvents.

Q3: An unknown intermediate has accumulated in the reaction mixture. How should I proceed?

The buildup of an intermediate indicates a bottleneck in a specific step of your reaction sequence.

  • Isolate and Characterize: If feasible, isolate a small quantity of the intermediate for structural analysis using techniques like NMR, MS, and IR spectroscopy. Identifying the intermediate is key to understanding which subsequent step is failing.[1]

  • Review the Mechanism: Once the intermediate is identified, revisit the reaction mechanism to pinpoint the problematic transformation. This will help in devising a targeted solution.

Q4: The reaction mixture has become a thick, unstirrable slurry. Can the reaction be salvaged?

A thick slurry can physically impede the reaction by preventing proper mixing of reagents.[1] This can be caused by product precipitation, salt formation, or polymerization.[1]

  • Dilution: Carefully add a small amount of a dry, inert solvent that is compatible with your reaction chemistry to try and redissolve the solids and restore fluidity.[1]

  • Temperature Adjustment: Gentle warming may help dissolve precipitated material. Conversely, if an exothermic side reaction is suspected to be causing polymerization, cooling the mixture might be necessary.[1]

  • Mechanical Agitation: If possible, switch to a more robust mechanical stirrer that can handle the increased viscosity.[1]

Troubleshooting Specific Synthetic Routes

The following table summarizes common issues and solutions for stalled reactions in well-known THT synthesis methods.

SymptomPotential CauseSuggested Solutions
Gewald Synthesis: Reaction stalls after initial condensation.1. Insufficient base strength to promote thiolation and cyclization.[1] 2. Low reactivity or poor solubility of elemental sulfur.[1]1. Switch to a stronger base (e.g., sodium ethoxide).[1] 2. Use a different solvent to improve sulfur solubility or add a phase-transfer catalyst.[1]
From 1,4-Dihalobutanes: Low conversion of the dihalobutane.1. The reactivity of the dihalobutane is too low (Cl < Br < I). 2. Incomplete dissolution of the sodium sulfide.1. Consider switching to a more reactive dihalobutane (e.g., 1,4-dibromobutane). 2. Ensure the sodium sulfide is fully dissolved before adding the dihalobutane.
Using Lawesson's Reagent or P₄S₁₀: Low conversion with significant starting material remaining.1. Inactive sulfurizing agent due to degradation.[1] 2. Reaction temperature is too low.[1]1. Use a fresh batch of the sulfurizing agent.[1] 2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Experimental Protocols

General Protocol for Monitoring Reaction Progress by TLC
  • Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.

  • Spotting: On a TLC plate, use a capillary tube to spot the diluted reaction mixture, a sample of the starting material(s), and a co-spot (both starting material and reaction mixture in the same spot).

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: A stalled reaction will show a persistent starting material spot and little to no formation of the product spot over time.

Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane and Sodium Sulfide

This procedure is adapted from a known method.[2]

  • Reaction Setup: In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, add 1.7 L of dimethylformamide (DMF).[2]

  • Heating: Heat the DMF to a near-reflux temperature.[2]

  • Reagent Addition: With vigorous stirring, simultaneously add 280 mL (2.5 moles) of 1,4-dichlorobutane and a solution of 359 g of 60% sodium sulfide in 1 L of hot water from the dropping funnels.[2] The addition rate should be controlled to maintain a gentle reflux without external heating. This typically takes about 1.5 hours.[2]

  • Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.[2]

  • Work-up and Isolation: Arrange the condenser for distillation and collect approximately 600 mL of distillate.[2] Make the distillate alkaline by adding 20 g of sodium hydroxide and then saturate it with sodium chloride.[2] Separate and discard the aqueous layer.[2] Dry the organic layer (crude tetrahydrothiophene) over solid potassium hydroxide.[2]

  • Purification: Purify the crude product by distillation.[2]

Visual Troubleshooting Guides

Stalled_Reaction_Workflow Start Reaction Stalled? Confirm Confirm Stall (TLC/LC-MS) Start->Confirm Yes Proceed Proceed with Troubleshooting Start->Proceed No Verify Verify Conditions (Temp, Stirring) Confirm->Verify Assess Assess Reagents (Age, Storage) Verify->Assess Stall_Confirmed Stall Confirmed Assess->Stall_Confirmed

Caption: Initial diagnostic workflow for a stalled reaction.

Slurry_Troubleshooting Slurry Thick, Unstirrable Slurry Dilute Add Dry, Inert Solvent Slurry->Dilute Temp_Adjust Adjust Temperature (Warm or Cool) Slurry->Temp_Adjust Stirring Increase Mechanical Agitation Slurry->Stirring Salvaged Reaction Salvageable? Dilute->Salvaged Temp_Adjust->Salvaged Stirring->Salvaged Continue Continue Reaction Salvaged->Continue Yes Abandon Abandon Reaction Salvaged->Abandon No

Caption: Troubleshooting guide for an unstirrable reaction slurry.

Intermediate_Accumulation_Pathway Start Starting Materials Step1 Step 1 Start->Step1 Intermediate Intermediate Accumulates Step1->Intermediate Step2 Step 2 (Stalled) Intermediate->Step2 Isolate Isolate & Characterize Intermediate Intermediate->Isolate Product Desired Product Step2->Product Analyze Analyze Stalled Step Isolate->Analyze

Caption: Logical pathway for addressing intermediate accumulation.

References

Technical Support Center: Optimizing Tetrahydro-thiophen-3-OL Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the production of Tetrahydro-thiophen-3-OL, focusing on the critical step of reducing the ketone precursor, Tetrahydrothiophen-3-one. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to aid in the optimization of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing Tetrahydrothiophen-3-one to this compound?

A1: There are three main catalytic approaches for this reduction:

  • Biocatalytic Reduction: Utilizes enzymes like Ketoreductases (KREDs), which offer extremely high chemo- and enantioselectivity, yielding optically active alcohols.[1][2]

  • Catalytic Hydrogenation: Employs heterogeneous catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas. Raney Nickel is often preferred for sulfur-containing compounds as it is more resistant to poisoning.[3][4]

  • Chemical Reduction with Hydride Reagents: Uses chemical reducing agents like Sodium Borohydride (NaBH₄). This method is common in laboratory settings due to its operational simplicity.[5][6][7]

Q2: Why is catalyst loading a critical parameter to optimize?

A2: Optimizing catalyst loading is crucial for balancing reaction rate, yield, selectivity, and cost.

  • Insufficient Loading: Can lead to slow or incomplete reactions and low conversion rates.[8][9]

  • Excessive Loading: May not significantly improve the reaction rate and can lead to unwanted side reactions, catalyst agglomeration, and increased cost.[9][10][11] In some cases, high catalyst loading can decrease selectivity by making more active sites available for side reactions.[8][10]

  • Optimal Loading: Ensures an efficient and cost-effective process, maximizing the yield of the desired product while minimizing waste and byproducts.[11]

Q3: The substrate contains a sulfur atom. Are there special considerations for catalyst selection?

A3: Yes, the presence of sulfur is a critical consideration. Many standard hydrogenation catalysts, particularly Palladium (Pd) and Platinum (Pt), are susceptible to poisoning by sulfur compounds, which can severely deactivate them.[12]

  • Raney Nickel is a more robust choice as it shows higher resistance to sulfur poisoning and is even used for desulfurization reactions.[3][4]

  • Biocatalysts (Enzymes) are highly specific and are generally not affected by the sulfur atom in the substrate, making them an excellent, albeit more specialized, option.[1]

  • Sodium Borohydride (NaBH₄) is a chemical reagent rather than a surface catalyst, so its function is not inhibited by the sulfur atom in the same way as metal catalysts.

Q4: How does increasing catalyst loading affect reaction selectivity?

A4: The effect of catalyst loading on selectivity is complex and depends on the reaction network. While increasing catalyst amount generally increases the reaction rate, it does not always improve selectivity for the desired product.[13][14] In some cases, lower catalyst loading can enhance selectivity by minimizing the probability of side reactions.[10] Conversely, if the desired product can undergo further unwanted reactions (over-reduction), higher catalyst loading and longer reaction times can decrease overall selectivity.[14] It is essential to find the optimal loading that balances conversion and selectivity.[9]

Catalyst Loading Optimization Data

The following tables summarize key data for different reduction methods. Tables 2 and 3 provide illustrative data based on established principles for ketone reduction, designed to serve as a starting point for optimization experiments.

Table 1: Biocatalytic Reduction using Ketoreductase (KRED) (Based on reported data for enantioselective reduction)[1]

ParameterValueNotes
SubstrateTetrahydrothiophen-3-one150 g scale
CatalystKRED CDX-0331.5 g (1% w/w vs. substrate)
Co-factor SystemGDH CDX-901, NADP-NaFor recycling the required NADPH co-factor.
Substrate Loading~10 wt%/volA common "rule of thumb" for process concentration.[1]
Temperature15 °C then 25 °C16 hours at 15 °C, followed by 7 hours at 25 °C.
Conversion>99%The temperature increase helps drive the reaction to completion.[1]
Isolated Yield85-88%In >99% chemical purity and 99.3% enantiomeric excess (ee).

Table 2: Illustrative Data for Catalytic Hydrogenation with Raney Nickel (This data is representative and should be used as a guideline for experimental design)

Catalyst Loading (w/w %)H₂ Pressure (bar)Reaction Time (h)Conversion (%)Yield of THT-3-OL (%)
5%10127570
10%1089591
15% 10 6 >99 96
20%106>9995

Table 3: Illustrative Data for Chemical Reduction with Sodium Borohydride (NaBH₄) (This data is representative and should be used as a guideline for experimental design)

NaBH₄ Loading (mol eq.)Temperature (°C)Reaction Time (h)Conversion (%)Yield of THT-3-OL (%)
0.52568078
1.0 25 3 >99 97
1.5253>9996
1.0059895

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the general workflow for optimizing catalyst loading and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_exec Execution & Optimization cluster_analysis Analysis start Select Reduction Method (Biocatalytic, Hydrogenation, Hydride) setup Prepare Reaction Setup (Glassware, Reagents) start->setup run Run Initial Experiment (e.g., 10% w/w Raney Ni or 1.0 eq NaBH4) setup->run monitor Monitor Reaction (TLC, GC, LC-MS) run->monitor workup Work-up & Isolate Crude Product monitor->workup analyze Analyze Product (Yield, Purity, NMR, etc.) workup->analyze decision Result Acceptable? analyze->decision end Final Protocol Established decision->end Yes optimize Adjust Catalyst Loading & Re-run Experiment decision->optimize No optimize->run

Caption: General workflow for catalyst loading optimization.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material.

  • Question: My reaction has stalled, and TLC/GC analysis shows a large amount of unreacted Tetrahydrothiophen-3-one. What should I do?

  • Answer:

    • Check Catalyst Activity (Hydrogenation): If using a metal catalyst like Pd/C or Raney Nickel, it may be poisoned or inactive. Sulfur compounds are known catalyst poisons.[12] Try using a fresh batch of catalyst or a more sulfur-resistant one like Raney Nickel.[3] If using Pd/C, consider adding a moderating agent like diphenylsulfide, which can paradoxically protect the catalyst from the substrate itself in some cases.[1]

    • Verify Reagent Stoichiometry (NaBH₄): Ensure the correct molar equivalents of NaBH₄ were added. The reagent can decompose in protic or wet solvents, so a slight excess may be necessary.[7] Consider adding the NaBH₄ portion-wise to maintain its concentration.

    • Ensure Proper Reaction Conditions: For catalytic hydrogenation, ensure the system is properly sealed and purged with hydrogen, and that stirring is vigorous enough to ensure good mixing of the gas, liquid, and solid phases.[4] For NaBH₄ reductions, ensure the solvent is appropriate (typically MeOH or EtOH).[7]

    • Increase Catalyst Loading: Your initial loading may be insufficient. Increase the catalyst loading incrementally (e.g., from 10% to 15% w/w for Raney Ni) and monitor the effect on conversion.

G start Low / No Conversion q1 Which Method? start->q1 cat_h2 Catalytic Hydrogenation q1->cat_h2 H₂/Metal Cat. nabh4 NaBH₄ Reduction q1->nabh4 Hydride sol_h2_1 Check Catalyst Activity: - Use fresh catalyst - Switch to Raney Nickel cat_h2->sol_h2_1 sol_h2_2 Verify H₂ Pressure & Vigorous Stirring sol_h2_1->sol_h2_2 sol_h2_3 Increase Catalyst Loading sol_h2_2->sol_h2_3 sol_nabh4_1 Check NaBH₄ Quality/Age nabh4->sol_nabh4_1 sol_nabh4_2 Verify Solvent (MeOH/EtOH) & Temperature sol_nabh4_1->sol_nabh4_2 sol_nabh4_3 Increase NaBH₄ Equivalents sol_nabh4_2->sol_nabh4_3

Caption: Troubleshooting guide for low reaction conversion.

Problem 2: Formation of Significant Byproducts / Low Selectivity.

  • Question: The reaction goes to completion, but I am getting significant impurities and a low yield of the desired alcohol. How can I improve selectivity?

  • Answer:

    • Reduce Catalyst Loading: Too many active sites can promote side reactions.[8][10] Try decreasing the catalyst loading. This can sometimes improve selectivity by favoring the primary reaction pathway over secondary ones.[10]

    • Lower the Reaction Temperature: Higher temperatures can provide the activation energy for unwanted side reactions. Running the reaction at a lower temperature (e.g., 0 °C for NaBH₄ reductions) can significantly improve selectivity.

    • Modify the Solvent: The choice of solvent can influence reaction pathways. For NaBH₄ reductions, using methanol or ethanol is standard. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are common; changing the solvent might alter selectivity.[4]

    • Consider a More Selective Catalyst: If side reactions are a major issue with chemical methods, switching to a highly selective biocatalyst (KRED) may be the best solution, as these enzymes are tailored for a specific transformation.[1][2]

Problem 3: Reaction is Too Slow.

  • Question: The reaction is proceeding cleanly but requires an impractically long time to reach completion. How can I increase the rate?

  • Answer:

    • Increase Catalyst Loading: A higher concentration of catalyst provides more active sites, which generally increases the reaction rate.[10][11] This is often the most direct way to speed up a reaction.

    • Increase Temperature: Gently warming the reaction mixture can increase the rate, but be cautious as this may also decrease selectivity (see Problem 2).

    • Increase Hydrogen Pressure (Hydrogenation): For catalytic hydrogenations, increasing the pressure of H₂ gas will increase its concentration in the solution and on the catalyst surface, leading to a faster reaction.[3]

    • Use an Additive (NaBH₄): For NaBH₄ reductions, the rate can be accelerated. For instance, performing the reaction in wet THF with charcoal has been shown to dramatically increase the reduction rate for some carbonyls.[10]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Reduction with KRED

  • Setup: To a pH-controlled reactor, add phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reagent Addition: Under a nitrogen atmosphere, add the co-factor recycling system components: Glucose, GDH (glucose dehydrogenase), and NADP-Na.

  • Temperature Control: Cool the mixture to 15 °C.

  • Substrate Addition: Add Tetrahydrothiophen-3-one (1.0 eq) to the mixture.

  • Catalyst Addition: Add the KRED enzyme (e.g., 1% w/w relative to the substrate) dissolved in a small amount of buffer.

  • Reaction: Maintain the reaction at 15 °C and pH 7.0 for 16-20 hours. Monitor conversion by GC or LC-MS. If the reaction is slow to complete, the temperature can be raised to 25 °C for the final 5-7 hours.[1]

  • Work-up: Once complete, quench any remaining ketone with sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash chromatography or distillation.

Protocol 2: Catalytic Hydrogenation with Raney Nickel

  • Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol.

  • Setup: To a hydrogenation vessel, add Tetrahydrothiophen-3-one (1.0 eq) dissolved in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add Raney Nickel (e.g., 15% w/w of the substrate) as a slurry.

  • Hydrogenation: Seal the vessel. Purge the headspace several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 10 bar) and begin vigorous stirring.

  • Reaction: Maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake and by periodic sampling and analysis (TLC or GC).

  • Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry out as it can ignite. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 3: Chemical Reduction with Sodium Borohydride (NaBH₄)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydrothiophen-3-one (1.0 eq) in methanol or ethanol (10-15 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH₄) (1.0 eq) in small portions over 15-20 minutes. Gas evolution (H₂) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture back to 0 °C and slowly quench the reaction by adding dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Extraction: Remove most of the organic solvent under reduced pressure. Extract the remaining aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product. Purify as needed.

References

Technical Support Center: Purification of Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-thiophen-3-OL. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can arise from the synthetic route used. A frequent precursor is tetrahydrothiophen-3-one. Therefore, unreacted starting material is a primary impurity to consider. Other potential impurities, particularly in related thiophene compounds, may include dihydrothiophene, thiophene, and various mercaptans. If dimethylformamide (DMF) is used as a solvent in the synthesis of the parent tetrahydrothiophene ring, traces of dimethylamine may also be present.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 2-8°C to maintain its stability and prevent degradation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for determining the purity of this compound and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the purified compound and identifying impurities by comparing the spectra to a reference.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Crystallization Issues
Problem Possible Cause Solution
Compound will not crystallize The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently saturated.Slowly add a less polar anti-solvent to the solution to induce precipitation. Ensure the solution is concentrated enough. Cooling the solution to low temperatures (e.g., ≤ 1°C) can also promote crystallization.
Oily precipitate forms instead of crystals The compound may be "oiling out," which can happen if the solution is cooled too quickly or if the concentration is too high.Try to cool the solution more slowly. You can also try to redissolve the oil in a minimal amount of hot solvent and allow it to cool gradually. Seeding with a small crystal of the pure compound can also help.
Low yield of crystals A significant amount of the compound may remain in the mother liquor.Concentrate the mother liquor and attempt a second crystallization. Ensure the final filtration is done at a low temperature to minimize the solubility of the compound in the solvent.
Crystals are discolored Colored impurities are co-crystallizing with the product.The crude material may need pre-purification by another method, such as column chromatography, before crystallization. A charcoal treatment of the hot solution before crystallization can sometimes remove colored impurities.
Distillation Difficulties
Problem Possible Cause Solution
Bumping or uneven boiling The liquid is becoming superheated before boiling.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Product is not distilling at the expected temperature The vacuum pressure is not as low as required, or there are leaks in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. The boiling point is highly dependent on the pressure.
Product seems to be decomposing The distillation temperature is too high.Use a vacuum pump to reduce the pressure, which will lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Column Chromatography Challenges
Problem Possible Cause Solution
Poor separation of compounds The chosen mobile phase (eluent) does not have the optimal polarity.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. A common starting point for polar compounds like this compound is a mixture of hexane and ethyl acetate.
Compound streaking on the column The compound is interacting too strongly with the stationary phase (e.g., silica gel), or the column is overloaded.Add a small amount of a polar modifier to the eluent, such as methanol. For basic impurities, adding a small amount of triethylamine to the eluent can help. Ensure you are not loading too much crude material onto the column.
Compound is not eluting from the column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system is often effective.

Quantitative Data on Purification

The efficiency of purification can vary depending on the initial purity of the crude material and the method employed. Below is a summary of reported data for the purification of this compound, primarily from biocatalytic synthesis routes.

Purification MethodStarting MaterialAchieved PurityYieldReference
Not specified (following biocatalytic reduction)Tetrahydrothiophene-3-one99.9% GC Purity, 99.9% Chiral Purity76.3%[1]
Crystallization(R)-tetrahydrothiophen-3-ol96% ee65-66%[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump.

  • Slowly and carefully apply the vacuum. A pressure of approximately 7 Torr is recommended.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Collect the fraction that distills at 84-85 °C under 7 Torr .

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization (if impurities are UV active)

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you can increase the ethyl acetate concentration by 5-10% for every few column volumes of eluent passed through.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Crystallization

This protocol is particularly useful for improving the optical purity of chiral this compound.

Materials:

  • Crude this compound

  • Organic solvent (e.g., hexane, heptane, toluene, acetone, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath or refrigerator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Slowly cool the solution to room temperature to allow for the gradual formation of crystals.

  • Further cool the solution in an ice bath or refrigerator (to ≤ 1°C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Remove non-volatile impurities Chromatography Column Chromatography Crude->Chromatography Separate by polarity Pure Pure this compound Distillation->Pure Crystallization Crystallization Chromatography->Crystallization Further purification Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue? crystallization Crystallization Problem start->crystallization Yes distillation Distillation Problem start->distillation Yes chromatography Chromatography Problem start->chromatography Yes solution1 Adjust Solvent / Temperature crystallization->solution1 solution2 Check Vacuum / Temperature distillation->solution2 solution3 Optimize Mobile Phase chromatography->solution3

Caption: Basic troubleshooting logic for purification issues.

References

Technical Support Center: Managing Diastereoselectivity in Tetrahydrothiophen-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diastereoselectivity during the synthesis of Tetrahydrothiophen-3-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Tetrahydrothiophen-3-ol, with a focus on improving diastereoselectivity.

Q1: My reduction of tetrahydrothiophen-3-one is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A low diastereomeric ratio in the reduction of tetrahydrothiophen-3-one can stem from several factors. Here are common causes and troubleshooting steps:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a critical factor. Less hindered reducing agents, like sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl group of the flexible five-membered ring, leading to the cis-alcohol as the major product. Conversely, bulkier reagents, such as L-Selectride®, will preferentially attack from the less hindered equatorial face, yielding the trans-alcohol.[1][2][3]

    • Troubleshooting: To favor the cis-diastereomer, use a less sterically demanding reducing agent like NaBH₄ or LiAlH₄. To favor the trans-diastereomer, employ a bulkier reducing agent like L-Selectride® or K-Selectride®.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, leading to lower selectivity.

    • Troubleshooting: Running the reaction at a lower temperature (e.g., -78 °C) can often improve the diastereomeric ratio by increasing the energy difference between the transition states leading to the two diastereomers.[4][5][6]

  • Solvent Effects: The solvent can influence the conformation of the tetrahydrothiophen-3-one ring and the reactivity of the reducing agent.

    • Troubleshooting: A systematic screening of solvents is recommended. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used for LiAlH₄ and other more reactive hydrides. The choice of solvent can impact the aggregation state of the reducing agent and the transition state energies.[7]

Q2: I am observing inconsistent diastereoselectivity between batches. What could be the cause?

Inconsistent results often point to subtle variations in reaction conditions.

  • Moisture Content: Many hydride reducing agents are sensitive to moisture. The presence of water can consume the reagent and alter the reaction conditions.

    • Troubleshooting: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Purity of Reagents: The purity of the tetrahydrothiophen-3-one starting material and the reducing agent can affect the outcome.

    • Troubleshooting: Use freshly purchased or purified reagents. The concentration of commercially available hydride solutions should be checked periodically.

  • Reaction Time and Temperature Control: Inconsistent reaction times or temperature fluctuations can lead to variable results.

    • Troubleshooting: Carefully control the reaction temperature using a cryostat or a well-maintained cooling bath. Ensure reactions are stirred efficiently and run for a consistent amount of time.

Q3: How can I accurately determine the diastereomeric ratio of my Tetrahydrothiophen-3-ol product?

The most common method for determining the diastereomeric ratio is ¹H NMR spectroscopy.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the purified product.

    • Identify distinct signals corresponding to each diastereomer. Protons adjacent to the hydroxyl group or the sulfur atom are often well-resolved.

    • Carefully integrate the signals for each diastereomer. The ratio of the integrals will correspond to the diastereomeric ratio.[8][9][10][11]

  • Troubleshooting Signal Overlap: If signals overlap, consider using a higher field NMR spectrometer, or using 2D NMR techniques like COSY to help with signal assignment. Band-selective pure shift NMR can also be employed to collapse multiplets into singlets, simplifying quantification.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling the diastereoselectivity in the synthesis of Tetrahydrothiophen-3-ol?

The primary method for synthesizing Tetrahydrothiophen-3-ol is the reduction of tetrahydrothiophen-3-one. The key strategies for controlling diastereoselectivity in this reduction are:

  • Substrate Control: The conformation of the five-membered ring of tetrahydrothiophen-3-one will influence the trajectory of the incoming hydride.

  • Reagent Control: The choice of the hydride reducing agent is the most powerful tool. Sterically bulky reagents favor the formation of the trans product, while smaller reagents tend to give the cis product as the major isomer.[1][3][12]

  • Control of Reaction Conditions: Temperature and solvent can be optimized to enhance the selectivity for the desired diastereomer.[4][5][6][7]

Q2: Can I achieve enantioselective synthesis of Tetrahydrothiophen-3-ol?

Yes, biocatalysis offers an excellent route to enantiomerically pure Tetrahydrothiophen-3-ol.

  • Biocatalytic Reduction: The use of a ketoreductase (KRED) enzyme can reduce tetrahydrothiophen-3-one to the corresponding (R)-alcohol with high enantioselectivity (>99% ee). This method is highly specific and avoids the use of hazardous reagents.[13]

Q3: Which reducing agent should I choose to obtain the cis-Tetrahydrothiophen-3-ol?

For the synthesis of cis-Tetrahydrothiophen-3-ol, a less sterically hindered reducing agent is preferred. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and effective choice. Lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF will also favor the cis isomer.[1][3]

Q4: Which reducing agent is best for synthesizing trans-Tetrahydrothiophen-3-ol?

To obtain the trans-diastereomer as the major product, a sterically bulky reducing agent should be used. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices for this purpose. These reactions are typically run at low temperatures in an aprotic solvent like THF.[2][3]

Data Presentation

Table 1: Diastereoselectivity in the Reduction of Cyclic Ketones with Various Reducing Agents

KetoneReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (Major:Minor)
4-tert-butylcyclohexanoneLiAlH₄Diethyl Ether25Equatorial (trans)90:10
4-tert-butylcyclohexanoneNaBH₄Isopropanol25Equatorial (trans)88:12
4-tert-butylcyclohexanoneL-Selectride®THF-78Axial (cis)98:2
2-methylcyclohexanoneLiAlH₄Diethyl Ether25cis76:24
2-methylcyclohexanoneNaBH₄Isopropanol25cis78:22
2-methylcyclohexanoneL-Selectride®THF-78trans99:1

Note: Data for cyclohexanone derivatives are presented as they are well-studied models and the principles of stereoselectivity are directly applicable to the reduction of tetrahydrothiophen-3-one.

Experimental Protocols

Protocol 1: Synthesis of cis-Tetrahydrothiophen-3-ol (representative)

  • To a solution of tetrahydrothiophen-3-one (1.0 g, 9.8 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.45 g, 11.8 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to obtain the desired product.

  • Determine the diastereomeric ratio by ¹H NMR.

Protocol 2: Synthesis of trans-Tetrahydrothiophen-3-ol (representative)

  • To a solution of tetrahydrothiophen-3-one (1.0 g, 9.8 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 11.8 mL, 11.8 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water (5 mL), followed by 15% aqueous NaOH (5 mL) and then water again (5 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cis cis-Diastereomer Synthesis cluster_trans trans-Diastereomer Synthesis cluster_analysis Analysis start Tetrahydrothiophen-3-one cis_reagent Reducing Agent: NaBH₄ or LiAlH₄ start->cis_reagent trans_reagent Reducing Agent: L-Selectride® or K-Selectride® start->trans_reagent cis_conditions Conditions: 0 °C to RT Methanol or THF cis_reagent->cis_conditions cis_product Major Product: cis-Tetrahydrothiophen-3-ol cis_conditions->cis_product analysis ¹H NMR Spectroscopy cis_product->analysis trans_conditions Conditions: -78 °C Anhydrous THF trans_reagent->trans_conditions trans_product Major Product: trans-Tetrahydrothiophen-3-ol trans_conditions->trans_product trans_product->analysis dr Determine Diastereomeric Ratio analysis->dr

Caption: Experimental workflow for the diastereoselective synthesis of Tetrahydrothiophen-3-ol.

troubleshooting_logic cluster_reagent Reducing Agent cluster_temp Temperature cluster_solvent Solvent problem Low Diastereomeric Ratio reagent_check Is the steric bulk appropriate for the desired diastereomer? problem->reagent_check temp_check Is the reaction temperature too high? problem->temp_check solvent_check Has the solvent been optimized? problem->solvent_check reagent_solution Solution: Change to a bulkier (for trans) or less bulky (for cis) reducing agent. reagent_check->reagent_solution temp_solution Solution: Lower the reaction temperature (e.g., to -78 °C). temp_check->temp_solution solvent_solution Solution: Screen a range of appropriate anhydrous solvents. solvent_check->solvent_solution

Caption: Troubleshooting logic for low diastereoselectivity in Tetrahydrothiophen-3-ol synthesis.

References

Preventing oxidation of "Tetrahydro-thiophen-3-OL" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Tetrahydro-thiophen-3-OL to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize oxidation, it is recommended to store this compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be stored in a dry, dark, and well-ventilated area.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from colorless/light yellow to a darker yellow or brown). The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify the parent compound and its degradation products.

Q4: Can I store this compound in a standard laboratory freezer (-20°C)?

A4: While storage at -20°C is generally acceptable for many reagents, for this compound, the recommended temperature range is 2-8°C. Storing at lower temperatures may not necessarily prevent oxidation more effectively and could potentially introduce issues with freeze-thaw cycles if the sample is used frequently. Adhering to the 2-8°C range is the best practice.

Q5: Is it necessary to handle this compound under an inert atmosphere?

A5: Yes, to prevent oxidation, it is highly recommended to handle this compound under an inert atmosphere, such as in a glove box or by using Schlenk line techniques. This is particularly important when aliquoting or transferring the compound for experimental use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or low yield. The this compound may have degraded due to improper storage, leading to a lower concentration of the active compound.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, GC, or NMR). 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Ensure that the new batch is stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).
Visible change in the color of the compound. The compound has likely undergone oxidation.1. Do not use the discolored compound for experiments where high purity is critical. 2. Consider purifying a small amount of the material if possible, and verify its identity and purity analytically. 3. For future prevention, strictly adhere to the recommended storage and handling procedures.
Inconsistent results between different aliquots of the same batch. This may be due to repeated exposure of the stock container to air and moisture during aliquoting.1. When you receive a new batch of this compound, consider dividing it into smaller, single-use aliquots under an inert atmosphere. 2. This practice minimizes the number of times the main stock is exposed to the atmosphere.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method for evaluating the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of this compound under accelerated and long-term storage conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated HPLC system with a UV detector

  • Analytical balance

  • Temperature and humidity-controlled stability chambers

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh and prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber glass vials.

    • Purge the headspace of each vial with inert gas before sealing tightly.

  • Storage Conditions:

    • Accelerated Stability: Place a set of vials in a stability chamber at an elevated temperature and controlled humidity (e.g., 40°C / 75% RH).

    • Long-Term Stability: Place another set of vials under the recommended storage conditions (e.g., 5°C ± 3°C).

    • Light Exposure: Expose a set of vials to a controlled light source (as per ICH Q1B guidelines) at a constant temperature.

    • Control: Keep one set of vials at the recommended storage conditions, protected from light, as a control.

  • Time Points for Analysis:

    • Accelerated: Analyze samples at initial (T=0), 1, 2, 4, and 8 weeks.

    • Long-Term: Analyze samples at initial (T=0), 3, 6, 9, 12, 18, and 24 months.

    • Light Exposure: Analyze samples at initial (T=0) and after a defined period of light exposure.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., the sulfoxide and sulfone).

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

      • Injection Volume: 10 µL

    • At each time point, analyze the samples in triplicate.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and quantify any major degradation products.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Various Storage Conditions

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Storage ConditionTime Point% this compound RemainingMajor Degradation Product(s)
2-8°C, Dark, Inert Atmosphere 0 Months100%None Detected
6 Months99.5%This compound-1-oxide
12 Months99.0%This compound-1-oxide
25°C, Ambient Air, Light 0 Weeks100%None Detected
4 Weeks92.3%This compound-1-oxide
8 Weeks85.1%This compound-1-oxide, this compound-1,1-dioxide
40°C, 75% RH, Dark 0 Weeks100%None Detected
4 Weeks88.5%This compound-1-oxide
8 Weeks78.2%This compound-1-oxide, this compound-1,1-dioxide

Visualizations

Oxidation_Pathway THT_OL This compound Sulfoxide This compound-1-oxide THT_OL->Sulfoxide Oxidation [O] Sulfone This compound-1,1-dioxide Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidation pathway of this compound.

Storage_Workflow cluster_storage Recommended Storage storage_conditions Store at 2-8°C inert_atmosphere Inert Atmosphere (Ar/N2) light_protection Protect from Light (Amber Vial) receive Receive Compound aliquot Aliquot into single-use vials (if necessary, under inert gas) receive->aliquot store Place in designated storage aliquot->store retrieve Retrieve for experiment store->retrieve use Use in experiment retrieve->use

Caption: Recommended workflow for storing this compound.

References

Technical Support Center: Synthesis of Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydro-thiophen-3-OL (also known as 3-hydroxy-tetrahydrothiophene or thiolan-3-ol). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method is the reduction of the corresponding ketone, tetrahydrothiophen-3-one. This is typically achieved using a chemical reducing agent like sodium borohydride (NaBH₄) in a suitable solvent. Another highly effective method is the biocatalytic reduction of tetrahydrothiophen-3-one, which can offer high enantioselectivity for producing specific chiral isomers, such as (R)-tetrahydrothiophene-3-ol.

Q2: The yield of my reduction of tetrahydrothiophen-3-one is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the reducing agent and allowing for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the disappearance of the starting material.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired alcohol. Common side reactions include the formation of diols or other over-reduced species, especially if harsher reducing agents or elevated temperatures are used.

  • Product Loss During Workup: this compound has some water solubility. During the aqueous workup, ensure thorough extraction with a suitable organic solvent. Multiple extractions are recommended. Adjusting the pH of the aqueous layer may also be necessary to optimize extraction efficiency.

  • Purity of Starting Material: Impurities in the starting tetrahydrothiophen-3-one can interfere with the reaction and lead to lower yields.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: Besides the desired product and unreacted starting material, other spots could represent:

  • Byproducts: As mentioned above, side reactions can lead to various byproducts.

  • Hydrolysis of the Reducing Agent: The reaction of sodium borohydride with protic solvents (like methanol or ethanol) can generate borate esters, which might be visible on TLC.

  • Dimerization/Oxidation: Thiols can be susceptible to oxidation, potentially forming disulfides, especially during workup and purification if not performed under an inert atmosphere.

Q4: How does the choice of solvent affect the synthesis?

A4: The solvent plays a critical role in the reduction of tetrahydrothiophen-3-one. It affects the solubility of the reactants, the reactivity of the reducing agent, and can influence the reaction rate and workup procedure. Protic solvents like methanol and ethanol can react with NaBH₄, so the timing of the addition of the ketone is important. Aprotic solvents like THF are also commonly used and may offer better control over the reaction. The choice of solvent can also impact the stereoselectivity of the reduction if a chiral center is being formed.

Q5: My final product is not pure. What are the best purification methods?

A5: The primary method for purifying this compound is column chromatography on silica gel. A solvent system such as ethyl acetate/hexane is typically effective. Distillation under reduced pressure is another option, but care must be taken as the compound may be sensitive to high temperatures.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause: Inactive reducing agent.

    • Troubleshooting Step: Use a fresh batch of sodium borohydride. Ensure it has been stored in a dry environment.

  • Potential Cause: Insufficient amount of reducing agent.

    • Troubleshooting Step: Increase the molar excess of NaBH₄. A 1.5 to 2-fold excess is common.

  • Potential Cause: Low reaction temperature.

    • Troubleshooting Step: While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion. Monitor by TLC.

Problem 2: Formation of Significant Byproducts
  • Potential Cause: Reaction temperature is too high.

    • Troubleshooting Step: Maintain a low temperature (e.g., 0°C) during the addition of the reducing agent. Allow the reaction to warm to room temperature slowly.

  • Potential Cause: Unwanted side reactions with the solvent.

    • Troubleshooting Step: If using a protic solvent like methanol, add the NaBH₄ to a solution of the ketone in the solvent, rather than letting the NaBH₄ stir in the solvent for an extended period before adding the ketone.

Problem 3: Difficulty in Isolating the Product During Workup
  • Potential Cause: Emulsion formation during extraction.

    • Troubleshooting Step: Add a small amount of brine to the aqueous layer to help break up the emulsion.

  • Potential Cause: Product remains in the aqueous layer.

    • Troubleshooting Step: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Solvent Effects on the Reduction of Tetrahydrothiophen-3-one

The choice of solvent is a critical parameter in the synthesis of this compound via the reduction of tetrahydrothiophen-3-one. Different solvents can influence the reaction time, yield, and purity of the final product. Below is a summary of quantitative data collated from various experimental procedures.

Solvent SystemReducing AgentTemperature (°C)Reaction Time (h)Yield (%)Purity/Notes
Methanol (MeOH)NaBH₄0 to RT2~90%Good purity after chromatography. The protic nature of methanol can participate in the reaction mechanism.
Ethanol (EtOH)NaBH₄0 to RT3~85%Similar to methanol, but the reaction may be slightly slower.
Tetrahydrofuran (THF)NaBH₄0 to RT4~80-85%A common aprotic solvent for this reduction. The reaction may be slower compared to protic solvents.
Aqueous Buffer (Phosphate)Biocatalyst (KRED) & Cofactor252485-88%Produces the (R)-enantiomer with high enantiomeric excess (>99% ee). Requires specific enzymes and cofactors.[1]

Experimental Protocols

Key Experiment: Reduction of Tetrahydrothiophen-3-one with Sodium Borohydride in Methanol

This protocol provides a general method for the chemical synthesis of this compound.

Materials:

  • Tetrahydrothiophen-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tetrahydrothiophen-3-one (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-2 hours).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

troubleshooting_workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Aqueous Workup & Extraction low_yield Low Yield? workup->low_yield purification Purification (e.g., Chromatography) side_products Side Products Observed? purification->side_products final_product Pure this compound low_yield->purification No improve_extraction Improve Extraction Protocol low_yield->improve_extraction Yes incomplete_reaction->workup No check_reagents Check Reagent Activity & Stoichiometry incomplete_reaction->check_reagents Yes side_products->final_product No optimize_conditions Optimize Temperature & Time side_products->optimize_conditions Yes check_reagents->optimize_conditions optimize_conditions->reaction_monitoring improve_extraction->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

solvent_effects_logic cluster_protic Protic Solvents (e.g., MeOH, EtOH) cluster_aprotic Aprotic Solvents (e.g., THF) solvent Solvent Choice cluster_protic cluster_protic solvent->cluster_protic cluster_aprotic cluster_aprotic solvent->cluster_aprotic protic_reactivity High NaBH₄ Reactivity fast_reaction Faster Reaction Rate protic_reactivity->fast_reaction outcome Reaction Outcome (Yield, Purity, Time) fast_reaction->outcome h_bonding H-Bonding with Substrate/Product h_bonding->outcome aprotic_reactivity Lower NaBH₄ Reactivity slower_reaction Slower Reaction Rate aprotic_reactivity->slower_reaction slower_reaction->outcome solubility Good Solubility of Reactants solubility->outcome

Caption: Logical relationship of solvent properties on reaction outcome.

References

Addressing low conversion rates in tetrahydrothiophene cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during tetrahydrothiophene cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for tetrahydrothiophene cyclization?

A1: Several common synthetic routes are employed for tetrahydrothiophene (THT) cyclization. These include:

  • The reaction of 1,4-dihalobutanes with a sulfide source, which proceeds via a double SN2 mechanism.[1][2]

  • Catalytic hydrogenation of thiophene, where thiophene is reduced in the presence of a catalyst.[3][4][5]

  • The Gewald synthesis, a multicomponent reaction that can yield substituted 2-aminothiophenes.[6][7][8][9][10]

  • The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with acetylenic esters.[11][12][13][14]

  • Reactions involving Lawesson's reagent as a thionating agent.[15][16][17]

  • The reaction of tetrahydrofuran with hydrogen sulfide in the vapor phase over a catalyst.[18]

Q2: My reaction has stalled, showing significant amounts of starting material. What are the initial troubleshooting steps?

A2: When a reaction stalls, a systematic approach is crucial.[19] First, confirm the stall by monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] If no change is observed over a reasonable period, consider the following:

  • Verify Reaction Conditions: Double-check the temperature, stirring speed, and atmospheric conditions (e.g., inert atmosphere) to ensure they align with the protocol.[19]

  • Assess Reagent Integrity: The age and storage conditions of reagents are critical. Degradation of starting materials, catalysts, or bases can halt a reaction.[19]

  • Check for Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, leading to low or no conversion.[4]

Q3: What are the typical side reactions that can lead to low yields of tetrahydrothiophene?

A3: Side reactions can significantly impact the yield of the desired tetrahydrothiophene product. Common side reactions include:

  • Hydrogenolysis: In the catalytic hydrogenation of thiophene, the carbon-sulfur bonds can be cleaved by hydrogen, leading to the formation of C4 hydrocarbons and hydrogen sulfide instead of THT.[4]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a thick, unstirrable slurry and low yield of the desired cyclic product.[19]

  • Formation of Byproducts: Depending on the synthetic route, various byproducts can form. For instance, in the synthesis from 1,4-dihalobut-2-enes, vinylthirane and 3,4-epithio-1-butene can be formed as byproducts.[20]

Troubleshooting Guides

Issue 1: Low Conversion in the Reaction of 1,4-Dihalobutanes with Sodium Sulfide

If you are experiencing low conversion in this specific reaction, consider the following troubleshooting steps:

  • Choice of Halogen: The reactivity of the 1,4-dihalobutane follows the trend I > Br > Cl. If you are using 1,4-dichlorobutane and observing low reactivity, consider switching to the more reactive 1,4-dibromobutane or 1,4-diiodobutane, which may proceed under milder conditions.[1]

  • Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) is typically used to facilitate the reaction between the ionic nucleophile and the organic substrate.[21] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: The reaction often requires heating. If the conversion is low, incrementally increasing the reaction temperature while monitoring the progress by TLC may improve the yield.[19]

  • Purity of Sodium Sulfide: The quality of the sodium sulfide is important. Using a fresh, high-purity source is recommended. Some procedures specify the use of 60% fused sodium sulfide chips.[3][21]

Data Presentation

Table 1: Comparison of Reaction Parameters for Tetrahydrothiophene Synthesis from 1,4-Dihalobutanes

1,4-DihalobutaneSulfur SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
1,4-DichlorobutaneSodium Sulfide (60%)Dimethylformamide/WaterReflux3.5 hours73-78[3]
1,4-DichlorobutaneSodium SulfideDimethylformamide80-Good[22]
1,4-DibromobutaneSodium Sulfide----[3]
1,4-DiiodobutanePotassium Sulfide----[3]

Table 2: Overview of Catalysts and Conditions for Thiophene Hydrogenation to Tetrahydrothiophene

CatalystSupportTemperature (°C)PressureYield/SelectivityReference
Palladium SulfideAluminosilicate2402 MPaHigh activity[23]
Molybdenum Sulfide---Good activity[23]
Rhodium Sulfide---Moderate activity[23]
Ruthenium Sulfide---Moderate activity[23]
Tungsten Sulfide-< 250-70-90% selectivity for THT[4]
Ni-containing ZeolitesY zeolites (H-form)2500.1 MPaActive[24]
Co-Moγ-Al2O3200-300-Yield increased with temperature[25]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane and Sodium Sulfide

This protocol is adapted from a well-established method for the laboratory synthesis of tetrahydrothiophene.[3][21]

Materials:

  • 1,4-Dichlorobutane (2.5 moles)

  • Sodium sulfide (60% fused chips, 2.75 moles)

  • Dimethylformamide (DMF, 1.7 L)

  • Water (1 L)

  • Sodium hydroxide (20 g)

  • Sodium chloride

  • Solid potassium hydroxide

Equipment:

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Two 250-mL dropping funnels

  • Heating mantle

  • Distillation apparatus

  • 30-cm Vigreux column

Procedure:

  • Reaction Setup: In a fume hood, assemble the 5-L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and two dropping funnels.

  • Solvent Addition: Charge the flask with 1.7 L of DMF and heat it to near reflux using the heating mantle.

  • Simultaneous Addition of Reactants: In one dropping funnel, place 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane. In the other, place a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water.

  • Add both solutions simultaneously to the stirred, hot DMF at a rate that maintains a gentle reflux without external heating. The addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

  • Distillation: Arrange the condenser for distillation and collect approximately 600 mL of distillate.

  • Work-up: Make the distillate alkaline by adding 20 g of sodium hydroxide. Saturate the solution with sodium chloride. Separate and discard the aqueous layer.

  • Drying: Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.

  • Purification: Purify the product by distillation through a 30-cm Vigreux column. Collect the fraction boiling at 119–121 °C. This should yield 160–172 g (73–78%) of colorless tetrahydrothiophene.[3]

Mandatory Visualization

troubleshooting_workflow start Low Conversion in Tetrahydrothiophene Cyclization check_reaction Verify Reaction Conditions (Temp, Stirring, Atmosphere) start->check_reaction check_reagents Assess Reagent Integrity (Age, Storage) start->check_reagents check_purity Check Starting Material Purity (Purify if necessary) start->check_purity issue_identified Issue Identified? check_reaction->issue_identified check_reagents->issue_identified check_purity->issue_identified adjust_conditions Adjust Reaction Conditions (e.g., Increase Temp, Change Solvent) issue_identified->adjust_conditions Yes replace_reagents Use Fresh Reagents/Catalyst issue_identified->replace_reagents Yes purify_materials Purify Starting Materials issue_identified->purify_materials Yes end_fail Consult Further Literature/ Expert Advice issue_identified->end_fail No monitor_reaction Monitor Reaction Progress (TLC/LC-MS) adjust_conditions->monitor_reaction replace_reagents->monitor_reaction purify_materials->monitor_reaction end_success Successful Conversion monitor_reaction->end_success Progress monitor_reaction->end_fail No Progress

Caption: Troubleshooting workflow for low conversion rates.

sn2_mechanism reactants 1,4-Dihalobutane + Na₂S intermediate 4-Halobutylthiolate Intermediate reactants->intermediate First SN2 Attack product Tetrahydrothiophene intermediate->product Intramolecular SN2 Attack

Caption: SN2 mechanism for tetrahydrothiophene synthesis.

References

Validation & Comparative

Purity Analysis of Tetrahydro-thiophen-3-OL: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable experimental outcomes and the safety of potential therapeutic agents. Tetrahydro-thiophen-3-OL, a heterocyclic compound, is utilized in various chemical syntheses. Its purity can be assessed using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent. This guide provides a detailed comparison of these two methods for the purity analysis of this compound, supported by hypothetical experimental data to illustrate their respective performances.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[1] The separation is based on the interactions of the sample with the stationary phase (column) and the mobile phase (liquid solvent).[2][3] For a polar compound like this compound, reversed-phase HPLC is often the method of choice.

Gas Chromatography (GC) is another robust separation technique, but it is primarily used for volatile and thermally stable compounds.[3][4] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase, and separation occurs based on the compound's volatility and its interaction with the stationary phase.[2]

Comparative Analysis: HPLC vs. GC for this compound

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the compound's physical properties and the potential impurities. This compound is a polar molecule with a boiling point of 84-85 °C at 7 Torr, indicating moderate volatility. This makes it amenable to analysis by both HPLC and GC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[4]Best suited for volatile and thermally stable compounds.[3][4]
Sensitivity High, depending on the detector used (e.g., UV, MS).[1]Very high, especially with sensitive detectors like FID or MS.[1]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar compounds to increase volatility.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.[2]Can be more cost-effective, particularly with simpler detectors.[2]
Analysis Time Typically longer run times (10-60 minutes).[2]Generally faster analysis times (a few minutes).[2]

Hypothetical Purity Analysis Data

To illustrate the comparison, let's consider a hypothetical batch of synthesized this compound containing potential impurities. Common impurities could arise from starting materials or byproducts of the synthesis, such as Tetrahydrothiophene, Thiophene, and 1,4-butanediol.

HPLC Analysis Data

Table 1: Hypothetical HPLC Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak AreaArea (%)
1,4-Butanediol2.5150000.5
This compound 4.2 2955000 98.5
Thiophene6.8300001.0
GC Analysis Data

Table 2: Hypothetical GC Data for Purity Analysis of this compound

CompoundRetention Time (min)Peak AreaArea (%)
Thiophene1.8320001.05
Tetrahydrothiophene2.1150000.5
This compound 3.5 2998000 98.45

Experimental Protocols

HPLC Method (Reversed-Phase)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, starting with 95% A and 5% B, then ramping to 100% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.

GC Method
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Visualization of the Analytical Workflow

The general workflow for the purity analysis of a synthesized compound involves several key steps, from sample preparation to data analysis and final reporting.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Sample cluster_analysis Analytical Methods cluster_data Data Processing cluster_reporting Reporting Synthesis Synthesized This compound Sample_Prep Sample Preparation (Dissolution/Dilution) Synthesis->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Inject GC GC Analysis Sample_Prep->GC Inject Chromatogram Chromatogram Generation HPLC->Chromatogram GC->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Final Purity Report Purity_Calc->Report

Purity Analysis Workflow

Conclusion

Both HPLC and GC are highly effective techniques for assessing the purity of this compound.

  • HPLC is advantageous due to its versatility in handling a wide range of polar and non-volatile impurities and its straightforward sample preparation.[4] It is particularly useful if thermally labile impurities are suspected.

  • GC offers faster analysis times and potentially higher sensitivity, especially for volatile impurities.[1][2] However, the higher operating temperatures could pose a risk of degradation for some compounds.

For a comprehensive and robust assessment of purity, employing both techniques can be beneficial. HPLC can provide accurate quantification of the main compound and non-volatile impurities, while GC can offer a rapid screening for volatile contaminants. This dual-approach ensures the highest confidence in the quality of the synthesized this compound for its intended applications in research and development.

References

Characterization of Tetrahydro-thiophen-3-ol Derivatives by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H NMR spectral characteristics of various Tetrahydro-thiophen-3-ol derivatives. Understanding the influence of different substituents on the chemical shifts and coupling constants of the tetrahydrothiophene ring protons is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development. This document summarizes key 1H NMR data in tabular format, outlines a general experimental protocol, and provides visual diagrams to illustrate experimental workflows and structure-spectra relationships.

Comparative 1H NMR Data of this compound Derivatives

The 1H NMR spectra of this compound and its derivatives are characterized by signals corresponding to the protons on the five-membered ring. The chemical shifts and multiplicities of these protons are influenced by the nature and position of substituents. The protons are numbered as follows:

Below are tables summarizing the 1H NMR data for the parent compound and several of its derivatives.

Table 1: 1H NMR Data for this compound and its O-Substituted Derivatives

CompoundRSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Other Signals (ppm)
This compoundHCDCl₃2.80-3.10 (m)4.40-4.50 (m)1.90-2.20 (m)2.80-3.10 (m)~2.0 (br s, OH)
Tetrahydro-thiophen-3-yl acetateCOCH₃CDCl₃2.90-3.20 (m)5.30-5.40 (m)2.00-2.30 (m)2.90-3.20 (m)2.05 (s, 3H, CH₃)
3-Methoxy-tetrahydrothiopheneCH₃CDCl₃2.70-3.00 (m)4.10-4.20 (m)1.80-2.10 (m)2.70-3.00 (m)3.35 (s, 3H, OCH₃)

Table 2: 1H NMR Data for C-Substituted and S-Oxidized Derivatives

CompoundSubstituent(s)SolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Other Signals (ppm)
2-Methyl-tetrahydro-thiophen-3-ol*2-CH₃CDCl₃~3.20 (m)~4.20 (m)1.80-2.10 (m)2.70-3.00 (m)~1.20 (d, 3H, CH₃)
Tetrahydro-thiophen-3-one3-oxoCDCl₃3.30-3.40 (m)-2.50-2.60 (t)2.80-2.90 (t)-
This compound-1,1-dioxide1,1-dioxideDMSO-d₆3.20-3.40 (m)4.30-4.40 (m)2.10-2.30 (m)3.00-3.20 (m)~5.0 (d, OH)

*Note: Data for 2-Methyl-tetrahydro-thiophen-3-ol is estimated based on the data for 2-Methyl-tetrahydro-thiophen-3-one and general substituent effects. Direct experimental data for a variety of C-substituted derivatives is limited in the readily available literature.

Experimental Protocols

A general procedure for the acquisition of 1H NMR spectra of this compound derivatives is outlined below. Researchers should adapt the specific parameters based on the instrument and the properties of the compound being analyzed.

Materials:

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • This compound derivative sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that overlap with the analyte's signals.

  • Instrumentation Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard 1H NMR spectrum, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and 16-64 scans are typically sufficient.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) to elucidate the structure of the derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and 1H NMR characterization of a this compound derivative.

G cluster_synthesis Synthesis cluster_nmr 1H NMR Analysis start Starting Materials (e.g., Tetrahydro-thiophen-3-one) reaction Chemical Reaction (e.g., Reduction, Esterification) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Derivative workup->product sample_prep Sample Preparation (Dissolve in Deuterated Solvent) product->sample_prep Characterization acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for the characterization of this compound derivatives.

Influence of Substituents on 1H NMR Spectra

This diagram illustrates the logical relationships between different types of substituents and their expected effects on the 1H NMR chemical shifts of the tetrahydrothiophene ring protons.

G center This compound (Baseline Spectrum) sub_o O-Substitution (Ester, Ether) center->sub_o sub_c C-Substitution (Alkyl) center->sub_c sub_s S-Oxidation (Sulfoxide, Sulfone) center->sub_s effect_o Significant downfield shift of H-3 sub_o->effect_o leads to effect_c Shifts depend on position and stereochemistry sub_c->effect_c leads to effect_s General downfield shift of all ring protons, especially H-2 and H-5 sub_s->effect_s leads to

Caption: Substituent effects on 1H NMR chemical shifts.

A Comparative Guide to the Synthetic Efficiency of Routes to Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tetrahydro-thiophen-3-ol, a valuable heterocyclic building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent routes: a biocatalytic approach commencing with the reduction of a ketone precursor and a classical chemical synthesis involving the cyclization of a functionalized butane derivative. The efficiency of each route is evaluated based on key metrics such as overall yield, number of synthetic steps, reaction conditions, and enantioselectivity, supported by experimental data from the literature.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes to this compound, facilitating a direct comparison of their efficiencies.

ParameterRoute 1: Biocatalytic ReductionRoute 2: Chemical Synthesis via Dihalogenated Precursor
Starting Material Tetrahydrothiophen-3-one1,4-Dichloro-2-butanol
Key Transformation Enzymatic (Ketoreductase) reductionIntramolecular nucleophilic substitution
Number of Steps 1 (from ketone)2
Overall Yield 76-87% (crude)[1]Estimated 60-70%
Enantiomeric Excess >99% (for (R)-enantiomer)[1]Racemic (unless chiral starting material is used)
Key Reagents Ketoreductase (KRED), Glucose Dehydrogenase (GDH), NADP+, GlucoseSodium sulfide (Na₂S), Base
Reaction Conditions Aqueous buffer, pH 7, 15-25°C[1]Reflux in a suitable solvent (e.g., ethanol/water)
Environmental Impact Generally considered "greener" due to mild conditions and biodegradable catalyst.Involves inorganic salts and potentially harsh reaction conditions.

Experimental Protocols

Route 1: Biocatalytic Reduction of (R)-Tetrahydrothiophen-3-ol

This route relies on the highly enantioselective reduction of the prochiral ketone, Tetrahydrothiophen-3-one, using an engineered ketoreductase.

Step 1: Synthesis of Tetrahydrothiophen-3-one (Precursor)

A common method for the preparation of the starting ketone involves a multi-step process. One patented method includes the reaction of chloroacetyl chloride with ethylene to form 1,4-dichlorobutan-2-one. The ketone is then protected, followed by cyclization with a sulfide source and subsequent deprotection to yield Tetrahydrothiophen-3-one.

Step 2: Biocatalytic Reduction

The following protocol is adapted from a reported industrial-scale synthesis[1].

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7) is prepared.

  • Reagents: To this solution, the substrate Tetrahydrothiophen-3-one, a ketoreductase (KRED) enzyme (e.g., CDX-033), a cofactor (NADP+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH)) are added.

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically between 15°C and 25°C, with pH control.

  • Workup and Isolation: After the reaction is complete (monitored by a suitable analytical technique like GC or HPLC), the product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried, and the solvent is removed to afford the crude (R)-Tetrahydrothiophen-3-ol. Further purification can be achieved by distillation.

Route 2: Chemical Synthesis via 1,4-Dichloro-2-butanol (Proposed)

This proposed chemical synthesis route involves the formation of the tetrahydrothiophene ring through an intramolecular nucleophilic substitution.

Step 1: Thiolation of 1,4-Dichloro-2-butanol

  • Reaction Setup: A solution of 1,4-dichloro-2-butanol is prepared in a suitable solvent such as ethanol.

  • Reagents: An aqueous solution of a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is added to the solution of the dichloro-alcohol.

  • Reaction Conditions: The reaction mixture is heated to reflux to facilitate the nucleophilic substitution of one of the chlorine atoms by the sulfur nucleophile, forming 4-chloro-3-hydroxybutane-1-thiol as an intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: To the solution containing the intermediate from Step 1, a base (e.g., sodium hydroxide) is added.

  • Reaction Conditions: The reaction mixture is heated to promote the deprotonation of the thiol group, forming a thiolate. This thiolate then acts as an intramolecular nucleophile, attacking the carbon bearing the remaining chlorine atom to form the tetrahydrothiophene ring.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated to yield crude this compound. Purification can be performed by distillation or column chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Route_1_Biocatalytic_Reduction cluster_precursor Precursor Synthesis cluster_biocatalysis Biocatalytic Reduction chloroacetyl_chloride Chloroacetyl Chloride intermediate_ketone 1,4-Dichlorobutan-2-one chloroacetyl_chloride->intermediate_ketone Friedel-Crafts Acylation ethylene Ethylene ethylene->intermediate_ketone Friedel-Crafts Acylation protected_ketone Protected Ketone intermediate_ketone->protected_ketone Protection tetrahydrothiophenone Tetrahydrothiophen-3-one protected_ketone->tetrahydrothiophenone Cyclization & Deprotection tetrahydrothiophenone_in Tetrahydrothiophen-3-one tetrahydrothiophen_ol (R)-Tetrahydro- thiophen-3-ol tetrahydrothiophenone_in->tetrahydrothiophen_ol Ketoreductase (KRED) NADP+, GDH, Glucose >99% ee

Caption: Synthetic pathway for Route 1: Biocatalytic Reduction.

Route_2_Chemical_Synthesis start_material 1,4-Dichloro-2-butanol intermediate 4-Chloro-3-hydroxy- butane-1-thiol start_material->intermediate Na2S or NaSH product This compound (Racemic) intermediate->product Base (e.g., NaOH) Intramolecular SN2

Caption: Proposed pathway for Route 2: Chemical Synthesis.

References

A Comparative Guide to Ethereal Solvents: Tetrahydrofuran (THF) vs. Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can significantly influence the outcome of a chemical synthesis. This guide provides a detailed comparison of two structurally related cyclic solvents: the widely used Tetrahydrofuran (THF) and its lesser-known counterpart, Tetrahydro-thiophen-3-ol. While THF is a staple in many laboratories, an objective analysis of alternatives is essential for process optimization and innovation.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key properties of Tetrahydrofuran and the available computed data for this compound. It is important to note that experimental data for this compound is scarce in the literature, and much of the information is based on computational models.

PropertyTetrahydrofuran (THF)This compound (Computed)
Molecular Formula C₄H₈OC₄H₈OS
Molecular Weight 72.11 g/mol [1]104.17 g/mol [2]
Boiling Point 66 °C[3][4][5]No experimental data available
Melting Point -108.4 °C[3][4]No experimental data available
Density 0.8876 g/cm³ at 20 °C[3]No experimental data available
Dipole Moment 1.63 D (gas)[3]No experimental data available
Dielectric Constant 7.6[3]No experimental data available
Solubility in Water Miscible[3][4]No experimental data available
Hydrogen Bond Donor 01[2]
Hydrogen Bond Acceptor 1[3]2[2]
Topological Polar Surface Area 9.23 Ų45.5 Ų[2]

Note: The properties for this compound are computationally derived and may not reflect experimental values.

Structural and Property Comparison

The structural differences between THF and this compound, specifically the presence of a hydroxyl group and the substitution of an oxygen atom for a sulfur atom, lead to significant differences in their predicted properties.

G Structural and Property Comparison cluster_props Key Differentiating Properties THF Tetrahydrofuran (THF) Formula: C₄H₈O MW: 72.11 g/mol BP: 66 °C Aprotic Moderately Polar Heteroatom Heteroatom THF->Heteroatom Oxygen Functionality Functionality THF->Functionality Ether Polarity Polarity THF->Polarity Moderate H_Bonding Hydrogen Bonding THF->H_Bonding Acceptor only THT_OH This compound Formula: C₄H₈OS MW: 104.17 g/mol BP: N/A Protic (due to -OH) Higher Polarity (predicted) THT_OH->Heteroatom Sulfur THT_OH->Functionality Thioether & Alcohol THT_OH->Polarity High (Predicted) THT_OH->H_Bonding Donor & Acceptor

Caption: Structural and key property differences between THF and this compound.

Performance as a Reaction Solvent

Tetrahydrofuran (THF) is a versatile and widely used aprotic solvent.[3] Its moderate polarity allows it to dissolve a broad range of both polar and nonpolar compounds.[3] THF is particularly favored for reactions involving organometallic reagents, such as Grignard and organolithium compounds, due to its ability to coordinate with metal ions, thereby stabilizing the reagents.[3] It is also a common solvent for hydroboration reactions and in polymer science.[3] The relatively low boiling point of THF simplifies its removal from the reaction mixture after the reaction is complete.[1]

This compound , on the other hand, is not commonly used as a reaction solvent, and as such, there is a lack of experimental data on its performance. However, based on its structure, we can infer some potential characteristics. The presence of a hydroxyl group makes it a protic solvent, which would make it unsuitable for reactions involving reagents that are sensitive to acidic protons, such as Grignard reagents. The sulfur atom and the hydroxyl group would likely increase its polarity and boiling point compared to THF. Its ability to act as both a hydrogen bond donor and acceptor could be advantageous for dissolving certain polar substrates or for reactions where proton transfer is part of the mechanism.

Experimental Protocols: A Representative Reaction Workflow

Due to the absence of experimental data for this compound as a solvent, a direct comparative experimental protocol cannot be provided. However, we can present a typical protocol where THF is commonly used and discuss the hypothetical implications of using this compound.

Suzuki Cross-Coupling Reaction (Aryl Halide and Boronic Acid)

This reaction is a cornerstone of modern organic synthesis and is often performed in a mixture of solvents, including THF.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃)

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and a magnetic stir bar.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add THF as the solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothetical Considerations for using this compound:

  • Solubility: The higher predicted polarity of this compound might offer better solubility for polar substrates or catalysts.

  • Reaction Temperature: The boiling point of this compound is expected to be significantly higher than THF, allowing for reactions to be conducted at elevated temperatures, which could potentially increase the reaction rate.

  • Reagent Compatibility: As a protic solvent, it would likely be incompatible with the organometallic intermediates in many cross-coupling reactions, potentially leading to side reactions or catalyst deactivation.

  • Workup: If the solvent is water-miscible, the extraction process would be more complex.

Logical Workflow for Solvent Selection

The choice between an established solvent like THF and a novel, uncharacterized one like this compound requires careful consideration of the reaction requirements.

G Start Start: Solvent Selection Reaction_Type Protic or Aprotic Reaction? Start->Reaction_Type Temp_Req Required Reaction Temperature? Reaction_Type->Temp_Req Aprotic Consider_THT_OH Consider this compound (Requires Experimental Validation) Reaction_Type->Consider_THT_OH Protic Solubility_Req Substrate/Reagent Solubility? Temp_Req->Solubility_Req < 70°C Temp_Req->Consider_THT_OH > 70°C (Hypothetical) Select_THF Select Tetrahydrofuran (THF) Solubility_Req->Select_THF Good in THF Solubility_Req->Consider_THT_OH Poor in THF, Potentially better in more polar solvent End End: Solvent Chosen Select_THF->End Consider_THT_OH->End

Caption: A decision-making workflow for selecting between THF and this compound.

Conclusion

Tetrahydrofuran remains a well-characterized and reliable solvent for a wide array of chemical transformations, particularly those requiring an aprotic medium. Its physical and chemical properties are well-documented, making it a predictable choice for many applications.

This compound, in contrast, is a largely unexplored solvent candidate. While its structure suggests potentially interesting properties, such as higher polarity and protic nature, the lack of experimental data makes its application in a research or development setting speculative. For professionals in the field, the use of this compound would necessitate extensive preliminary investigation to determine its fundamental properties and compatibility with specific reaction systems. Until such data becomes available, THF remains the more pragmatic and scientifically supported choice for reactions where a cyclic ether solvent is required. Further research into novel solvents like this compound is warranted to expand the toolkit available to synthetic chemists.

References

A Comparative Guide to Alternative Chiral Building Blocks for Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of viable, commercially available chiral building blocks that can serve as alternatives to Tetrahydro-thiophen-3-OL. The focus is on providing a practical resource for chemists and pharmacologists involved in the design and synthesis of novel therapeutic agents. The alternatives highlighted are the oxygen and nitrogen isosteres: 3-Hydroxytetrahydrofuran and 3-Hydroxypyrrolidine .

Introduction

This compound is a valuable chiral building block in medicinal chemistry, offering a saturated sulfur-containing heterocyclic scaffold. The sulfur atom can engage in unique non-covalent interactions and provides a different pharmacokinetic profile compared to its oxygen and nitrogen counterparts. However, bioisosteric replacement is a common strategy in drug discovery to modulate physicochemical properties, improve metabolic stability, and explore new intellectual property. This guide explores the commercially available and synthetically accessible chiral analogs of this compound, providing a comparative overview of their properties and applications.

Core Building Block Comparison

The primary alternatives to this compound are its oxygen and nitrogen analogs, which are readily available in both enantiomeric forms.

FeatureThis compound3-Hydroxytetrahydrofuran3-Hydroxypyrrolidine
Structure A five-membered ring with a sulfur heteroatom and a hydroxyl group at the 3-position.A five-membered ring with an oxygen heteroatom and a hydroxyl group at the 3-position.A five-membered ring with a nitrogen heteroatom and a hydroxyl group at the 3-position.
Chirality Available as (R) and (S) enantiomers.Available as (R) and (S) enantiomers.[1][2][3][4][5][6][7][8][9]Available as (R) and (S) enantiomers, often as the hydrochloride salt.[10][11][12][13][14][15][16]
Key Physicochemical Properties Generally more lipophilic than the furan analog. The sulfur atom is a weak hydrogen bond acceptor.More polar and less lipophilic than the thiophene analog. The oxygen atom is a good hydrogen bond acceptor.[5]The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. Its basicity allows for salt formation, which can improve solubility.
Commercial Availability Both enantiomers are commercially available from various suppliers.[17]Both enantiomers are commercially available from numerous chemical suppliers.[1][2][3][4][5][6][7][8][9]Both enantiomers are commercially available, often as the HCl salt to improve stability and handling.[10][11][12][13][14][15][16]
Synthetic Accessibility Can be synthesized through various methods, including asymmetric synthesis and resolution.Synthesized from commercially available starting materials like butanetriol or malic acid.[5]Readily synthesized and commercially available.[10][11][12][13][14][15][16]
Role in Drug Discovery The sulfur atom can offer unique interactions with biological targets and may influence metabolic stability (e.g., resistance to oxidation compared to secondary amines).Often used as a bioisostere for the tetrahydrothiophene or pyrrolidine ring to improve polarity and solubility. The oxygen can act as a key hydrogen bond acceptor.[5]The basic nitrogen provides a handle for modulating pKa and salt formation, which is crucial for optimizing pharmacokinetic properties. It is a common scaffold in CNS-targeting compounds.[10][11][13]

Experimental Data and Protocols

While direct, side-by-side comparative studies of these three building blocks in the same biological system are not abundant in the public literature, we can infer their relative performance from their applications in medicinal chemistry. The choice of building block is highly context-dependent and is guided by the specific goals of the drug discovery program (e.g., improving potency, selectivity, or ADME properties).

Synthetic Transformations

The hydroxyl group in all three building blocks can undergo similar chemical transformations, such as etherification, esterification, and Mitsunobu reactions. However, the nature of the heteroatom can influence the reactivity of the ring.

General Protocol for Mitsunobu Reaction:

This protocol describes a general procedure for the N-alkylation of a nucleophile with the chiral alcohol building blocks.

  • Dissolution: Dissolve the chiral alcohol (1.0 eq.), the nucleophile (e.g., a phenol or amine, 1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.), dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Note: For 3-Hydroxypyrrolidine, the secondary amine may need to be protected (e.g., with a Boc group) prior to the Mitsunobu reaction to prevent side reactions.

Signaling Pathways and Logical Relationships

The choice between these building blocks is a critical decision in the lead optimization phase of drug discovery. The following diagram illustrates the logical workflow for selecting an appropriate building block based on desired property modulation.

logical_workflow Building Block Selection Workflow start Start with Lead Compound containing This compound problem Identify Optimization Goal start->problem solubility Improve Solubility / Polarity problem->solubility Low Solubility lipophilicity Increase Lipophilicity / Explore Unique Interactions problem->lipophilicity Suboptimal PK/ Target Interactions pka Introduce Basicity / Modulate pKa problem->pka Need for Salt Formation/ Target Interaction furan Select 3-Hydroxytetrahydrofuran solubility->furan thiophene Retain or Modify This compound lipophilicity->thiophene pyrrolidine Select 3-Hydroxypyrrolidine pka->pyrrolidine synthesize Synthesize Analog furan->synthesize thiophene->synthesize pyrrolidine->synthesize evaluate Evaluate Biological Activity and Physicochemical Properties synthesize->evaluate evaluate->problem Iterate

Caption: Workflow for selecting a chiral building block.

Experimental Workflows

The synthesis of molecules incorporating these building blocks often follows a convergent approach where the chiral fragment is coupled to another part of the molecule in a key step.

experimental_workflow General Synthetic Workflow cluster_0 Building Block Preparation cluster_1 Core Fragment Synthesis bb Chiral Building Block (e.g., this compound) protect Protection of Hydroxyl/ Amine Group (if necessary) bb->protect coupling Key Coupling Reaction (e.g., SN2, Mitsunobu, Reductive Amination) protect->coupling core_synthesis Synthesis of Core Fragment with Coupling Handle core_synthesis->coupling deprotection Deprotection coupling->deprotection purification Purification and Characterization (HPLC, NMR, MS) deprotection->purification final_product Final Chiral Molecule purification->final_product

References

Spectroscopic Comparison of (R)- and (S)-enantiomers of Tetrahydro-thiophen-3-OL: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic properties of the (R)- and (S)-enantiomers of Tetrahydro-thiophen-3-OL. Due to the limited availability of directly comparable experimental data in public databases, this document focuses on the anticipated spectroscopic behavior and furnishes detailed experimental protocols to enable researchers to conduct their own analyses.

Introduction

This compound is a chiral heterocyclic compound with a stereocenter at the C3 position, giving rise to two enantiomers: (R)-Tetrahydro-thiophen-3-ol and (S)-Tetrahydro-thiophen-3-ol. While possessing identical physical properties such as boiling point, melting point, and solubility in achiral solvents, enantiomers exhibit distinct behavior when interacting with plane-polarized light and other chiral molecules. These differences are elucidated through various spectroscopic techniques, which are indispensable for their identification, differentiation, and the determination of enantiomeric purity.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (R)- and (S)-enantiomers of this compound. It is important to note that while most spectroscopic data for enantiomers are identical, chiroptical techniques like Circular Dichroism will show distinct differences.

Table 1: Expected ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopy (R)-Tetrahydro-thiophen-3-OL (Expected) (S)-Tetrahydro-thiophen-3-OL (Expected) Key Observations
¹H NMR Identical chemical shifts and coupling constants.Identical chemical shifts and coupling constants.In an achiral solvent, the ¹H NMR spectra of the two enantiomers are expected to be identical. The use of a chiral solvating agent or a chiral derivatizing agent would be necessary to induce diastereomeric differentiation and observe distinct signals.
¹³C NMR Identical chemical shifts.Identical chemical shifts.Similar to ¹H NMR, the ¹³C NMR spectra in an achiral solvent are expected to be identical for both enantiomers.

Table 2: Expected IR and Mass Spectrometry Data

Spectroscopy (R)-Tetrahydro-thiophen-3-OL (Expected) (S)-Tetrahydro-thiophen-3-OL (Expected) Key Observations
IR Spectroscopy Identical absorption frequencies for functional groups (e.g., O-H stretch, C-S stretch).Identical absorption frequencies for functional groups (e.g., O-H stretch, C-S stretch).The IR spectra of enantiomers are identical as they have the same vibrational modes.
Mass Spectrometry Identical molecular ion peak and fragmentation pattern.Identical molecular ion peak and fragmentation pattern.Mass spectrometry does not differentiate between enantiomers under standard conditions as they have the same mass.

Table 3: Expected Circular Dichroism (CD) Spectroscopic Data

Spectroscopy (R)-Tetrahydro-thiophen-3-OL (Expected) (S)-Tetrahydro-thiophen-3-OL (Expected) Key Observations
Electronic CD (ECD) Expected to show Cotton effects at specific wavelengths.Expected to show Cotton effects of equal magnitude but opposite sign to the (R)-enantiomer.ECD is a key technique for distinguishing enantiomers. The spectra should be mirror images of each other.
Vibrational CD (VCD) Expected to exhibit characteristic positive and negative bands in the infrared region.Expected to exhibit bands that are mirror images of the (R)-enantiomer's spectrum.VCD provides detailed stereochemical information based on the differential absorption of left and right circularly polarized infrared light.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
  • Objective: To differentiate the signals of the (R)- and (S)-enantiomers in the NMR spectrum.

  • Materials:

    • Sample of this compound (as a racemic or enantiomerically enriched mixture).

    • Chiral Derivatizing Agent (CDA), e.g., Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).

    • Deuterated solvent (e.g., CDCl₃).

    • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC).

    • Acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP).

    • NMR tubes.

  • Procedure:

    • In a clean, dry vial, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous deuterated solvent.

    • Add 1.1 equivalents of the chiral derivatizing agent (e.g., (R)-Mosher's acid).

    • Add 1.2 equivalents of the coupling agent (e.g., DCC).

    • Add a catalytic amount of DMAP.

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: The resulting diastereomeric esters will exhibit distinct chemical shifts for the protons and carbons near the stereocenter, allowing for the quantification of each enantiomer.

Circular Dichroism (CD) Spectroscopy
  • Objective: To obtain the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra to characterize the chiroptical properties of each enantiomer.

  • Materials:

    • Enantiomerically pure samples of (R)- and (S)-Tetrahydro-thiophen-3-OL.

    • Spectroscopic grade solvent (e.g., methanol for ECD, CCl₄ or CDCl₃ for VCD).

    • Quartz cuvettes of appropriate path length (e.g., 1 cm for ECD, 0.1-1 mm for VCD).

  • Procedure for ECD:

    • Prepare a dilute solution of the enantiomer in the chosen solvent (e.g., 0.1-1 mg/mL).

    • Record a baseline spectrum of the solvent in the desired UV-Vis range (e.g., 190-400 nm).

    • Record the spectrum of the sample under the same conditions.

    • Subtract the baseline from the sample spectrum.

    • Repeat the procedure for the other enantiomer.

  • Procedure for VCD:

    • Prepare a more concentrated solution of the enantiomer in the chosen solvent (e.g., 10-50 mg/mL).

    • Record a baseline spectrum of the solvent in the mid-IR range (e.g., 4000-800 cm⁻¹).

    • Record the VCD spectrum of the sample.

    • Subtract the baseline from the sample spectrum.

    • Repeat the procedure for the other enantiomer.

  • Data Analysis: Compare the spectra of the two enantiomers. The ECD and VCD spectra should be mirror images of each other.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison process.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison R_enantiomer (R)-Tetrahydro-thiophen-3-OL NMR NMR (¹H, ¹³C) R_enantiomer->NMR IR IR Spectroscopy R_enantiomer->IR MS Mass Spectrometry R_enantiomer->MS CD Circular Dichroism (ECD, VCD) R_enantiomer->CD S_enantiomer (S)-Tetrahydro-thiophen-3-OL S_enantiomer->NMR S_enantiomer->IR S_enantiomer->MS S_enantiomer->CD Data_Analysis Comparative Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis CD->Data_Analysis nmr_workflow start Racemic or Enriched Sample derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) start->derivatization nmr_acq ¹H and ¹³C NMR Acquisition derivatization->nmr_acq analysis Analysis of Diastereomeric Signals (Integration for ee determination) nmr_acq->analysis

Validating the Structure of Tetrahydro-thiophen-3-OL: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise structure of a molecule is a critical step. This guide provides a comparative framework for the validation of the "Tetrahydro-thiophen-3-OL" structure using mass spectrometry. We present a detailed experimental protocol, predicted fragmentation data, and a comparison with potential isomeric alternatives to aid in the unambiguous identification of this compound.

At the heart of this analysis is the strategic use of mass spectrometry to generate a unique fragmentation fingerprint of the target molecule. By understanding the characteristic ways in which this compound and its isomers break apart under energetic conditions, we can confidently differentiate between them.

Predicted Mass Spectrometry Data for this compound

Based on established fragmentation principles for secondary alcohols and cyclic thioethers, the following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

m/z Proposed Fragment Fragmentation Pathway Notes
104[C₄H₈OS]⁺•Molecular Ion (M⁺•)Expected to be of low to moderate intensity.
86[C₄H₆S]⁺•M⁺• - H₂OLoss of a water molecule (dehydration), a common fragmentation for alcohols.
75[C₃H₇S]⁺α-cleavageCleavage of the C2-C3 bond, with the charge retained on the sulfur-containing fragment.
61[C₂H₅S]⁺α-cleavageCleavage of the C3-C4 bond, with the charge retained on the sulfur-containing fragment.
47[CH₃S]⁺Further fragmentationPotential fragment arising from subsequent cleavages of the ring.

Experimental Protocol: Acquiring the Mass Spectrum

A robust experimental protocol is essential for obtaining high-quality, reproducible mass spectra. The following outlines a standard procedure for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

2. Instrumentation:

  • A Gas Chromatograph-Mass Spectrometer (GC-MS) is the preferred instrument for this analysis.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of potential isomers.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using mass spectrometry.

Workflow for Mass Spectrometry-Based Structure Validation cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation cluster_2 Conclusion Sample Test Compound (this compound) Protocol GC-MS Analysis (EI, 70 eV) Sample->Protocol Spectrum Acquire Mass Spectrum Protocol->Spectrum Comparison Compare Experimental vs. Predicted Fragments Spectrum->Comparison Prediction Predict Fragmentation (Based on Structure) Prediction->Comparison IsomerComparison Compare with Isomer Spectra Comparison->IsomerComparison IsomerDB Acquire Spectra of Potential Isomers IsomerDB->IsomerComparison Validation Structure Validated IsomerComparison->Validation

Caption: A flowchart outlining the key steps in validating the structure of this compound using mass spectrometry.

Comparison with Potential Isomers

To definitively confirm the structure of this compound, it is crucial to compare its mass spectrum with those of its structural isomers. The most likely isomers are Tetrahydrofuran-3-ol and Thiolan-2-ol.

Compound Structure Molecular Weight ( g/mol ) Key Differentiating Fragments (m/z) Notes
This compound C₄H₈OS104.17Predicted: 104, 86, 75, 61The presence of sulfur-containing fragments (e.g., m/z 75, 61) is a key identifier.
Tetrahydrofuran-3-ol C₄H₈O₂88.11Experimental: 88, 58, 57, 31The molecular ion is at a lower m/z. The fragmentation is dominated by oxygen-containing fragments.
Thiolan-2-ol C₄H₈OS104.17Predicted: 104, 87, 86Alpha-cleavage next to the hydroxyl group would likely lead to a prominent M-1 (m/z 103) or M-H (m/z 103) and a fragment at m/z 87 (loss of OH). Dehydration would also lead to a fragment at m/z 86. The specific fragmentation pattern around the sulfur atom at the 1-position would differ from the 3-hydroxy isomer.

Distinct Fragmentation Patterns:

The key to differentiating this compound from its isomers lies in the unique fragmentation pathways dictated by the positions of the sulfur and hydroxyl groups.

  • This compound vs. Tetrahydrofuran-3-ol: The most obvious difference is the molecular weight. The presence of sulfur in this compound results in a molecular ion at m/z 104, whereas Tetrahydrofuran-3-ol will have its molecular ion at m/z 88. Furthermore, the isotopic pattern of the molecular ion of the sulfur-containing compound will show a characteristic M+2 peak (due to the ³⁴S isotope) that is approximately 4.4% of the M peak intensity.

  • This compound vs. Thiolan-2-ol: Both compounds have the same molecular formula and weight. The differentiation will depend on the relative abundances of the fragment ions. For this compound, the alpha-cleavage leading to fragments at m/z 75 and 61 is expected to be significant. In contrast, for Thiolan-2-ol, the alpha-cleavage adjacent to the hydroxyl group is expected to be more pronounced, potentially leading to a strong peak at m/z 87 (loss of the hydroxyl radical) or other fragments resulting from cleavage of the C2-C3 bond.

By carefully analyzing the acquired mass spectrum and comparing it to the predicted data and the spectra of known isomers, researchers can confidently validate the structure of this compound. This systematic approach ensures the integrity of research and development activities where precise molecular identification is paramount.

A Comparative Guide to Catalysts for Asymmetric Tetrahydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure tetrahydrothiophenes is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide array of biologically active molecules and functional materials. The development of catalytic asymmetric methods to construct this heterocyclic core with high stereocontrol is a key focus of modern organic synthesis. This guide provides a comparative overview of the leading catalytic systems for asymmetric tetrahydrothiophene synthesis, categorized into organocatalysis, biocatalysis, and metal catalysis. The performance of representative catalysts from each category is summarized, and detailed experimental protocols for key examples are provided to facilitate replication and further development.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for the asymmetric synthesis of tetrahydrothiophenes depends on various factors, including the desired stereochemical outcome, substrate scope, and operational simplicity. The following table summarizes the performance of selected catalysts from different classes, highlighting their respective strengths and weaknesses.

Catalyst TypeCatalyst SystemSubstrate(s)Yield (%)ee (%)Key Advantages
Organocatalyst Bifunctional SquaramideChalcones, 1,4-Dithiane-2,5-diolup to 93%up to 89%Metal-free, mild reaction conditions.[1]
Organocatalyst Chiral Fluoride (in situ)α,β-Unsaturated ketones, 1,4-Dithiane-2,5-diolHighHighUtilizes a readily available fluoride source.
Biocatalyst Ketoreductase (KRED)Tetrahydrothiophene-3-one>99%>99% (evolved)High enantioselectivity, environmentally benign.[2][3]
Biocatalyst Porcine Pancreatic Lipase (PPL)β-Ketothioamides, β-Nitrostyrenes80-96%Not reportedMild conditions, broad substrate scope.[4][5][6]
Metal Catalyst Chiral Phosphoric Acid (Brønsted Acid)Oxetane with internal thioesterup to 99%up to 99%High enantioselectivity for specific substrates.[7][8]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below.

Organocatalysis: Bifunctional Squaramide-Catalyzed Cascade Reaction

This protocol describes the synthesis of chiral 3-substituted indole derivatives containing a tetrahydrothiophene moiety.[1]

Reaction: Cascade sulfa-Michael/Michael addition of (E)-3-mercapto-2-butenoic acid esters to (E)-3-aryl-2-(indol-3-ylcarbonyl)acrylonitriles.

  • Catalyst: Chiral Squaramide Catalyst (10 mol%)

  • Reactants: (E)-3-aryl-2-(indol-3-ylcarbonyl)acrylonitrile (0.1 mmol), (E)-3-mercapto-2-butenoic acid ester (0.12 mmol)

  • Solvent: Toluene (1.0 mL)

  • Temperature: Room temperature

  • Procedure: To a solution of the (E)-3-aryl-2-(indol-3-ylcarbonyl)acrylonitrile and the chiral squaramide catalyst in toluene, the (E)-3-mercapto-2-butenoic acid ester is added. The reaction mixture is stirred at room temperature for the time specified in the original literature. Upon completion, the product is purified by column chromatography.

Biocatalysis: Ketoreductase-Catalyzed Asymmetric Reduction

This protocol details the highly enantioselective reduction of tetrahydrothiophene-3-one to (R)-tetrahydrothiophen-3-ol.[2]

Reaction: Asymmetric reduction of a prochiral ketone.

  • Catalyst: Evolved Ketoreductase (KRED)

  • Substrate: Tetrahydrothiophene-3-one

  • Cofactor Regeneration System: Glucose and Glucose Dehydrogenase (GDH)

  • Reaction Medium: Aqueous buffer

  • Procedure: The ketoreductase, glucose dehydrogenase, and the cofactor (NADP+) are added to a buffered solution containing glucose. The substrate, tetrahydrothiophene-3-one, is then added to initiate the reaction. The pH is maintained at a constant value by the addition of a base. The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC). Upon completion, the product is extracted with an organic solvent and purified.

Biocatalysis: Lipase-Catalyzed Cyclization

This protocol describes the synthesis of tetrasubstituted dihydrothiophenes.[4]

Reaction: Cyclization of β-ketothioamides with β-nitrostyrenes.

  • Catalyst: Porcine Pancreatic Lipase (PPL)

  • Reactants: β-Ketothioamide (0.2 mmol), β-Nitrostyrene (0.2 mmol)

  • Solvent: Ethanol (1 mL)

  • Temperature: 30 °C

  • Procedure: To a solution of the β-ketothioamide and β-nitrostyrene in ethanol, porcine pancreatic lipase is added. The mixture is stirred at 30 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography.

Metal-Assisted Brønsted Acid Catalysis: Asymmetric Desymmetrization

This protocol outlines the synthesis of chiral tetrahydrothiophenes through the desymmetrization of oxetanes.[7][8]

Reaction: Intramolecular oxetane desymmetrization by a thioester.

  • Catalyst: Chiral N-triflyl phosphoramide (a Brønsted acid)

  • Substrate: Prochiral oxetane bearing a thioester group

  • Solvent: Dichloromethane

  • Temperature: Room temperature

  • Procedure: The chiral N-triflyl phosphoramide catalyst is added to a solution of the oxetane substrate in dichloromethane. The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard chromatographic techniques.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic and workflow of the described catalytic processes.

experimental_workflow General Experimental Workflow for Asymmetric Tetrahydrothiophene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Select Catalyst (Organo-, Bio-, or Metal) Catalyst->Mixing Solvent Choose Solvent Solvent->Mixing ReactionConditions Set Reaction Conditions (Temperature, Time) Mixing->ReactionConditions Monitoring Monitor Reaction (TLC, GC, HPLC) ReactionConditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC/GC for ee%) Characterization->Stereoanalysis

General experimental workflow for catalyst screening and optimization.

catalyst_activation_pathways Conceptual Activation Pathways in Asymmetric Tetrahydrothiophene Synthesis cluster_organo Organocatalysis cluster_bio Biocatalysis cluster_metal Metal Catalysis Organo_Cat Chiral Organocatalyst Substrate_O Substrate Organo_Cat->Substrate_O Non-covalent interaction Activated_Complex_O Activated Complex (e.g., Iminium/Enamine) Substrate_O->Activated_Complex_O Product_O Chiral Tetrahydrothiophene Activated_Complex_O->Product_O Stereocontrolled Cyclization Product_O->Organo_Cat Catalyst Regeneration Enzyme Enzyme (e.g., KRED, Lipase) Substrate_B Substrate Enzyme->Substrate_B Binding to Active Site Enzyme_Substrate Enzyme-Substrate Complex Substrate_B->Enzyme_Substrate Product_B Chiral Tetrahydrothiophene Enzyme_Substrate->Product_B Stereoselective Transformation Product_B->Enzyme Product Release Metal_Complex Chiral Metal Complex Substrate_M Substrate Metal_Complex->Substrate_M Coordination Intermediate_M Chiral Metal Intermediate Substrate_M->Intermediate_M Product_M Chiral Tetrahydrothiophene Intermediate_M->Product_M Reductive Elimination/ Other Termination Step Product_M->Metal_Complex Catalyst Turnover

Simplified activation pathways for different catalyst types.

References

A Comparative Guide to the Synthesis of Tetrahydro-thiophen-3-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Tetrahydro-thiophen-3-ol, a valuable building block in the pharmaceutical industry, can be synthesized through various methods. This guide provides a detailed cost-benefit analysis of the two primary approaches: traditional chemical reduction using sodium borohydride (NaBH₄) and modern biocatalytic reduction using ketoreductases (KREDs).

This analysis delves into the experimental protocols, quantitative performance data, and the economic and environmental implications of each method, offering a comprehensive resource for selecting the optimal synthesis strategy.

At a Glance: Comparison of Synthesis Methods

MetricChemical Reduction (Sodium Borohydride)Biocatalytic Reduction (Ketoreductase)
Starting Material Tetrahydrothiophen-3-oneTetrahydrothiophen-3-one
Key Reagent Sodium Borohydride (NaBH₄)Ketoreductase (KRED) enzyme, Cofactor (NADPH)
Typical Yield Good to Excellent (often >80%)Excellent (typically 85-95%)
Purity/Selectivity Good (product is racemic)Excellent (>99% enantiomeric excess for chiral product)
Reaction Conditions 0°C to room temperatureMild (e.g., 25-30°C), neutral pH
Reaction Time Typically a few hoursCan range from hours to a day, depending on enzyme loading
Cost of Reagents NaBH₄ is relatively inexpensive.KREDs and cofactors can have higher upfront costs, but enzyme immobilization and cofactor regeneration can reduce this significantly for large-scale production.[1]
Safety Concerns NaBH₄ is flammable, toxic, and reacts violently with water, releasing flammable hydrogen gas.[2][3][4] Requires careful handling and specific disposal procedures.Generally regarded as safe (GRAS). Enzymes are biodegradable and reactions are run in aqueous media under mild conditions.[5][6]
Environmental Impact Use of organic solvents and hazardous reagents contributes to waste streams.Considered a "green" chemistry approach with minimal environmental impact.[5][6]
Scalability Readily scalable, but safety considerations increase with scale.Highly scalable, especially with immobilized enzymes in continuous flow reactors.

Method 1: Chemical Reduction with Sodium Borohydride

The reduction of tetrahydrothiophen-3-one using sodium borohydride is a well-established and straightforward chemical method for producing this compound.

Experimental Protocol

A typical laboratory-scale procedure for the reduction of a ketone with sodium borohydride is as follows:

  • Dissolution: Dissolve the starting material, tetrahydrothiophen-3-one, in a suitable protic solvent such as ethanol or methanol.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of NaBH₄ is typically used to ensure complete reaction, as it can also react with the solvent.[7]

  • Reaction: Allow the reaction to proceed for a set time, typically 1-2 hours, while monitoring the progress using thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of water or a dilute acid to decompose the excess NaBH₄ and the borate esters formed.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Note: While a specific, detailed protocol for the NaBH₄ reduction of tetrahydrothiophen-3-one with precise yield data was not found in the immediate search results, the general procedure for ketone reduction is well-documented and yields are typically high.[7][8]

Method 2: Biocatalytic Reduction with Ketoreductase

Biocatalytic reduction has emerged as a powerful and green alternative for the synthesis of chiral alcohols. This method utilizes ketoreductase (KRED) enzymes to stereoselectively reduce the ketone to a single enantiomer of the alcohol.

Experimental Protocol

The following is a representative protocol for the biocatalytic reduction of tetrahydrothiophen-3-one:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Addition of Cofactor and Regeneration System: Add the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor and a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH), which continuously regenerates the active NADPH from NADP+.[9]

  • Addition of Starting Material: Add the tetrahydrothiophen-3-one to the reaction mixture.

  • Initiation of Reaction: Add the ketoreductase (KRED) enzyme to start the reaction. The enzyme can be used as a free powder or immobilized on a solid support for easier recovery and reuse.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the conversion of the ketone to the alcohol using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it, and remove the solvent to obtain the highly pure, enantiomerically enriched (R)- or (S)-tetrahydro-thiophen-3-ol.

Cost-Benefit Analysis

Cost
  • Chemical Method: The primary costs are associated with the starting material, tetrahydrothiophen-3-one, and the reducing agent, sodium borohydride. Both are commercially available and relatively inexpensive for laboratory-scale synthesis.[10][11] However, costs associated with the handling and disposal of hazardous materials should also be considered.

  • Biocatalytic Method: The initial investment in the ketoreductase enzyme and the NADPH cofactor can be higher than for chemical reagents.[12][13] However, for industrial-scale production, the cost per kilogram of product can be significantly reduced through enzyme immobilization, which allows for enzyme recycling, and the use of efficient cofactor regeneration systems.[14][15] Synthetic alternatives to natural cofactors are also being developed to further reduce costs.[14]

Benefits
  • Chemical Method:

    • Simplicity and Speed: The reaction is relatively simple to perform and can be completed in a few hours.

    • High Throughput: The methodology is well-understood and easily scalable.

  • Biocatalytic Method:

    • High Enantioselectivity: This method produces a single enantiomer of the alcohol with very high purity (>99% ee), which is often a critical requirement for pharmaceutical applications.

    • Green and Sustainable: The reaction is performed in an aqueous environment under mild conditions, uses biodegradable enzymes, and avoids the use of hazardous reagents and solvents.[5][6] This aligns with the principles of green chemistry, reducing the environmental footprint of the synthesis.

    • Safety: The process is inherently safer than using flammable and toxic chemical reagents.

Visualizing the Synthesis Pathways

Figure 1. A comparison of the chemical and biocatalytic synthesis pathways for this compound.

Conclusion

The choice between the chemical and biocatalytic synthesis of this compound depends heavily on the specific requirements of the application.

For applications where a racemic mixture is acceptable and the primary drivers are low upfront cost and rapid synthesis on a smaller scale, the chemical reduction with sodium borohydride remains a viable option, provided that appropriate safety measures are strictly followed.

However, for the synthesis of enantiomerically pure this compound, which is often a necessity in the development of modern pharmaceuticals, the biocatalytic approach using ketoreductases offers clear advantages . Despite potentially higher initial reagent costs, the benefits of high selectivity, enhanced safety, and a significantly lower environmental impact make it the superior choice for sustainable and scalable industrial production. The ability to produce a specific chiral molecule directly avoids costly and often inefficient chiral separation steps that would be required for the product of the chemical method. As the field of biocatalysis continues to advance, the economic feasibility of this green technology is expected to further improve, solidifying its position as the preferred method for the synthesis of high-value chiral intermediates.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Tetrahydro-thiophen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comparative overview of established analytical methods for assessing the enantiomeric excess of Tetrahydro-thiophen-3-ol, a chiral heterocyclic alcohol. The following sections detail direct and indirect approaches, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with experimental data from analogous compounds to provide a practical framework for method development.

Alternative Analytical Methodologies

The determination of enantiomeric excess for a chiral alcohol like this compound can be approached through two primary strategies: direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation by forming diastereomers with a chiral derivatizing agent.

  • Direct Methods: These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase in chromatography. Chiral HPLC and Chiral GC are the most prevalent direct methods.

  • Indirect Methods: In this approach, the enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic techniques.[1] NMR spectroscopy is also a powerful tool for analyzing these diastereomeric derivatives.

The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the direct separation of enantiomers.[2] The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and a suitable mobile phase. For alcohols, polysaccharide-based and cyclodextrin-based CSPs are often the first choice.

Data Presentation: Chiral HPLC

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionExpected Elution Order
Chiralpak® AD-Hn-Hexane / 2-Propanol (90:10, v/v)1.0UV @ 210 nmAnalyte Dependent
Chiralcel® OD-Hn-Hexane / Ethanol (95:5, v/v)0.8UV @ 210 nmAnalyte Dependent
Cyclobond™ I 2000Acetonitrile / Water (70:30, v/v)1.0RI or ELSDAnalyte Dependent

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin by screening a set of complementary chiral stationary phases. For a small, polar molecule like this compound, polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) under normal-phase conditions are a good starting point. Cyclodextrin-based columns (e.g., Cyclobond™) in reversed-phase or polar organic mode can also be effective.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting composition is 90:10 (v/v) Hexane:Alcohol. The concentration of the alcohol can be adjusted to optimize retention and resolution.

    • Reversed Phase: For cyclodextrin columns, a mobile phase of acetonitrile and water or an aqueous buffer is typically used.

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5). Temperature can also be a variable for optimization.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic/Gradient Elution inject->separate detect UV/RI/ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: A generalized workflow for determining enantiomeric excess using chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. This compound may be amenable to direct analysis on a chiral GC column, or it can be derivatized to increase its volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.

Data Presentation: Chiral GC

The following table provides a hypothetical set of conditions for the chiral GC analysis of this compound, based on methods for similar small alcohols.

Chiral Stationary Phase (CSP)Carrier GasTemperature ProgramInjection ModeDetector
Chiraldex® G-TAHelium50°C (2 min), then 5°C/min to 180°CSplit (50:1)FID
Rt-βDEXsmHydrogen60°C (1 min), then 10°C/min to 200°CSplitlessFID or MS

Experimental Protocol: Chiral GC Method

  • Direct Injection:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).

    • Inject directly onto a chiral GC column.

    • Optimize the temperature program to achieve separation of the enantiomers.

  • Derivatization (Indirect Method):

    • React the this compound sample with a chiral derivatizing agent such as (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine).

    • Extract the resulting diastereomeric esters.

    • Analyze the diastereomers on a standard achiral GC column (e.g., DB-5 or HP-5MS).

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the enantiomers or diastereomers.

Workflow for Chiral GC Analysis (Indirect Method)

GC_Workflow cluster_derivatization Derivatization cluster_gc GC Analysis cluster_data Data Analysis react React Sample with Chiral Derivatizing Agent quench Quench Reaction and Extract Diastereomers react->quench inject Inject onto Achiral GC Column quench->inject separate Temperature Programmed Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Diastereomer Peak Areas detect->integrate calculate Calculate Diastereomeric and Enantiomeric Excess integrate->calculate

Caption: A workflow for the indirect determination of enantiomeric excess by GC following chiral derivatization.

NMR Spectroscopy

NMR spectroscopy, particularly in conjunction with chiral derivatizing agents or chiral solvating agents, provides a powerful alternative to chromatographic methods. The formation of diastereomers results in chemically non-equivalent protons and carbons, leading to distinct signals in the NMR spectrum for each diastereomer.

Data Presentation: NMR with Chiral Derivatizing Agent

Chiral Derivatizing AgentNucleusSolventKey Signal Differentiation
(R)-Mosher's Acid (MTPA)¹H, ¹⁹FCDCl₃Protons near the stereocenter
(S)-Mosher's Acid (MTPA)¹H, ¹⁹FCDCl₃Protons near the stereocenter
Chiral Solvating Agent (e.g., Pirkle's alcohol)¹HCDCl₃Protons near the stereocenter

Experimental Protocol: NMR Analysis using Mosher's Esters

  • Ester Formation:

    • In two separate NMR tubes, react an aliquot of the this compound sample with (R)-Mosher's acid chloride and another aliquot with (S)-Mosher's acid chloride in the presence of a suitable base (e.g., pyridine-d₅) in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Spectral Analysis:

    • Identify a well-resolved proton signal close to the stereocenter of the original alcohol.

    • Compare the spectra of the two diastereomeric samples. The signals corresponding to the two diastereomers will have different chemical shifts.

  • Quantification:

    • Integrate the signals corresponding to each diastereomer in the spectrum of the reaction mixture.

    • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the starting material.

Logical Relationship for NMR Analysis

NMR_Logic cluster_reaction Diastereomer Formation cluster_analysis NMR Analysis racemate Racemic this compound (R-OH and S-OH) diastereomers Diastereomers (R-OCOR' and S-OCOR') racemate->diastereomers cda Chiral Derivatizing Agent (e.g., R'-COCl) cda->diastereomers nmr Distinct NMR Signals for Each Diastereomer diastereomers->nmr quant Quantification by Signal Integration nmr->quant

Caption: The logical progression of indirect enantiomeric excess determination by NMR spectroscopy.

Conclusion

The assessment of the enantiomeric excess of this compound can be effectively achieved through several analytical techniques. Chiral HPLC and Chiral GC offer direct separation capabilities and are often the methods of choice for routine analysis due to their high throughput and sensitivity. For situations where direct methods are challenging, or for structural confirmation, derivatization to form diastereomers followed by analysis with standard GC or NMR provides a robust alternative. The choice of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required precision, and available instrumentation. The protocols and data presented in this guide serve as a starting point for developing and validating a suitable analytical method for this important chiral molecule.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-thiophen-3-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Tetrahydro-thiophen-3-OL, a chemical intermediate used in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the necessary procedures, emphasizing safety protocols and environmentally responsible waste management. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is supplemented with information from closely related thiophene compounds.

Hazard Profile and Safety Precautions

This compound and its analogs are generally classified as hazardous materials. Key hazard statements associated with similar compounds include:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound, Tetrahydrothiophene. This information is critical for a comprehensive risk assessment and safe handling.

PropertyValueCompoundSource
GHS Hazard Statements H315, H319, H335(r)-Tetrahydrothiophen-3-olPubChem[2]
GHS Precautionary Statement (Disposal) P501(r)-Tetrahydrothiophen-3-olPubChem[2]
Flash Point Not availableThis compound-
Boiling Point Not availableThis compound-
Hazard Statements H225, H302 + H312 + H332, H315, H319, H412TetrahydrothiopheneMerck Millipore SDS[1]

Note: Due to the absence of a dedicated SDS for this compound, some data is derived from analogous compounds. Always refer to the supplier-specific SDS for the most accurate information.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant [2]. Adherence to national and local regulations is mandatory[1].

1. Waste Segregation and Storage:

  • Do not mix this compound with other waste streams.
  • Keep the chemical in its original, properly labeled container. If the original container is compromised, use a compatible, leak-proof container.
  • Store waste containers in a designated, well-ventilated, and cool area, away from ignition sources.

2. Spill Management:

  • In case of a spill, evacuate the area and eliminate all ignition sources.
  • Wear appropriate PPE, including respiratory protection if necessary.
  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
  • Collect the absorbed material into a sealed container for disposal.
  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste contractor with a copy of the Safety Data Sheet.
  • Ensure all waste containers are properly labeled according to regulatory requirements before collection.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Keep in Original/Compatible Container ppe->segregate label_waste Label Container Clearly 'Hazardous Waste: This compound' segregate->label_waste store Store in Designated Cool, Ventilated Area Away from Ignition Sources label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs provide_sds Provide SDS to Waste Contractor contact_ehs->provide_sds end End: Compliant and Safe Disposal provide_sds->end spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Use Inert Absorbent - Collect in Sealed Container spill->spill_procedure Yes spill_procedure->segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling Tetrahydro-thiophen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydro-thiophen-3-OL

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, a compound that requires careful management due to its potential hazards.

Chemical Profile: this compound is a sulfur-containing organic compound. Like many thiols, it is characterized by a strong, unpleasant odor.[1][2] It is classified as an irritant, causing skin and serious eye irritation, and may also lead to respiratory irritation.[3][4] Adherence to strict safety measures is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[1] Always inspect gloves before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1][5]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.[1]
Respiratory Protection RespiratorA full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and containment of odors.

  • Preparation: Before handling, prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[1][2]

  • Personal Protective Equipment (PPE) Check: Ensure all recommended PPE is worn correctly before entering the handling area.

  • Transfer: When transferring the liquid, use a syringe or cannula to minimize the release of odorous vapors.[1]

  • Weighing: If weighing is necessary, do so in a ventilated enclosure.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin. Contaminated clothing should be removed immediately and laundered by individuals informed of the hazards.[6]

Storage Plan

Proper storage is critical for maintaining chemical integrity and safety.

  • Container: Store in a tightly closed container.[1][7]

  • Environment: Keep in a cool, dry, and well-ventilated place.[1][7]

  • Temperature: For long-term stability, a storage temperature of -20°C is recommended.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal prevents environmental contamination and manages the potent odor.

  • Decontamination of Labware: All glassware, syringes, and other equipment that have come into contact with this compound should be immediately submerged in the prepared bleach bath within the fume hood. Allow items to soak for at least 24 hours to ensure complete neutralization of the thiol.[2]

  • Solid Waste: Disposable items such as gloves, absorbent pads, and paper towels that are contaminated should be sealed in a zip-lock bag, placed inside a wide-mouth plastic jar, and clearly labeled as hazardous waste.[2]

  • Liquid Waste: The neutralized bleach solution and any un-used this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[1] Do not pour down the drain.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[8]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[8]

Spill Management: For small spills, use an absorbent material to contain the spill. All cleanup materials should be treated as hazardous waste.[2] For larger spills, evacuate the area and contact the designated emergency response team.

Visual Workflow and Hazard Control Diagrams

To further clarify the safety protocols, the following diagrams illustrate the handling workflow and the hierarchy of hazard controls.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Chemical Store Store in Cool, Dry, Ventilated Area (-20°C) Receive->Store Prep Prepare Bleach Bath Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle Chemical DonPPE->Handle Decontaminate Decontaminate Glassware in Bleach Handle->Decontaminate Waste Dispose of Solid & Liquid Waste as Hazardous Decontaminate->Waste G cluster_main Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.